molecular formula C8H10O<br>(CH3)2C6H3OH<br>C8H10O B051704 2,4-Dimethylphenol CAS No. 105-67-9

2,4-Dimethylphenol

Cat. No.: B051704
CAS No.: 105-67-9
M. Wt: 122.16 g/mol
InChI Key: KUFFULVDNCHOFZ-UHFFFAOYSA-N
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Description

2,4-Dimethylphenol is a key chemical intermediate and subject of significant research interest due to its structural and functional properties. As a substituted phenol, it serves as a crucial building block in organic synthesis, particularly in the production of engineered polymers, epoxy resins, and specialty chemicals where its methyl groups influence steric hindrance and reactivity. In environmental science, it is a model compound for studying the fate, transport, and remediation of alkylphenols, which are pollutants of emerging concern. Its mechanism of action in biological systems often involves interactions with enzymatic pathways and potential disruption of membrane integrity, making it relevant for toxicological studies. Researchers also utilize this compound to investigate antioxidant activity and structure-activity relationships (SAR) in phenolic compounds. This reagent is provided with high purity to ensure consistency and reliability in these advanced research applications, facilitating discoveries in materials science, environmental chemistry, and molecular toxicology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3
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InChI Key

KUFFULVDNCHOFZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)C
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Molecular Formula

C8H10O, Array
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DSSTOX Substance ID

DTXSID2021864
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Molecular Weight

122.16 g/mol
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Physical Description

2,4-dimethylphenol appears as colorless crystals or clear, dark amber liquid., Liquid; Other Solid, Colorless solid; [HSDB] May also exist as a dark amber liquid; [CAMEO] Colorless liquid or melt; mp = 22-23 deg C; [MSDSonline], YELLOW-TO-BROWN LIQUID OR COLOURLESS CRYSTALS.
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Boiling Point

414 °F at 766 mmHg (NTP, 1992), 211.5 °C @ 766 mm Hg; 210.8 @ 760 mm Hg, 211.5 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C c.c.
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Miscible in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, Very sol in benzene, chloroform, In water, 7.87X10+3 mg/l @ 25 °C., Soluble in oxygenated and aromatic solvents, 7.2 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.79
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Density

1.0276 at 57 °F (NTP, 1992) - Denser than water; will sink, 0.9650 @ 20 °C/4 °C, 0.97 g/cm³
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Vapor Pressure

0.0621 mmHg at 68 °F ; 1 mmHg at 125.2 °F (NTP, 1992), 0.1 [mmHg], 0.102 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8
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Color/Form

Crystals, NEEDLES FROM WATER, Colorless needles

CAS No.

105-67-9
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Melting Point

72 to 73 °F (NTP, 1992), 25.4-26 °C; 24.54 °C, 25.4-26 °C
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Foundational & Exploratory

physicochemical properties of 2,4-Dimethylphenol for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies for 2,4-Dimethylphenol (CAS No. 105-67-9). This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in various scientific and drug development applications.

Physicochemical Properties

This compound, also known as 2,4-xylenol, is a substituted phenol that exists as a colorless crystalline solid or a yellow-to-brown liquid at room temperature.[1][2] It is a versatile chemical intermediate with a range of applications, including the synthesis of antioxidants, disinfectants, and pharmaceuticals.[3][4]

Table 1: Core Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₈H₁₀O[5]
Molecular Weight 122.16 g/mol [5]
Appearance Colorless crystals or clear, dark amber liquid[1]
Melting Point 21-23 °C
Boiling Point 211-212 °C
Density 1.011 g/mL at 25 °C
pKa 10.6[6]
Vapor Pressure 0.1 mmHg at 25 °C
Flash Point 94.0 °C (closed cup)
Refractive Index n20/D 1.538
Table 2: Solubility Profile of this compound
SolventSolubilityReferences
Water 0.5 g/100 mL at 25 °C[6]
Alcohol Freely soluble[6]
Chloroform Freely soluble[6]
Ether Freely soluble[6]
Benzene Freely soluble[6]
Sodium Hydroxide Solutions Soluble[6]

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the sulfonation, salting out, alkali melting, and subsequent acidification of m-xylene. Another synthetic route involves the catalytic condensation of o-cresol with formaldehyde, followed by catalytic hydrogenating cleavage of the condensation product.[7]

Reactivity Profile

This compound is a weak acid and is incompatible with acid chlorides, acid anhydrides, bases, and oxidizing agents.[8] It is known to corrode steel, brass, copper, and copper alloys.[8] As a phenol, the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution.

Applications in Research

Antioxidant and Polymerization Inhibitor

This compound is a crucial precursor in the synthesis of hindered phenolic antioxidants, such as 2,4-Di-tert-butyl-p-cresol (TBX).[9] Phenolic compounds act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating chain reactions.[10] In the context of polymerization, they react with peroxy radicals in the presence of oxygen to inhibit the polymerization process.[9]

G Mechanism of Polymerization Inhibition by this compound Monomer Monomer Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Monomer->Peroxy_Radical + O₂ Oxygen Oxygen (O₂) Terminated Stable Product Peroxy_Radical->Terminated + ArOH DMP This compound (ArOH) DMP_Radical Phenoxy Radical (ArO•) DMP->DMP_Radical - H• DMP_Radical->Terminated + ROO•

Mechanism of polymerization inhibition.
Disinfectant and Fungicide

Due to its phenolic structure, this compound exhibits disinfectant and fungicidal properties, making it a subject of study in the development of antimicrobial agents.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation, identification, and quantification of this compound in various matrices. The following is a representative protocol for the analysis of this compound in a water sample.

Sample Preparation (Water Sample):

  • To 1 liter of the water sample, add a suitable surrogate standard.

  • Adjust the pH of the sample to <2 with a strong acid (e.g., sulfuric acid).

  • Extract the sample with a suitable organic solvent (e.g., dichloromethane) using a separatory funnel. Perform the extraction three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Add an internal standard prior to analysis.

GC-MS Conditions:

  • Column: TG-5SilMS (or equivalent 5% diphenyl/95% dimethyl polysiloxane phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.[11]

  • Injection Mode: Splitless.[11]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

G Experimental Workflow for GC-MS Analysis of this compound Sample Water Sample Acidification Acidification (pH < 2) Sample->Acidification Extraction Liquid-Liquid Extraction (Dichloromethane) Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition & Processing GCMS->Data

Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative method for the quantification of this compound, particularly for samples that are not amenable to GC analysis.

Sample Preparation:

  • For aqueous samples, a solid-phase extraction (SPE) step may be necessary for cleanup and pre-concentration.

  • Dissolve the extracted and dried sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 274 nm.[13]

Biological Activity and Signaling Pathways

While this compound is known for its toxic effects, including skin and eye irritation, and potential damage to the liver and kidneys upon high or repeated exposure, specific molecular signaling pathways that it directly modulates are not well-documented in publicly available literature.[6] However, based on studies of other phenolic compounds like bisphenol A (BPA), it can be hypothesized that this compound may interact with cellular signaling pathways. For instance, some phenols have been shown to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.[14][15] Such interactions could potentially modulate downstream signaling cascades, leading to altered immune responses.[14][15] It is important to note that this is a generalized pathway for phenolic compounds, and further research is needed to elucidate the specific interactions of this compound.

G Generalized Interaction of Phenolic Compounds with Cellular Signaling Phenol Phenolic Compound (e.g., this compound) TLR Toll-like Receptor (TLR) Phenol->TLR Potential Interaction MyD88 MyD88 TLR->MyD88 Recruitment Kinases Downstream Kinases MyD88->Kinases Activation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Kinases->Transcription_Factors Activation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Immune_Response Modulated Immune Response Gene_Expression->Immune_Response

Generalized interaction of phenols with signaling pathways.

Safety and Handling

This compound is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6] It is also toxic to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties and diverse research and industrial applications. This guide provides essential technical information to support its use in a research setting, from its fundamental properties to analytical methodologies. While its direct interactions with specific signaling pathways require further investigation, its role as a precursor for antioxidants and its inherent biological activity make it a compound of continued interest in chemical and life sciences.

References

An In-depth Technical Guide to the Synthesis and Reaction Kinetics of 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenol, also known as 2,4-xylenol, is a significant chemical intermediate in the production of a wide array of commercially important products. Its applications span the manufacturing of antioxidants, such as 2,4-dimethyl-6-tert-butylphenol, disinfectants, pharmaceuticals, insecticides, fungicides, and as a monomer for polyphenylene oxide (PPO) resins.[1][2] This guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, delves into its reaction kinetics, and furnishes detailed experimental protocols for its laboratory-scale preparation.

Synthesis Mechanisms

The industrial production of this compound is predominantly achieved through two principal routes: the alkylation of phenol or cresols with methanol and the sulfonation of m-xylene followed by alkali fusion.

Alkylation of Phenol and Cresols with Methanol

The vapor-phase alkylation of phenol or m-cresol with methanol over solid acid or mixed-oxide catalysts is a widely employed method for the synthesis of this compound and other methylated phenols.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The reaction network is complex, involving parallel and consecutive reactions. Phenol can be methylated at the ortho- and para-positions to form o-cresol and p-cresol, respectively. Further methylation of o-cresol can yield 2,6-dimethylphenol and this compound, while p-cresol can be methylated to this compound. Anisole, formed through O-methylation of phenol, can also act as an intermediate, undergoing rearrangement or further alkylation to produce cresols and xylenols.[5][6] The selectivity towards this compound is highly dependent on the catalyst type, reaction temperature, and reactant molar ratio.

G cluster_alkylation Alkylation Reactions cluster_intermediate Intermediate Pathway phenol Phenol ocresol o-Cresol phenol->ocresol + CH3OH pcresol p-Cresol phenol->pcresol + CH3OH anisole Anisole phenol->anisole methanol Methanol dmp24 This compound ocresol->dmp24 + CH3OH dmp26 2,6-Dimethylphenol ocresol->dmp26 + CH3OH pcresol->dmp24 + CH3OH anisole->ocresol Rearrangement anisole->pcresol Rearrangement

Alkylation pathways of phenol with methanol.

Synthesis from m-Xylene via Sulfonation

Another significant industrial route to this compound involves the sulfonation of m-xylene.[2][7][8] This multi-step process includes:

  • Sulfonation: m-Xylene is reacted with a sulfonating agent, such as concentrated sulfuric acid or oleum, to produce m-xylene-4-sulfonic acid.

  • Salting Out: The sulfonic acid is then precipitated from the reaction mixture, often by the addition of sodium chloride.

  • Alkali Fusion: The isolated sulfonic acid salt is fused with sodium hydroxide at high temperatures. This step displaces the sulfonic acid group with a hydroxyl group, forming the sodium salt of this compound.

  • Acidification: The resulting phenoxide is then acidified to yield the final product, this compound.

G mxylene m-Xylene sulfonation Sulfonation (H2SO4) mxylene->sulfonation sulfonic_acid m-Xylene-4-sulfonic acid sulfonation->sulfonic_acid salting_out Salting Out (NaCl) sulfonic_acid->salting_out sulfonic_acid_salt Sodium m-xylene-4-sulfonate salting_out->sulfonic_acid_salt alkali_fusion Alkali Fusion (NaOH) sulfonic_acid_salt->alkali_fusion phenoxide Sodium 2,4-dimethylphenoxide alkali_fusion->phenoxide acidification Acidification (H+) phenoxide->acidification dmp24 This compound acidification->dmp24

Synthesis of this compound from m-xylene.

Reaction Kinetics

The kinetics of phenol methylation are complex due to the multiple parallel and consecutive reactions. The reaction rate is influenced by several factors, including temperature, partial pressures of reactants, and the nature of the catalyst. Various kinetic models have been proposed to describe the system, including Langmuir-Hinshelwood and Eley-Rideal mechanisms.[7]

In the Langmuir-Hinshelwood model, it is assumed that both reactants adsorb onto the catalyst surface before the surface reaction occurs. The Eley-Rideal mechanism, on the other hand, involves the reaction between an adsorbed molecule and a molecule from the gas phase. The suitability of each model depends on the specific catalyst and reaction conditions.

A study on the methylation of phenol over an Al-Fe2O4 catalyst found the activation energy for the formation of xylenols to be 25.3 kcal/mol.[7] The rate of reaction was observed to increase with increasing temperature and partial pressures of both phenol and methanol.[7]

Quantitative Kinetic Data
CatalystReactantsTemperature Range (°C)Activation Energy (kJ/mol)Kinetic ModelReference
Al-Fe2O4Phenol, Methanol270-370105.9Eley-Rideal[7][9]
Manganese OxidePhenol, Methanol400-470115 (phenol disappearance)First-order[10]
Manganese Oxideo-Cresol, Methanol400-470156 (2,6-DMP formation)First-order[10]

Experimental Protocols

Vapor-Phase Alkylation of Phenol in a Fixed-Bed Reactor

This protocol describes a general laboratory-scale setup for the vapor-phase alkylation of phenol with methanol.

Materials:

  • Phenol

  • Methanol

  • Solid acid catalyst (e.g., HZSM-5, Al-Fe2O4)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Fixed-bed reactor (quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • High-pressure liquid pump for feeding reactants

  • Mass flow controller for inert gas

  • Condenser to cool the product stream

  • Collection flask

  • Gas chromatograph (GC) or GC-Mass Spectrometry (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation and Loading: The catalyst is typically calcined at a high temperature (e.g., 500-600 °C) in air for several hours to activate it. A known amount of the catalyst is then packed into the center of the fixed-bed reactor, secured with quartz wool plugs.

  • System Setup: The reactor is placed in the tube furnace, and the system is assembled as shown in the workflow diagram below. The system is purged with an inert gas to remove air.

  • Reaction: The reactor is heated to the desired reaction temperature (e.g., 300-450 °C) under a continuous flow of inert gas. The liquid feed, a mixture of phenol and methanol at a specific molar ratio (e.g., 1:5 to 1:10), is then introduced into the reactor using the high-pressure pump at a defined weight hourly space velocity (WHSV).

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled flask. The gaseous byproducts can be analyzed separately. The liquid product mixture is analyzed by GC or GC-MS to determine the conversion of phenol and the selectivity to this compound and other products.[11][12]

G cluster_feed Feed Section cluster_reaction Reaction Section cluster_separation Separation & Analysis reactants Phenol + Methanol (Liquid Pump) reactor Fixed-Bed Reactor in Tube Furnace reactants->reactor gas Inert Gas (N2) (Mass Flow Controller) gas->reactor condenser Condenser reactor->condenser collection Product Collection condenser->collection analysis GC/GC-MS Analysis collection->analysis

Experimental workflow for vapor-phase phenol alkylation.

Synthesis of this compound from m-Xylene

This protocol outlines the laboratory-scale synthesis of this compound from m-xylene via sulfonation.

Materials:

  • m-Xylene

  • Concentrated sulfuric acid (98%)

  • Sodium chloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Sulfonation: In a round-bottom flask equipped with a stirrer and a dropping funnel, cool m-xylene in an ice bath. Slowly add concentrated sulfuric acid dropwise with continuous stirring, maintaining a low temperature. After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete sulfonation.

  • Salting Out: Pour the reaction mixture into a saturated sodium chloride solution. The sodium salt of m-xylene-4-sulfonic acid will precipitate.

  • Isolation of Sulfonic Acid Salt: Collect the precipitate by vacuum filtration and wash it with a cold brine solution.

  • Alkali Fusion: In a high-temperature resistant vessel (e.g., a nickel crucible), mix the dried sulfonic acid salt with powdered sodium hydroxide. Heat the mixture to a high temperature (e.g., 300-350 °C) until the fusion is complete.

  • Acidification and Extraction: Allow the fused mass to cool and then dissolve it in water. Carefully acidify the solution with hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude this compound. Extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic extract with water, dry it over an anhydrous drying agent, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation or recrystallization.

Conclusion

The synthesis of this compound is a well-established industrial process with multiple viable routes. The choice of synthesis method often depends on the availability of starting materials, desired purity of the final product, and economic considerations. The alkylation of phenol with methanol offers a direct route, but product selectivity can be a challenge. The sulfonation of m-xylene is a more traditional, multi-step process that can yield high-purity product. A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing these processes to achieve high yields and selectivity for the desired this compound isomer. Further research into novel catalysts and process optimization continues to be an active area of investigation to improve the efficiency and sustainability of this compound production.

References

Spectroscopic Profile of 2,4-Dimethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylphenol, also known as 2,4-xylenol, is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃OH. It is a derivative of phenol and is a constituent of coal tar and petroleum. This compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse applications, including their use as intermediates in the synthesis of antioxidants, disinfectants, and other pharmaceutical and chemical products. A thorough understanding of its structural and electronic properties is crucial for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for this understanding. This technical guide presents a comprehensive overview of the spectroscopic data for this compound, complete with experimental protocols and visual aids to facilitate a deeper understanding of its molecular characteristics.

Spectroscopic Data of this compound

The following sections provide a detailed summary of the NMR, IR, and UV-Vis spectroscopic data for this compound. The quantitative data is presented in tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants are summarized in the table below.

Chemical Shift (ppm)IntegrationMultiplicityCoupling Constant (J) in HzAssignment
6.941Hs-H-3
6.881Hd8.2H-5
6.671Hd8.2H-6
4.551Hs--OH
2.263Hs--CH₃ at C-4
2.233Hs--CH₃ at C-2

Note: The assignments are based on typical chemical shifts for substituted phenols and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts for each carbon are listed below, with the spectrum typically recorded in deuterated chloroform (CDCl₃).[1]

Chemical Shift (ppm)Assignment
151.4C-1 (C-OH)
131.75C-4 (C-CH₃)
130.02C-6
127.43C-2 (C-CH₃)
123.9C-5
115.03C-3
20.39-CH₃ at C-4
15.7-CH₃ at C-2

Note: Assignments are based on established correlations for substituted aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The major absorption bands in the IR spectrum of this compound are presented below.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3610 - 3200Strong, BroadO-H stretch (phenolic)
3050 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (methyl)
1620 - 1580MediumC=C stretch (aromatic ring)
1500 - 1450StrongC=C stretch (aromatic ring)
1260 - 1180StrongC-O stretch (phenol)
880 - 800StrongC-H bend (aromatic, out-of-plane)

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λmax) for this compound is influenced by the solvent used.

Solventλmax (nm)
Not Specified296

Note: The UV-Vis spectrum of phenols can be sensitive to the pH of the solution.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull: A few milligrams of the solid sample are ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

    • Thin Film (for liquids or low-melting solids): A drop of the molten or liquid sample is placed between two salt plates.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a volumetric flask. A series of dilutions are then prepared to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet/Nujol Mull Sample->Pellet Solution Preparation of Dilute Solution Sample->Solution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pellet->IR UV UV-Vis Spectrophotometer Solution->UV NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Data UV-Vis Spectrum UV->UV_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure UV_Data->Structure Spectroscopic_Data_Interpretation cluster_data Spectroscopic Data cluster_info Derived Structural Information H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration, Coupling Constants) H_Info Number and types of protons Connectivity of protons H_NMR->H_Info C_NMR ¹³C NMR (Chemical Shifts) C_Info Number and types of carbon atoms Carbon skeleton C_NMR->C_Info IR IR (Absorption Bands) IR_Info Presence of functional groups (e.g., -OH, C=C aromatic, C-O) IR->IR_Info UV UV-Vis (λmax) UV_Info Electronic transitions Conjugated systems UV->UV_Info Structure This compound Structure H_Info->Structure C_Info->Structure IR_Info->Structure UV_Info->Structure

References

In Vitro Toxicology of 2,4-Dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenol (2,4-DMP), a substituted phenolic compound, is utilized in various industrial applications, including as a disinfectant and a precursor in the synthesis of antioxidants and other chemical products. Due to its potential for human exposure, a thorough understanding of its toxicological profile is essential. This technical guide provides a comprehensive overview of the available in vitro toxicology data for this compound, focusing on genotoxicity, cytotoxicity, and its potential for endocrine disruption. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety profile.

Genotoxicity

The genotoxic potential of this compound has been evaluated primarily through the bacterial reverse mutation assay, commonly known as the Ames test. The results from multiple studies have been varied, suggesting a complex genotoxic profile that may be dependent on the specific test conditions.

Quantitative Data Summary: Genotoxicity
AssayTest SystemConcentration RangeMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumUp to 5,000 µ g/plate With and withoutNegative[1]
Bacterial Reverse Mutation Assay (Ames Test)Not SpecifiedNot SpecifiedNot SpecifiedWeakly Positive[2]
Bacterial Reverse Mutation Assay (Ames Test)Not SpecifiedNot SpecifiedNot SpecifiedNegative[2]
Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens. The protocol generally involves the following steps:

  • Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is to mimic the metabolic conversion of a test substance in the body.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking the specific amino acid the bacteria require for growth.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Bacterial Strains Bacterial Strains Mixing Mixing Bacterial Strains->Mixing Test Compound (2,4-DMP) Test Compound (2,4-DMP) Test Compound (2,4-DMP)->Mixing S9 Mix (Optional) S9 Mix (Optional) S9 Mix (Optional)->Mixing Plating Plating Mixing->Plating Incubation Incubation Plating->Incubation Colony Counting Colony Counting Incubation->Colony Counting Data Analysis Data Analysis Colony Counting->Data Analysis Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_assays Viability Assays cluster_detection Detection Cell Seeding Cell Seeding Compound Exposure (2,4-DMP) Compound Exposure (2,4-DMP) Cell Seeding->Compound Exposure (2,4-DMP) MTT Assay MTT Assay Compound Exposure (2,4-DMP)->MTT Assay Neutral Red Uptake Assay Neutral Red Uptake Assay Compound Exposure (2,4-DMP)->Neutral Red Uptake Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading Neutral Red Uptake Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation H295R_Signaling_Pathway cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) 2,4-DMP 2,4-DMP 2,4-DMP->Progesterone Increases 2,4-DMP->Estradiol Increases

References

An In-depth Technical Guide to the Environmental Fate and Transport Mechanisms of 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenol (2,4-DMP), a substituted phenolic compound, is utilized in various industrial processes, including the manufacturing of antioxidants, disinfectants, plastics, and pharmaceuticals.[1] Its presence in industrial effluents and as a constituent of coal tar and petroleum products leads to its release into the environment, raising concerns about its potential impact on ecosystems and human health. Understanding the environmental fate and transport of 2,4-DMP is crucial for assessing its environmental risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the physicochemical properties, environmental distribution, and transformation of 2,4-DMP.

Physicochemical Properties of this compound

The environmental behavior of 2,4-DMP is governed by its intrinsic physicochemical properties. These properties influence its partitioning between different environmental compartments, its potential for bioaccumulation, and its susceptibility to various degradation processes. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀O[2][3]
Molecular Weight122.16 g/mol [3]
AppearanceColorless crystals or clear, dark amber liquid[3]
Melting Point22-23 °C[3]
Boiling Point211-212 °C[3]
Vapor Pressure0.1 mmHg at 25 °C[3]
Water Solubility7,870 mg/L at 25 °C[3]
pKa10.6[1]
Log Kow (Octanol-Water Partition Coefficient)2.3[3]
Henry's Law Constant1.7 x 10⁻⁵ atm·m³/mol

Environmental Fate and Transport Mechanisms

The fate of 2,4-DMP in the environment is a complex interplay of transport and degradation processes that determine its persistence and distribution in soil, water, and air.

Transport Mechanisms

1. Volatilization: With a vapor pressure of 0.1 mmHg at 25°C and a Henry's Law constant of 1.7 x 10⁻⁵ atm·m³/mol, 2,4-DMP has a moderate potential to volatilize from water and moist soil surfaces. The volatilization half-life from a model river (1 m deep, 1 m/s flow, 3 m/s wind) is estimated to be around 3 days, while from a model lake, it is estimated to be approximately 22 days.

2. Soil Adsorption and Mobility: The mobility of 2,4-DMP in soil is influenced by its adsorption to soil particles, which is primarily governed by the organic carbon content of the soil. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting this behavior.

  • Koc Values: The estimated Koc for 2,4-DMP is approximately 430, suggesting moderate mobility in soil. Experimentally determined log Koc values in river and coal sediment have been reported as 2.08 and 2.02, respectively.

The adsorption of phenolic compounds like 2,4-DMP to soil is also influenced by soil pH. At pH values below the pKa of 2,4-DMP (10.6), it exists predominantly in its neutral form, which has a higher affinity for organic matter.

Table 2: Environmental Persistence of this compound

Environmental CompartmentHalf-lifeReference
Atmosphere (reaction with hydroxyl radicals)5.3 hours
Water (biodegradation)3 - 22 days[4]
Soil (biodegradation)1.5 - 4 days
Bioconcentration Factor (BCF) in bluegill150[1]
Degradation Mechanisms

1. Biodegradation: Microbial degradation is a primary pathway for the removal of 2,4-DMP from the environment. A variety of bacteria, particularly species of Pseudomonas, are capable of utilizing 2,4-DMP as a carbon and energy source.

  • Aerobic Biodegradation: Under aerobic conditions, the degradation of 2,4-DMP is initiated by hydroxylation of the aromatic ring, followed by ring cleavage. Two main pathways have been identified for phenolic compounds: the ortho-cleavage and meta-cleavage pathways. In the case of 2,4-DMP, studies have shown that its degradation can be induced by enzymes such as catechol 2,3-dioxygenase (indicative of a meta-cleavage pathway) and p-cresol methylhydroxylase (implicated in an ortho-cleavage pathway).[5] However, the biodegradation of 2,4-DMP can sometimes lead to the formation of more persistent "dead-end" products, such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, which are not readily degraded further.[5]

  • Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of 2,4-DMP is generally slower. Studies have shown that under denitrifying conditions, 2,4-DMP can be degraded, with m-cresol identified as an intermediate.[6][7]

2. Abiotic Degradation:

  • Photodegradation: 2,4-DMP can undergo photodegradation in the presence of sunlight, particularly in aqueous environments. This can occur through two primary mechanisms:

    • Direct Photolysis: 2,4-DMP can directly absorb UV radiation, leading to its degradation.

    • Indirect Photolysis (Photosensitization): In natural waters, dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers.[8][9][10] Upon absorbing sunlight, these substances can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with and degrade 2,4-DMP. The presence of humic substances can have a complex effect, sometimes enhancing degradation through sensitization and at other times inhibiting it by acting as a light screen.[8][9][10][11]

  • Oxidation: 2,4-DMP can be oxidized by strong oxidizing agents. For instance, it can be oxidized to form pseudoquinone, although the conditions for this reaction are not typically found in the environment.[1]

Experimental Protocols

Detailed and standardized methodologies are essential for accurately assessing the environmental fate and transport of 2,4-DMP. Below are summaries of key experimental protocols.

Biodegradation Studies in Soil

Protocol based on OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil):

  • Soil Selection and Preparation: Select and characterize the soil(s) to be used, including texture, pH, organic carbon content, and microbial biomass.[12][13] The soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).[12][13]

  • Test Substance Application: A solution of radiolabeled or non-labeled 2,4-DMP is applied to the soil samples. For poorly soluble substances, a carrier solvent may be used, which is then evaporated.[12]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C) under either aerobic or anaerobic conditions. Aerobic conditions are maintained by ensuring adequate air exchange, while anaerobic conditions are created by purging with an inert gas (e.g., nitrogen) and flooding the soil with deoxygenated water.

  • Sampling and Analysis: At specified time intervals, replicate soil samples are taken for analysis. The soil is extracted with an appropriate solvent or solvent mixture. The concentration of 2,4-DMP and its transformation products in the extracts is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14]

  • Data Analysis: The rate of degradation of 2,4-DMP is determined by plotting its concentration over time. The half-life (DT50) and the time for 90% dissipation (DT90) are calculated. The formation and decline of major transformation products are also quantified.

Photodegradation Studies in Water

Protocol for Determining Aqueous Photodegradation Kinetics:

  • Solution Preparation: Prepare aqueous solutions of 2,4-DMP of known concentration in a buffer solution to maintain a constant pH. To study indirect photolysis, natural water or solutions containing photosensitizers like humic acid can be used.[8][9][10][11]

  • Irradiation: The solutions are placed in quartz tubes or a photoreactor and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). Control samples are kept in the dark to account for any non-photolytic degradation. The temperature of the samples should be controlled throughout the experiment.

  • Sampling and Analysis: At various time points, aliquots of the solution are withdrawn and analyzed for the concentration of 2,4-DMP. HPLC with a UV detector or GC-MS are commonly used for quantification.

  • Quantum Yield Determination: The quantum yield, which is the efficiency of a photon in bringing about a chemical change, can be determined by measuring the rate of degradation and the photon flux of the light source.

  • Data Analysis: The photodegradation rate constant is calculated from the decrease in 2,4-DMP concentration over time. The half-life of photodegradation is then determined from the rate constant.

Soil Sorption Studies

Protocol based on OECD Guideline 106 (Adsorption - Desorption Using a Batch Equilibrium Method): [15][16]

  • Soil and Solution Preparation: A series of soil samples with varying organic carbon content and texture are prepared. Solutions of 2,4-DMP at different concentrations are made in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.[15][16]

  • Adsorption Phase: A known mass of soil is mixed with a known volume of the 2,4-DMP solution in a centrifuge tube. The tubes are agitated on a shaker for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Separation and Analysis: After equilibration, the soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of 2,4-DMP remaining in the supernatant is measured.

  • Desorption Phase: A portion of the supernatant from the adsorption phase is removed and replaced with a fresh 0.01 M CaCl₂ solution. The tubes are then agitated again to study the desorption of 2,4-DMP from the soil.

  • Data Analysis: The amount of 2,4-DMP adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is calculated as the ratio of the concentration of 2,4-DMP in the soil to the concentration in the water at equilibrium. The organic carbon-normalized sorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of 2,4-DMP in environmental samples.

Sample Preparation:

  • Water Samples: Liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction (SPE) is typically used to extract and concentrate 2,4-DMP from water samples.

  • Soil and Sediment Samples: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with an appropriate solvent are common methods for extracting 2,4-DMP from solid matrices.[17] The extracts are then cleaned up to remove interfering substances.

GC-MS Analysis:

  • Derivatization: Phenolic compounds can be derivatized to increase their volatility and improve their chromatographic properties.

  • Chromatographic Separation: A capillary column, such as a TG-5SilMS, is used to separate 2,4-DMP from other compounds in the extract.[18]

  • Detection: The mass spectrometer is used for the detection and quantification of 2,4-DMP, providing high selectivity and sensitivity.

Visualizations

Environmental_Fate_of_2_4_DMP cluster_air Air cluster_water Water cluster_soil Soil 2,4-DMP_Air 2,4-DMP (Vapor) Photodegradation_Air Photodegradation (OH radicals) 2,4-DMP_Air->Photodegradation_Air 2,4-DMP_Water 2,4-DMP (Dissolved) 2,4-DMP_Air->2,4-DMP_Water Deposition 2,4-DMP_Soil 2,4-DMP (Sorbed/Dissolved) 2,4-DMP_Air->2,4-DMP_Soil Deposition 2,4-DMP_Water->2,4-DMP_Air Volatilization Biodegradation_Water Biodegradation 2,4-DMP_Water->Biodegradation_Water Photodegradation_Water Photodegradation (Direct & Indirect) 2,4-DMP_Water->Photodegradation_Water Adsorption_Sediment Adsorption to Suspended Solids 2,4-DMP_Water->Adsorption_Sediment 2,4-DMP_Soil->2,4-DMP_Water Runoff Biodegradation_Soil Biodegradation 2,4-DMP_Soil->Biodegradation_Soil Leaching Leaching to Groundwater 2,4-DMP_Soil->Leaching Volatilization_Soil Volatilization 2,4-DMP_Soil->Volatilization_Soil Industrial_Sources Industrial Sources (e.g., wastewater) Industrial_Sources->2,4-DMP_Water Discharge Industrial_Sources->2,4-DMP_Soil Spills/Disposal

Caption: Environmental fate and transport pathways of this compound.

Biodegradation_Pathway cluster_meta Meta-Cleavage Pathway cluster_ortho Ortho-Cleavage Pathway 2,4-DMP This compound Hydroxylation Hydroxylation (Monooxygenase) 2,4-DMP->Hydroxylation Dead_End_Products Dead-End Products (e.g., 4-hydroxy-3-methylbenzoic acid) 2,4-DMP->Dead_End_Products Catechol_Derivative_Meta 3,5-Dimethylcatechol Enzyme_Meta Catechol 2,3-dioxygenase Catechol_Derivative_Meta->Enzyme_Meta Ring_Cleavage_Product_Meta 2-Hydroxy-5-methyl-6-oxo- hepta-2,4-dienoic acid Further_Degradation Further Degradation (TCA Cycle Intermediates) Ring_Cleavage_Product_Meta->Further_Degradation Enzyme_Meta->Ring_Cleavage_Product_Meta Catechol_Derivative_Ortho 3,5-Dimethylcatechol Enzyme_Ortho Catechol 1,2-dioxygenase Catechol_Derivative_Ortho->Enzyme_Ortho Ring_Cleavage_Product_Ortho 2,4-Dimethyl-cis,cis-muconic acid Ring_Cleavage_Product_Ortho->Further_Degradation Enzyme_Ortho->Ring_Cleavage_Product_Ortho Hydroxylation->Catechol_Derivative_Meta Hydroxylation->Catechol_Derivative_Ortho

Caption: Aerobic biodegradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_data Data Analysis Soil_Collection Collect & Characterize Soil Spiking Spike Soil with 2,4-DMP Soil_Collection->Spiking Incubation_Setup Set up Microcosms (Aerobic/Anaerobic) Spiking->Incubation_Setup Time_Sampling Incubate & Sample at Time Intervals Incubation_Setup->Time_Sampling Extraction Solvent Extraction Time_Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Concentration_Plot Plot Concentration vs. Time Analysis->Concentration_Plot Metabolite_ID Identify Transformation Products Analysis->Metabolite_ID Kinetics Calculate Degradation Rate & Half-life (DT50) Concentration_Plot->Kinetics

References

natural sources and occurrence of 2,4-Dimethylphenol in the environment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Occurrence of 2,4-Dimethylphenol in the Environment

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (2,4-DMP), a significant chemical compound with both natural and anthropogenic origins. This document details its sources, environmental prevalence, and the methodologies used to study its fate and effects.

Introduction to this compound

This compound (CAS 105-67-9), also known as 2,4-xylenol, is a substituted phenolic compound.[1][2] It exists as a colorless to yellow crystalline solid or liquid with a distinct medicinal odor.[1][3] As a semi-volatile organic compound, it has been detected in various environmental compartments, including air, water, and soil, posing potential risks to ecosystems and human health.[4][5][6] Its presence in the environment is attributable to a combination of natural formation and widespread industrial use.[2][7]

Sources of this compound

The release of 2,4-DMP into the environment stems from both natural processes and a wide range of human activities.

Natural Sources

2,4-DMP is a naturally occurring compound derived from the chemical breakdown of organic matter.[1] Key natural sources include:

  • Fossil Fuels: It is a natural constituent of coal and a component of the cresol fraction derived from petroleum and coal tars.[1][5][8]

  • Biomass Combustion: Incomplete combustion of organic materials, such as wood, results in its formation. It is a known component of tobacco and marijuana smoke.[1][5]

  • Food and Plant Volatiles: 2,4-DMP has been identified as a volatile component in black tea and has been detected in coffee.[5] It is also recognized as a component of some volatile essential oils.[1][5]

  • Biological Organisms: The compound has been reported in the Asiatic honey bee (Apis cerana).[5]

Anthropogenic Sources

Industrial activities are a primary contributor to the environmental load of 2,4-DMP. It is commercially produced by fractional distillation of coal tar and petroleum.[1][8] Its utility as a chemical intermediate and active ingredient leads to its release from various points:

  • Industrial Manufacturing: It serves as a feedstock for producing phenolic antioxidants, pharmaceuticals, plastics, resins, dyestuffs, and rubber chemicals.[1][4][9]

  • Commercial Products: It is used in disinfectants, fungicides, insecticides, and wetting agents.[1][6][10]

  • Environmental Release: Significant releases can occur from industrial wastewater, atmospheric emissions from manufacturing facilities, and the use of products containing 2,4-DMP.[4][7] In 2013, over 9,800 pounds of 2,4-DMP were reported to be released into the air in the United States.[4]

  • Non-point Sources: Runoff from asphalt-paved surfaces, application of certain pesticides, and leachates from industrial and municipal waste sites contribute to its presence in water and soil.[7] Small amounts can also be formed during sewage treatment processes.[7]

Occurrence and Fate in the Environment

Once released, 2,4-DMP is distributed across different environmental matrices where it undergoes various transformation processes.

  • Atmosphere: Due to its vapor pressure, 2,4-DMP is expected to exist primarily in the vapor phase in the atmosphere.[5] It is degraded by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 5.3 hours.[5]

  • Water: 2,4-DMP has been detected in freshwater, marine water, and drinking water sources.[4] It is moderately soluble in water and is not expected to adsorb significantly to sediment.[4] The biodegradation half-life in water is estimated to be between 3 and 22 days.[4]

  • Soil: In soil environments, 2,4-DMP is considered to be non-persistent.[6][10] Studies have shown its biodegradation half-life to be as short as 1.5 days in Texas soil and 3.5 days in Mississippi soil.[5]

  • Biota: The compound shows a moderate potential for bioaccumulation. A study on bluegill sunfish determined a bioconcentration factor (BCF) of 150, with a rapid depuration half-life of less than one day, suggesting a low likelihood of long-term residue problems in this species.[7][11]

Below is a diagram illustrating the primary pathways of 2,4-DMP from its sources to its environmental fate.

G Natural Natural Sources (Coal, Petroleum, Biomass Combustion) Air Air Natural->Air Emissions Soil Soil Natural->Soil Deposition Anthropogenic Anthropogenic Sources (Industrial Production, Pesticides, Disinfectants, Waste) Anthropogenic->Air Emissions Water Water Anthropogenic->Water Discharge Anthropogenic->Soil Runoff, Spills Photodegradation Atmospheric Photodegradation Air->Photodegradation Biodegradation Biodegradation (Water & Soil) Water->Biodegradation Bioaccumulation Bioaccumulation (Aquatic Life) Water->Bioaccumulation Soil->Biodegradation Metabolites -> Metabolites -> CO2 + H2O FoodChain -> Food Chain Transfer

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dimethylphenol (2,4-DMP), a compound of significant interest in various industrial and pharmaceutical applications. This document compiles available data on its solubility in different solvents and its stability under various conditions, offering detailed experimental protocols for in-house evaluation and visualizations to clarify key concepts.

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, chemical synthesis, and formulation science. It dictates the choice of solvents for reactions, purification, and delivery systems. This compound, a substituted phenol, exhibits varied solubility depending on the nature of the solvent.

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being slightly soluble in water and readily soluble in many organic solvents.[1][2][3] Its solubility in aqueous solutions is influenced by pH, with increased solubility in alkaline conditions due to the formation of the corresponding phenolate salt.[1]

SolventSolvent TypeTemperature (°C)SolubilityReference
WaterPolar Protic20620 mg/L[4]
WaterPolar Protic250.5 g/100 mL (5 g/L)[3]
WaterPolar Protic257.87 g/L[5]
Alcohol (general)Polar ProticNot SpecifiedMiscible[1][2]
Ether (general)Polar AproticNot SpecifiedMiscible[1][2]
ChloroformNonpolarNot SpecifiedFreely Soluble[3]
BenzeneNonpolarNot SpecifiedFreely Soluble[3]
Carbon TetrachlorideNonpolarNot SpecifiedSoluble[5]
MethanolPolar ProticNot SpecifiedSoluble[6][7][8]
AcetonePolar AproticNot SpecifiedSoluble[9]
AcetonitrilePolar AproticNot SpecifiedSoluble[10]
Alkaline SolutionsAqueousNot SpecifiedSoluble[1]

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Freely soluble" indicates a high degree of solubility, though the exact quantitative value is not specified. The provided data for methanol, acetone, and acetonitrile is based on their use as solvents for commercially available solutions of this compound, implying solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its phenolic hydroxyl group can participate in hydrogen bonding with protic solvents, while the aromatic ring and methyl groups contribute to its solubility in nonpolar solvents.

G start Start prepare_solution Prepare a supersaturated mixture of 2,4-DMP in the chosen solvent. start->prepare_solution equilibrate Equilibrate the mixture at a constant temperature with continuous agitation (e.g., 24-48 hours). prepare_solution->equilibrate separate_phases Separate the solid and liquid phases (e.g., centrifugation or filtration). equilibrate->separate_phases analyze_supernatant Analyze the concentration of 2,4-DMP in the supernatant using a validated analytical method (e.g., HPLC-UV). separate_phases->analyze_supernatant calculate_solubility Calculate the solubility from the measured concentration. analyze_supernatant->calculate_solubility end End calculate_solubility->end G start Start prepare_stock Prepare a stock solution of 2,4-DMP in the chosen solvent at a known concentration. start->prepare_stock aliquot Aliquot the stock solution into multiple vials. prepare_stock->aliquot stress_conditions Expose the vials to different stress conditions (e.g., elevated temperature, different pH, light exposure). aliquot->stress_conditions sample_timepoint At specified time points, withdraw a vial from each condition. stress_conditions->sample_timepoint analyze_hplc Analyze the samples by a stability-indicating HPLC method to quantify the remaining 2,4-DMP and detect any degradation products. sample_timepoint->analyze_hplc determine_kinetics Determine the degradation kinetics and half-life of 2,4-DMP under each condition. analyze_hplc->determine_kinetics end End determine_kinetics->end

References

A Theoretical and Computational Deep Dive into 2,4-Dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylphenol (2,4-DMP), a significant compound in industrial synthesis and a known environmental pollutant, presents a complex profile for researchers in toxicology and drug development. Understanding its molecular structure, electronic properties, and potential biological interactions is paramount for predicting its behavior, designing derivatives, and assessing its toxicological impact. This technical guide provides an in-depth summary of theoretical and computational studies on this compound, focusing on data derived from Density Functional Theory (DFT) calculations. It includes a detailed computational protocol, tabulated quantitative data on molecular geometry and electronic properties, and visualizations of computational workflows and potential mechanisms of action to facilitate advanced research and development.

Introduction

This compound, also known as 2,4-xylenol, is an aromatic organic compound used in the manufacturing of antioxidants, disinfectants, pharmaceuticals, and other chemical products.[1] Its presence in the environment raises concerns due to its potential toxicity and role as an endocrine disruptor. For drug development professionals, the phenolic scaffold is a common motif, making the study of substituted phenols like 2,4-DMP relevant for understanding structure-activity relationships, metabolic pathways, and off-target effects.

Computational chemistry provides a powerful lens through which to examine the intrinsic properties of 2,4-DMP at a molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecule's optimized geometry, vibrational modes, and electronic characteristics, which collectively govern its reactivity and interactions.

Computational Methodology: A Detailed Protocol

The data presented herein are primarily derived from studies employing Density Functional Theory, a robust method for investigating the electronic structure of many-body systems. The following protocol outlines the typical steps for a computational analysis of this compound.

Protocol: DFT Analysis of this compound

  • Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software and converted into a 3D coordinate file.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: The initial 3D structure is subjected to geometry optimization. A widely used and effective method is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3][4]

    • Basis Set: A high-level basis set, such as 6-311++G(d,p), is employed to provide a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on all atoms (important for describing anions and weak interactions), while "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more accurate geometry and property calculations.[2][3][4]

  • Vibrational Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

    • Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) is used to calculate the harmonic vibrational frequencies.

    • Verification: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • Analysis: The calculated frequencies correspond to specific vibrational modes (e.g., O-H stretch, C-C ring stretch), which can be compared with experimental IR and Raman spectra for validation.[3]

  • Electronic Property Calculation:

    • Objective: To understand the electronic nature, reactivity, and spectral properties of the molecule.

    • Methods:

      • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[3]

      • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

      • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer, hybridization, and intramolecular interactions.

This comprehensive computational approach provides a detailed and predictive model of the molecule's intrinsic properties.

Quantitative Computational Data

The following tables summarize key quantitative data for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Selected)

While the full list of bond lengths and angles is extensive, the following selected parameters from computational studies describe the key features of the optimized molecular structure.

ParameterDescriptionCalculated Value (Å or °)
C1-C6 Bond LengthAromatic C-C bond1.3910 Å[3]
C-H Bond Lengths (Methyl)C-H bonds in the methyl groups1.0915 - 1.0951 Å[3]
O-H Bond LengthPhenolic hydroxyl bond~0.96 Å (Typical DFT value)
C-O Bond LengthBond between ring and hydroxyl~1.36 Å (Typical DFT value)
C-C-C Bond AngleAngle within the aromatic ring~120° (Typical DFT value)
Table 2: Calculated Vibrational Frequencies (Selected Modes)

The theoretical vibrational spectrum provides a fingerprint of the molecule. Key assignments are compared with experimental values for validation.

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
ν(O-H)Hydroxyl group stretching3375[3]3358[3]
ν(C-H) AromaticAromatic C-H stretching~3000-3100Not specified
ν(C-H) MethylMethyl group C-H stretching~2900-3000Not specified
ν(C-C) AromaticAromatic ring stretchingNot specified~1500-1600[3]
Table 3: Quantum Chemical and Electronic Properties

These descriptors are crucial for understanding the global reactivity and electronic nature of this compound.

PropertySymbolValue (eV)Description
HOMO EnergyEHOMO-6.27[3]Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-0.46[3]Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapΔE5.81[3]Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability.[3]
Ionization PotentialI6.27[3]The minimum energy required to remove an electron from the molecule.
Electron AffinityA0.46[3]The energy released when an electron is added to the molecule.
Electronegativityχ3.37[3]A measure of the ability of the molecule to attract electrons.
Chemical Hardnessη2.90[3]Measures the resistance to change in electron distribution or charge transfer.

Visualizations: Workflows and Mechanisms

Visual models are essential for conceptualizing complex processes. The following diagrams, rendered using the DOT language, illustrate a typical computational workflow and a generalized mechanism for endocrine disruption by phenolic compounds.

G Computational Chemistry Workflow for 2,4-DMP cluster_0 Setup cluster_1 Core Calculation cluster_2 Analysis & Verification cluster_3 Output Properties start Define 2,4-DMP Structure method Select Method: DFT (B3LYP) start->method basis Select Basis Set: 6-311++G(d,p) method->basis opt Geometry Optimization basis->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify props Calculate Electronic Properties verify->props geom Optimized Geometry props->geom vib Vibrational Spectra props->vib homo HOMO/LUMO props->homo mep MEP Map props->mep G Generalized Mechanism for Phenolic Endocrine Disruption cluster_downstream Cellular Response compound Phenolic Compound (e.g., 2,4-DMP) binding Binding to Ligand Binding Domain compound->binding receptor Nuclear Receptor (e.g., Estrogen Receptor) receptor->binding conform Receptor Conformational Change binding->conform recruit Co-regulator Recruitment (Coactivators/Corepressors) conform->recruit dna_bind Binding to Hormone Response Elements (HREs) on DNA recruit->dna_bind transcription Alteration of Target Gene Transcription dna_bind->transcription response Disrupted Physiological Response transcription->response

References

Methodological & Application

Application Note: HPLC Analysis for 2,4-Dimethylphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenol (2,4-DMP), also known as 2,4-xylenol, is a phenolic compound of significant interest in the pharmaceutical and chemical industries. It serves as a precursor in the synthesis of various chemical intermediates and active pharmaceutical ingredients. Furthermore, its presence as a potential impurity or degradation product necessitates a reliable analytical method for its quantification to ensure product quality and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise.

Principle

This method employs reverse-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the elution of this compound. The compound is quantified by monitoring its absorbance at a specific ultraviolet wavelength, where it exhibits significant absorption. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringes and 0.45 µm syringe filters.

    • Ultrasonic bath for degassing.

  • Reagents and Materials:

    • This compound reference standard (purity ≥99%).

    • HPLC grade acetonitrile or methanol.

    • HPLC grade water.

    • Phosphoric acid or Trifluoroacetic acid (TFA).

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm[1]
Run Time Approximately 10 minutes

Note: The mobile phase composition and pH may be optimized to achieve the desired separation from other components in the sample matrix.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the sample matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent, which is compatible with the mobile phase.

  • Use sonication if necessary to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical performance characteristics of the method.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: LOD and LOQ are estimated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

Accuracy (Recovery)

The accuracy of the method was determined by spiking a blank matrix with known concentrations of this compound at three different levels.

Spike LevelConcentration (µg/mL)Mean Recovery (%)% RSD
Low599.51.2
Medium50101.20.8
High9099.80.9
Precision

Precision was evaluated by analyzing six replicate preparations of a standard solution at 50 µg/mL on the same day (intra-day) and on three different days (inter-day).

ParameterIntra-day Precision (% RSD)Inter-day Precision (% RSD)
Retention Time < 0.5< 1.0
Peak Area < 1.0< 2.0

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_standard Prepare Standard Solutions (1-100 µg/mL) injection Inject Standards and Samples (10 µL) prep_standard->injection prep_sample Prepare Sample Solution (Dissolve, Dilute, Filter) prep_sample->injection instrument_setup Instrument Setup (C18 Column, Mobile Phase, etc.) instrument_setup->injection data_acquisition Data Acquisition (UV Detection at 270 nm) injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) peak_integration->calibration_curve quantification Quantify 2,4-DMP in Sample calibration_curve->quantification

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common reverse-phase chromatography principles and equipment. The validation data demonstrates that the method is linear, accurate, and precise, making it suitable for routine quality control analysis in research, development, and manufacturing environments.

References

Application Notes: Detection of 2,4-Dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylphenol (2,4-DMP), a member of the xylenol isomers, is a compound of significant interest in environmental monitoring, industrial hygiene, and chemical analysis due to its potential toxicity and widespread use.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the sensitive and selective determination of 2,4-DMP in various matrices.[3] This method offers excellent separation capabilities provided by gas chromatography, coupled with the definitive identification and quantification power of mass spectrometry.[1]

Principle

The GC-MS analysis of this compound involves the volatilization of the sample, separation of 2,4-DMP from other components in a gas chromatographic column, followed by ionization and fragmentation of the eluted compound in the mass spectrometer. The resulting mass spectrum, which serves as a chemical fingerprint, allows for unambiguous identification. Quantification is achieved by comparing the response of the target analyte to that of a known standard.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

A. Liquid Samples (e.g., Water)

  • Liquid-Liquid Extraction (LLE):

    • Acidify the water sample to a pH of less than or equal to 2 with sulfuric acid (1:1, v/v).[4]

    • Extract the sample with a suitable organic solvent such as dichloromethane or methylene chloride.[4][5] Perform the extraction three times for quantitative recovery.[4]

    • Combine the organic extracts.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.[3]

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[3] The final sample concentration should be approximately 10 µg/mL for a 1 µL splitless injection.[5]

B. Solid Samples (e.g., Soil, Sediment)

  • Soxhlet or Ultrasonic Extraction:

    • Extract the solid sample using a solvent mixture such as acetone and dichloromethane.[4]

    • Follow with an acid-base partition cleanup (e.g., Method 3650) if necessary.[6]

    • Reduce the extract volume and reconstitute in a solvent compatible with the GC-MS system, like dichloromethane.[4]

C. Air Samples

  • Thermal Desorption (TD):

    • For the analysis of 2,4-DMP in ambient air, automatic thermal desorption (TD) can be employed.[1]

    • This technique automates the extraction and preconcentration of analytes from air samples, eliminating the need for manual sample preparation and improving reproducibility.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector is suitable.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) is used for detection.

  • GC Column: A non-polar or medium-polarity capillary column is recommended. Common choices include:

    • SH-I-5MS (30 m x 0.25 mm I.D., df=0.25 µm)[1]

    • Thermo Scientific TraceGOLD TG-5SilMS (30 m × 0.25 mm × 0.25 µm)[7]

    • DB-5 or equivalent 5% phenyl-methylpolysiloxane column[5]

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.[8][9]

  • Injection: 1-2 µL of the prepared sample is injected in splitless mode.[5][8]

  • Injector Temperature: 250 °C[8]

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 2-5 minutes.[8][9]

    • Ramp: Increase to 250-265 °C at a rate of 4-15 °C/min.[8][9]

    • Final hold: Maintain at 250-265 °C for 13-15 minutes.[8][9]

  • MS Transfer Line Temperature: 265-280 °C[8][9]

  • Ion Source Temperature: 280 °C[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Mass Scan Range: m/z 35-450.[1]

  • Identification: The retention time and the mass spectrum of this compound are used for identification. The characteristic ions for 2,4-DMP are a molecular ion at m/z 122 and a prominent fragment ion at m/z 107.[2]

3. Calibration

Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. A minimum of five different concentrations is recommended to establish a calibration curve.[6] The concentration range should bracket the expected sample concentrations.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of this compound from various studies.

ParameterValueMatrixReference
Linearity (R²) > 0.994Prawn Tissue[8][10]
Limit of Detection (LOD) 4.55 ng/kgPrawn Tissue[8]
Limit of Quantitation (LOQ) 0.303 µg/LPrawn Tissue[8]
Recovery 98%Spiked Soil[6]
Relative Standard Deviation (RSD) 2.9%Spiked Soil[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Air) Extraction Extraction (LLE, Soxhlet, TD) Sample->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Results Reporting Quantification->Reporting

Caption: A flowchart of the GC-MS analysis of this compound.

References

Application Notes and Protocols: 2,4-Dimethylphenol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2,4-Dimethylphenol (CAS: 105-67-9) as a versatile precursor in the synthesis of valuable organic compounds. The following sections detail its application in the synthesis of a key herbicide, a hindered phenolic antioxidant, and as a modifier in polymer synthesis.

Application Note 1: Synthesis of 2-(2,4-dimethylphenoxy)acetic acid

2-(2,4-dimethylphenoxy)acetic acid is a phenoxyacetic acid derivative. This class of compounds is known for its herbicidal activity, acting as synthetic auxins that disrupt normal plant growth. The following protocol is adapted from a patented synthesis method.

Experimental Protocol: Synthesis of 2-(2,4-dimethylphenoxy)acetic acid

Materials:

  • This compound

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a three-necked flask equipped with a stirrer, add 102.8 g (0.842 mol) of 2,6-xylenol, 159.6 g (1.68 mol) of monochloroacetic acid, and 1000 ml of water. Stir the mixture until all solids are dissolved.

  • Slowly add 500 ml of aqueous sodium hydroxide solution to the flask.

  • Heat the mixture to reflux.

  • After two hours of reflux, add an additional 79.4 g (0.84 mol) of monochloroacetic acid and 200 ml of sodium hydroxide solution.

  • After a total of 19 hours of reflux, add a final portion of 39.8 g (0.42 mol) of monochloroacetic acid and 100 ml of sodium hydroxide solution. Continue to reflux until all the 2,6-xylenol has been consumed (monitoring by a suitable method such as TLC or GC is recommended).

  • Cool the reaction flask in an ice-water bath.

  • Acidify the reaction mixture to a pH of 1 with hydrochloric acid, which will cause the product to precipitate.

  • Stir the mixture for 1 hour to ensure complete precipitation, and then collect the solid product by filtration.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
This compound122.160.842102.8-
Chloroacetic acid (total)94.502.94278.8-
Sodium hydroxide solution40.00--800
Water18.02--1000
2-(2,4-dimethylphenoxy)acetic acid180.20---

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup A 1. Dissolve this compound and Chloroacetic Acid in Water B 2. Add NaOH Solution A->B C 3. Heat to Reflux B->C D 4. Add More Chloroacetic Acid and NaOH Solution (after 2h) C->D E 5. Final Addition of Chloroacetic Acid and NaOH Solution (after 19h) D->E F 6. Cool Reaction Mixture E->F G 7. Acidify with HCl to pH 1 F->G H 8. Filter Precipitate G->H

Synthesis workflow for 2-(2,4-dimethylphenoxy)acetic acid.
Signaling Pathway: Auxin Mimicry in Plants

Phenoxyacetic acid herbicides mimic the natural plant hormone auxin. This leads to uncontrolled growth and ultimately, the death of the plant.

G cluster_0 Cellular Level cluster_1 Physiological Response A 2-(2,4-dimethylphenoxy)acetic acid (Auxin Mimic) B Auxin Receptors A->B Binds to C Signal Transduction Cascade B->C Activates D Upregulation of Growth-Promoting Genes C->D E Uncontrolled Cell Division and Elongation D->E F Disruption of Normal Plant Development E->F G Plant Death F->G

Mechanism of action for phenoxyacetic acid herbicides.

Application Note 2: Synthesis of a Hindered Phenolic Antioxidant

This compound serves as a crucial precursor for synthesizing hindered phenolic antioxidants, which are vital in preventing the degradation of polymers, lubricants, and fuels.[1] A key example is the production of TBX (2,4-Di-tert-butyl-p-cresol), a high-performance antioxidant.[1] The synthesis involves the alkylation of this compound with isobutylene.[1] The steric hindrance provided by the tert-butyl groups allows for efficient scavenging of free radicals.[1]

Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-methylphenol (BHT) from p-cresol (Illustrative example of a related synthesis)

Reaction: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH[2]

Quantitative Data for BHT Synthesis from p-cresol
Reactant/ProductMolecular Weight ( g/mol )
p-Cresol108.14
Isobutylene56.11
Butylated Hydroxytoluene (BHT)220.35
Antioxidant Mechanism: Free Radical Scavenging

Hindered phenolic antioxidants like BHT act as terminating agents that suppress autoxidation.[2] They achieve this by donating a hydrogen atom to peroxy radicals, thereby converting them to hydroperoxides and stopping the autocatalytic chain reaction.[2]

G cluster_0 Autoxidation Chain Reaction cluster_1 Intervention by Hindered Phenol (ArOH) A Organic Substrate (RH) C Alkyl Radical (R•) A->C Initiation B Initiator (e.g., UV light, heat) B->C E Peroxy Radical (ROO•) C->E + O2 D Oxygen (O2) E->A Propagation (attacks another RH) G Hydroperoxide (ROOH) E->G Termination I Non-radical Products E->I Termination F Hindered Phenol (ArOH) F->G H Phenoxy Radical (ArO•) F->H H->I

Free radical scavenging mechanism of hindered phenolic antioxidants.

Application Note 3: this compound as a Comonomer in Poly(phenylene oxide) Synthesis

While 2,6-dimethylphenol is the primary monomer for the synthesis of poly(phenylene oxide) (PPO), a high-performance thermoplastic, the introduction of other phenolic monomers can be used to modify the polymer's properties. Although direct protocols for the copolymerization of this compound were not found, studies on the influence of the structurally related 2,4,6-trimethylphenol (TMP) on PPO synthesis from 2,6-dimethylphenol (2,6-DMP) provide insights into how a substituted phenol can affect the polymerization process.[3]

In solution polymerization, the addition of 2,4,6-TMP to the 2,6-DMP monomer solution leads to a decrease in the molecular weight of the resulting PPO.[3] For example, with no TMP added, the weight-average molecular weight (Mw) was 7.04 x 10⁴, which decreased with increasing amounts of TMP.[3]

Quantitative Data: Effect of 2,4,6-TMP on PPO Synthesis (Solution Polymerization)
Sample2,4,6-TMP (wt %)Polymer Yield (%)Mw (x 10⁴)
P-1090.47.04
P-62.285.2-

Data extracted from Polimery, 2017, 62, nr 7-8.[3]

Experimental Workflow: Oxidative Polymerization of 2,6-Dimethylphenol

G cluster_0 Polymerization Setup cluster_1 Polymerization cluster_2 Workup A 1. Prepare Monomer Solution (2,6-DMP in Toluene) B 2. Add Catalyst (e.g., Cu-amine complex) A->B C 3. Introduce Oxygen B->C D 4. Oxidative Coupling of Monomers C->D E 5. Precipitate Polymer (e.g., in Methanol) D->E F 6. Filter and Dry PPO E->F

General workflow for the synthesis of poly(phenylene oxide).

References

Application of 2,4-Dimethylphenol as a Standard for Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylphenol, a substituted phenol, is a compound of significant environmental interest due to its presence in industrial effluents, coal tar distillates, and as a degradation product of certain pesticides.[1][2] Its inclusion as a target analyte in various environmental monitoring programs necessitates the use of high-purity this compound as a reference standard for accurate quantification.[3] This document provides detailed application notes and protocols for the use of this compound as a standard in the environmental analysis of water and solid waste samples. The methodologies are primarily based on United States Environmental Protection Agency (US EPA) methods.

Application Notes

This compound is classified as a semi-volatile organic compound and is amenable to analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Due to its polar nature, derivatization is often employed in GC-based methods to improve chromatographic performance and sensitivity.[4][5] Common analytical challenges include potential for sample matrix interference and the need for robust extraction and cleanup procedures to achieve low detection limits.[6]

The primary applications for this compound as an environmental standard include:

  • Wastewater Analysis: Monitoring industrial discharges to ensure compliance with regulatory limits.[3]

  • Drinking Water Analysis: Ensuring the safety of drinking water supplies.[7][8][9]

  • Solid and Hazardous Waste Analysis: Characterizing contaminated sites and guiding remediation efforts.

  • Ecological Risk Assessment: Evaluating the potential impact of this compound on aquatic life.[1]

Quantitative Data

The following tables summarize key quantitative data for the analysis of this compound using various EPA methods. This data is crucial for quality control and assessing method performance.

Table 1: Method Detection Limits (MDLs) for this compound

MethodMatrixAnalytical TechniqueMDL (µg/L)
EPA Method 604WastewaterGC-FID2.6[3]
EPA Method 625WastewaterGC-MS5.0[10]
EPA Method 8041ASolid WasteGC-FIDVaries with sample
EPA Method 528Drinking WaterGC-MS0.1 - 15 (typical range for phenols)[8]

Table 2: Quality Control (QC) Acceptance Criteria for this compound (EPA Method 604)

ParameterRange for P (%)Limit for s (µg/L)Limit for X (µg/L)
This compound28-10424.338.6 - 100.8

P = Percent recovery of the spike; s = Standard deviation of the four recovery measurements; X = Average recovery for the four measurements.

Experimental Protocols

The following protocols are detailed methodologies for the analysis of this compound in environmental samples.

Protocol 1: Analysis of this compound in Wastewater by GC-FID (Based on EPA Method 604)

This protocol describes the determination of this compound in municipal and industrial discharges.[3]

1. Sample Collection and Preservation:

  • Collect samples in 1-liter amber glass bottles with a Teflon-lined screw cap.

  • If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.

  • Adjust the sample pH to < 4 with sulfuric acid.

  • Store samples at 4°C and extract within 7 days of collection. Analyze extracts within 40 days.[10]

2. Extraction (Liquid-Liquid Extraction):

  • Pour 1 liter of the sample into a 2-liter separatory funnel.

  • Adjust the sample pH to ≤ 2 with sulfuric acid.

  • Add 60 mL of methylene chloride to the sample bottle, shake to rinse, and transfer the solvent to the separatory funnel.

  • Extract the sample by shaking the funnel for 2 minutes with periodic venting.

  • Allow the organic layer to separate for at least 10 minutes.

  • Drain the methylene chloride extract into a flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.

  • Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.

  • Concentrate the extract to 1.0 mL using a Kuderna-Danish apparatus.

3. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:

  • GC Column: 1.8 m x 2 mm ID glass column packed with 1% SP-1240DA on Supelcoport (or equivalent).

  • Temperatures:

    • Injector: 200-220°C

    • Detector: 250-300°C

    • Oven: Programmed from 80°C (2 min hold) to 150°C at 5°C/min.

  • Carrier Gas: Helium at a flow rate of 30 mL/min.

  • Injection Volume: 1-5 µL.

  • Calibration: Prepare a series of calibration standards of this compound in methylene chloride. The concentration should bracket the expected sample concentrations.

Protocol 2: Analysis of this compound in Drinking Water by GC-MS (Based on EPA Method 528)

This method is for the determination of phenols in finished drinking water.[7][8][9]

1. Sample Collection and Preservation:

  • Collect 1-liter samples in amber glass bottles.

  • Dechlorinate with 40-50 mg of sodium sulfite if necessary.

  • Acidify the sample to pH ≤ 2 with 6N HCl.[7][8]

  • Store at ≤ 6°C until extraction (maximum 14 days). Extracts must be analyzed within 30 days.[8]

2. Extraction (Solid-Phase Extraction - SPE):

  • Condition a polystyrene-divinylbenzene SPE cartridge (e.g., ECHLD156) with 3 x 3 mL of dichloromethane (DCM), followed by 3 x 3 mL of methanol, and finally 3 x 3 mL of 0.05 N HCl. Do not allow the sorbent to go dry after the final methanol wash.[7]

  • Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • After the entire sample has passed through, dry the cartridge under vacuum for 15 minutes.

  • Elute the trapped phenols with 5 mL of DCM, followed by a rinse of the sample bottle with 10 mL of DCM which is then passed through the cartridge.[7]

  • Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen at 35°C.

  • Add internal standards and adjust the final volume to 1.0 mL with DCM.[7]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., TR-5ms SQC).[11]

  • Temperatures:

    • Injector: 250°C (splitless mode).[11]

    • Transfer Line: 265°C.[11]

    • Oven: Initially 40°C for 2 min, then ramp to 265°C at 15°C/min and hold for 13 min.[11]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[11]

  • Injection Volume: 1.0 µL.[11]

  • MS Conditions: Scan from m/z 50-450.[11]

  • Calibration: Prepare calibration standards of this compound covering the desired concentration range.

Protocol 3: Derivatization for GC Analysis

For enhanced sensitivity and improved peak shape, phenols can be derivatized prior to GC analysis. Silylation is a common technique.[4][5]

1. Silylation with BSTFA:

  • To 1 mL of the concentrated sample extract in a vial, add 100 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Vortex the mixture vigorously for approximately 15 seconds at room temperature. The reaction is rapid in acetone.[4]

  • (Optional) Add 100 µL of water to hydrolyze excess BSTFA.[4]

  • The derivatized sample is now ready for GC or GC-MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1L Wastewater Sample Preserve Preserve (H2SO4 to pH<4, 4°C) Sample->Preserve Extract1 Liquid-Liquid Extraction (Methylene Chloride, 3x60mL) Preserve->Extract1 Dry Dry Extract (Anhydrous Na2SO4) Extract1->Dry Concentrate Concentrate to 1mL Dry->Concentrate GC_FID GC-FID Analysis Concentrate->GC_FID Data Data Acquisition & Processing GC_FID->Data

Caption: Workflow for GC-FID Analysis of this compound in Wastewater.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis Sample 1L Drinking Water Sample Preserve Preserve (HCl to pH<2, 4°C) Sample->Preserve SPE Solid-Phase Extraction (SPE) Preserve->SPE Elute Elute with Dichloromethane SPE->Elute Concentrate Concentrate to 1mL Elute->Concentrate Derivatize Silylation with BSTFA Concentrate->Derivatize GC_MS GC-MS Analysis Concentrate->GC_MS Derivatize->GC_MS Data Data Acquisition & Processing GC_MS->Data

Caption: Workflow for GC-MS Analysis of this compound in Drinking Water.

References

Application Notes and Protocols for Bioremediation of 2,4-Dimethylphenol (2,4-DMP) Contaminated Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current bioremediation techniques for the effective removal of 2,4-Dimethylphenol (2,4-DMP) from contaminated soil and water. The following sections detail the metabolic pathways involved, quantitative data on degradation efficiencies, and step-by-step experimental protocols for microbial and phytoremediation approaches.

Introduction to this compound and Bioremediation

This compound (2,4-DMP) is a substituted phenolic compound used in the synthesis of antioxidants, disinfectants, pesticides, and other industrial chemicals.[1] Its presence in soil and water as a contaminant poses a significant environmental and health risk due to its toxicity. Bioremediation, the use of biological organisms to neutralize or remove pollutants, offers a cost-effective and environmentally sustainable alternative to traditional physicochemical treatment methods. This document focuses on the application of microbial degradation and phytoremediation for the treatment of 2,4-DMP contamination.

Microbial Degradation of this compound

Microorganisms, particularly bacteria of the Pseudomonas genus, are known to effectively degrade 2,4-DMP by utilizing it as a carbon and energy source.[2][3] The degradation process involves a series of enzymatic reactions that break down the aromatic ring of the 2,4-DMP molecule.

Metabolic Pathway of this compound Degradation

The aerobic degradation of 2,4-DMP by bacteria like Pseudomonas putida typically proceeds via a meta-cleavage pathway. The initial step involves the hydroxylation of the aromatic ring to form a substituted catechol, which then undergoes ring cleavage. The subsequent intermediates are further metabolized and eventually enter the central metabolic pathways of the cell, such as the Krebs cycle.[4][5]

The proposed metabolic pathway for 2,4-DMP degradation is analogous to the well-characterized pathway for 2,4-Dichlorophenoxyacetic acid (2,4-D), where the initial side chain is cleaved to form the corresponding phenol.[6][7] In the case of 2,4-DMP, the initial enzymatic attack is catalyzed by a monooxygenase, followed by ring cleavage catalyzed by a dioxygenase.

2,4-DMP Degradation Pathway This compound This compound 3,5-Dimethylcatechol 3,5-Dimethylcatechol This compound->3,5-Dimethylcatechol Monooxygenase 2-Hydroxy-5-methyl-6-oxo-hepta-2,4-dienoic acid 2-Hydroxy-5-methyl-6-oxo-hepta-2,4-dienoic acid 3,5-Dimethylcatechol->2-Hydroxy-5-methyl-6-oxo-hepta-2,4-dienoic acid Catechol 2,3-dioxygenase (meta-cleavage) Intermediates Intermediates 2-Hydroxy-5-methyl-6-oxo-hepta-2,4-dienoic acid->Intermediates Hydrolase, Dehydrogenase, etc. Krebs Cycle Krebs Cycle Intermediates->Krebs Cycle

Figure 1: Proposed metabolic pathway for the aerobic degradation of this compound by bacteria.
Quantitative Data on Microbial Degradation of 2,4-DMP

The efficiency of microbial degradation of 2,4-DMP is influenced by various factors, including the microbial strain, initial contaminant concentration, temperature, pH, and nutrient availability. The following tables summarize quantitative data from various studies.

Microorganism Initial 2,4-DMP Conc. (mg/L) Degradation Efficiency (%) Time (hours) Reference
Pseudomonas putida EKII100>9548[2]
Mixed bacterial culture5010072[6]
Aspergillus awamori100085144[8]
Cupriavidus sp. DSPFs3000>9524[9]
Table 1: Degradation efficiency of this compound by various microorganisms.
Parameter Optimal Range Effect on Degradation Reference
pH6.5 - 8.0Affects enzyme activity and microbial growth.[9]
Temperature (°C)25 - 35Influences metabolic rates of microorganisms.[9]
Dissolved Oxygen (mg/L)> 2.0Essential for aerobic degradation pathways.
C:N:P Ratio100:10:1Nutrient availability is crucial for microbial proliferation.
Table 2: Optimal physicochemical parameters for the microbial degradation of 2,4-DMP.

Phytoremediation of this compound

Phytoremediation is a bioremediation process that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and water.[10] For phenolic compounds like 2,4-DMP, plants can take up the contaminant through their roots and either metabolize it (phytodegradation) or store it in their tissues (phytoaccumulation).[11]

Suitable Plant Species and Mechanisms

Several plant species have shown potential for the phytoremediation of phenolic compounds. Ryegrass (Lolium perenne) is a promising candidate due to its fibrous root system, rapid growth, and tolerance to contaminants.[12][13] The primary mechanisms involved in the phytoremediation of 2,4-DMP are expected to be rhizodegradation (degradation by root-associated microbes) and phytodegradation (degradation within the plant tissues).

Phytoremediation_Workflow cluster_soil Contaminated Soil/Water cluster_plant Plant Contaminant 2,4-DMP PlantRoots Plant Roots (e.g., Ryegrass) Contaminant->PlantRoots Absorption Rhizosphere Rhizosphere Microbes Contaminant->Rhizosphere Bioavailability Uptake Uptake & Translocation PlantRoots->Uptake Rhizosphere->Contaminant Rhizodegradation Phytodegradation Phytodegradation (Metabolism) Uptake->Phytodegradation Phytoaccumulation Phytoaccumulation (Storage in Tissues) Uptake->Phytoaccumulation

Figure 2: Experimental workflow for phytoremediation of 2,4-DMP contaminated soil.
Quantitative Data on Phytoremediation of Phenolic Compounds

Data on the phytoremediation of 2,4-DMP is limited; however, studies on similar phenolic compounds provide an indication of the potential efficiency.

Plant Species Contaminant Initial Conc. (mg/L or mg/kg) Removal Efficiency (%) Duration (days) Reference
Lolium perenneLead (Pb)500 mg/kg>50 (in roots)56[13]
Nicotiana tabacum (transgenic)2,4-Dichlorophenol10 mg/L987[14]
Cynodon dactylonPhenol150 mg/L67 (COD removal)20[15]
Salix matsudana2,4-Dinitrophenol5 mg/L9615[16]
Table 3: Phytoremediation efficiency for phenolic and other relevant compounds by various plant species.

Experimental Protocols

The following sections provide detailed protocols for key experiments in the bioremediation of 2,4-DMP.

Isolation and Enrichment of 2,4-DMP Degrading Bacteria

Objective: To isolate and enrich bacterial strains capable of utilizing 2,4-DMP as a sole carbon source.

Materials:

  • Contaminated soil or water sample

  • Minimal Salt Medium (MSM)

  • This compound (analytical grade)

  • Sterile culture tubes and flasks

  • Incubator shaker

  • Centrifuge

  • Nutrient agar plates

Protocol:

  • Enrichment Culture:

    • Prepare MSM and autoclave.

    • Add 2,4-DMP to the sterile MSM to a final concentration of 50-100 mg/L.

    • Inoculate 100 mL of the 2,4-DMP-containing MSM with 1 g of contaminated soil or 1 mL of contaminated water.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.

  • Sub-culturing:

    • Transfer 10 mL of the enriched culture to a fresh 100 mL of MSM with 2,4-DMP.

    • Repeat the incubation and sub-culturing steps 3-5 times to enrich for 2,4-DMP degrading bacteria.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions of the final enriched culture.

    • Plate the dilutions onto nutrient agar plates and incubate at 30°C until colonies appear.

    • Isolate individual colonies and streak onto fresh nutrient agar plates to obtain pure cultures.

  • Screening for Degradation Ability:

    • Inoculate pure isolates into liquid MSM containing 2,4-DMP as the sole carbon source.

    • Monitor the degradation of 2,4-DMP over time using analytical methods such as GC-FID or HPLC.

Bioreactor Treatment of 2,4-DMP Contaminated Water

Objective: To treat 2,4-DMP contaminated water using a sequencing batch reactor (SBR) inoculated with a 2,4-DMP degrading microbial consortium.[17][18][19]

Materials:

  • Sequencing Batch Reactor (SBR) vessel

  • Aeration system

  • Mixing system

  • Influent and effluent pumps

  • pH and dissolved oxygen probes

  • 2,4-DMP contaminated water

  • Enriched 2,4-DMP degrading microbial culture

  • Nutrient stock solutions (Nitrogen and Phosphorus)

Protocol:

  • Reactor Setup and Inoculation:

    • Set up the SBR system according to the manufacturer's instructions.

    • Fill the reactor with the 2,4-DMP contaminated water.

    • Inoculate the reactor with the enriched microbial culture to achieve an initial biomass concentration (e.g., 2000-3000 mg/L of Mixed Liquor Suspended Solids - MLSS).

    • Add nutrients to achieve a C:N:P ratio of approximately 100:10:1.

  • SBR Operation Cycle:

    • Fill Phase (Anoxic): The reactor is filled with wastewater. Mixing is provided without aeration to promote initial substrate uptake. (Typical duration: 1-2 hours)

    • React Phase (Aerobic): The aerator is turned on to provide oxygen for the aerobic degradation of 2,4-DMP. The pH and dissolved oxygen are monitored and controlled. (Typical duration: 4-6 hours)

    • Settle Phase: Aeration and mixing are stopped to allow the biomass to settle. (Typical duration: 1-2 hours)

    • Decant Phase: The treated supernatant is discharged from the reactor. (Typical duration: 0.5-1 hour)

    • Idle Phase: The reactor is idle before the next cycle begins. Excess sludge can be wasted during this phase to maintain a constant sludge retention time.

  • Monitoring:

    • Regularly analyze the influent and effluent for 2,4-DMP concentration, Chemical Oxygen Demand (COD), and nutrient levels.

    • Monitor the biomass concentration (MLSS) and sludge volume index (SVI) in the reactor.

Phytoremediation of 2,4-DMP Contaminated Soil

Objective: To evaluate the potential of ryegrass (Lolium perenne) for the phytoremediation of 2,4-DMP contaminated soil.[12][20]

Materials:

  • Pots or experimental plots

  • 2,4-DMP contaminated soil

  • Clean soil (for control)

  • Ryegrass (Lolium perenne) seeds

  • Greenhouse or controlled environment chamber

  • Watering system

Protocol:

  • Experimental Setup:

    • Fill pots with a known amount of 2,4-DMP contaminated soil. Prepare control pots with uncontaminated soil.

    • Sow ryegrass seeds at a predetermined density.

    • Place the pots in a greenhouse with controlled temperature, light, and humidity.

    • Water the plants regularly to maintain soil moisture.

  • Monitoring:

    • Monitor the growth of the ryegrass, including plant height, biomass, and any signs of toxicity.

    • At regular intervals, collect soil samples from the root zone (rhizosphere) and bulk soil to analyze for 2,4-DMP concentration.

    • At the end of the experiment, harvest the plant material and separate it into roots and shoots.

  • Analysis:

    • Analyze the soil samples to determine the reduction in 2,4-DMP concentration over time.

    • Analyze the plant tissues (roots and shoots) for the presence of 2,4-DMP and its metabolites to assess uptake and accumulation.

Analytical Protocol for 2,4-DMP Quantification (GC-FID)

Objective: To quantify the concentration of 2,4-DMP in water and soil samples using Gas Chromatography with Flame Ionization Detection (GC-FID).[21][2]

4.4.1. Sample Preparation

Water Samples (Solid Phase Extraction - SPE): [14][22]

  • Acidify the water sample to pH < 2 with sulfuric acid.

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge with deionized water.

  • Elute the retained 2,4-DMP with a suitable organic solvent (e.g., methylene chloride or acetone).

  • Concentrate the eluate and exchange the solvent to one compatible with the GC-FID system (e.g., hexane or isopropanol).

Soil Samples (Ultrasonic Extraction): [23][24]

  • Air-dry and sieve the soil sample.

  • Mix a known weight of soil with a suitable extraction solvent (e.g., acetone:hexane mixture).

  • Place the mixture in an ultrasonic bath for a specified time (e.g., 15-30 minutes).

  • Separate the solvent from the soil by centrifugation or filtration.

  • Concentrate the extract and perform a solvent exchange if necessary.

4.4.2. GC-FID Analysis

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column suitable for phenol analysis (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Temperature Program:

    • Initial Temperature: e.g., 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final Temperature: Hold at 250°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Quantification: Prepare a calibration curve using standards of known 2,4-DMP concentrations. The concentration in the samples is determined by comparing the peak area with the calibration curve.

Conclusion

Bioremediation, through microbial degradation and phytoremediation, presents a viable and sustainable approach for the treatment of this compound contaminated soil and water. The selection of the most appropriate technique depends on site-specific conditions, contaminant concentration, and remediation goals. The protocols provided in these application notes offer a framework for researchers and scientists to develop and implement effective bioremediation strategies for 2,4-DMP. Further research and optimization of these techniques will continue to enhance their efficiency and applicability in environmental remediation.

References

Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hindered phenolic antioxidants, specifically focusing on the alkylation of 2,4-dimethylphenol. The information compiled is intended to guide researchers in the efficient laboratory-scale synthesis of these valuable compounds, which are crucial for preventing oxidative degradation in a wide range of materials, including plastics, fuels, and lubricants.

Introduction to Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are organic compounds that play a critical role in inhibiting oxidation.[1] Their structure, characterized by a phenol ring with bulky alkyl groups ortho to the hydroxyl group, enables them to act as highly effective radical scavengers.[2] This steric hindrance enhances their stability and antioxidant activity. This compound is a key precursor for the synthesis of several important hindered phenolic antioxidants.[3] This document will focus on the synthesis of 2,4-dimethyl-6-tert-butylphenol, a valuable antioxidant used to prevent gumming in fuels and as an ultraviolet stabilizer.[4]

Synthesis of 2,4-dimethyl-6-tert-butylphenol

The primary method for synthesizing 2,4-dimethyl-6-tert-butylphenol is through the Friedel-Crafts alkylation of this compound with isobutylene.[5] This reaction can be effectively catalyzed by either a protic acid, such as p-toluenesulfonic acid, or a Lewis acid, such as aluminum phenoxide.[5]

Reaction Scheme

The overall reaction for the synthesis of 2,4-dimethyl-6-tert-butylphenol is depicted below.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product 2_4_Dimethylphenol This compound Reaction + 2_4_Dimethylphenol->Reaction Isobutylene Isobutylene Isobutylene->Reaction Product 2,4-dimethyl-6-tert-butylphenol Catalyst Catalyst (p-toluenesulfonic acid or Aluminum Phenoxide) Arrow Catalyst->Arrow Reaction->Arrow

Caption: General reaction scheme for the synthesis of 2,4-dimethyl-6-tert-butylphenol.

Quantitative Data Summary

The following table summarizes the quantitative data for two different catalytic methods for the synthesis of 2,4-dimethyl-6-tert-butylphenol.

CatalystStarting MaterialReagentSolventReaction TemperatureReaction TimeYieldPurityReference
p-Toluenesulfonic acidThis compoundIsobutyleneTolueneReflux14 hours86.6%97%
Aluminum phenoxideThis compoundIsobutylene-130 °C3 hours85%-[5]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 2,4-dimethyl-6-tert-butylphenol using both p-toluenesulfonic acid and aluminum phenoxide as catalysts.

Protocol 1: Synthesis using p-Toluenesulfonic Acid Catalyst[6]

This protocol describes the synthesis of 2,4-dimethyl-6-tert-butylphenol using p-toluenesulfonic acid as the catalyst.

Materials:

  • This compound (200 g, 1.64 mol)

  • Toluene (400 ml)

  • p-Toluenesulfonic acid (10 g)

  • Isobutylene gas

  • Water (for washing)

  • Magnesium sulfate (MgSO₄) (for drying)

Equipment:

  • 1-liter flask

  • Condenser

  • Overhead stirrer

  • Gas inlet tube

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 1-liter flask equipped with a condenser, overhead stirrer, and gas inlet tube, add this compound (200 g), toluene (400 ml), and p-toluenesulfonic acid (10 g).

  • Heat the solution to reflux using a heating mantle.

  • Once refluxing, continuously bubble isobutylene gas through the solution for 14 hours.

  • After 14 hours, turn off the isobutylene supply and allow the reaction mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and wash it twice with 400 ml of water.

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent (toluene) using a rotary evaporator to obtain a dark brown liquid.

  • Purify the crude product by distillation to afford a clear liquid. Gas chromatography (GC) can be used to confirm the purity of the product.

Protocol 2: Synthesis using Aluminum Phenoxide Catalyst[5]

This protocol outlines the synthesis of 2,4-dimethyl-6-tert-butylphenol using a pre-prepared or in-situ generated aluminum phenoxide catalyst.

4.2.1. Preparation of Aluminum Phenoxide Catalyst (In-situ) [6][7]

The aluminum phenoxide catalyst can be conveniently prepared in the reaction vessel prior to the alkylation step.

Materials:

  • This compound

  • Aluminum metal (clean) or Triethyl aluminum

Equipment:

  • Autoclave or a suitable reaction vessel

  • Stirrer

  • Heating system

Procedure:

  • Using Aluminum Metal: Add the desired amount of clean aluminum metal to the this compound in an autoclave. A typical molar ratio is 1 mole of aluminum for every 180-300 moles of the phenol.[7] Seal the autoclave and heat to approximately 150 °C with stirring to allow the aluminum to react and form aluminum phenoxide.[6]

  • Using Triethyl Aluminum: In a reactor flushed with an inert gas (e.g., nitrogen), add triethyl aluminum to the stirred this compound. The mixture is then heated to about 150 °C to form the aluminum phenoxide catalyst.[6]

4.2.2. Alkylation Reaction [5]

Materials:

  • This compound

  • Isobutylene gas

  • Aluminum phenoxide catalyst (prepared as in 4.2.1)

Equipment:

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control.

Procedure:

  • Prepare the aluminum phenoxide catalyst in the reaction vessel containing this compound as described above. A catalyst quantity of 1.1 mol% relative to this compound is recommended.[5]

  • Heat the reaction mixture to 130 °C.

  • Introduce isobutylene gas into the reaction mixture.

  • Maintain the reaction at 130 °C for 3 hours.

  • After the reaction is complete, the product can be isolated and purified, typically by distillation.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the synthesis of 2,4-dimethyl-6-tert-butylphenol.

Experimental_Workflow_PTSA A 1. Charge Reactor (this compound, Toluene, p-TSA) B 2. Heat to Reflux A->B C 3. Add Isobutylene (14h) B->C D 4. Cool to Room Temperature C->D E 5. Water Wash (2x) D->E F 6. Dry with MgSO4 E->F G 7. Filter F->G H 8. Evaporate Solvent G->H I 9. Distillation H->I J Product: 2,4-dimethyl-6-tert-butylphenol I->J

Caption: Experimental workflow using p-toluenesulfonic acid catalyst.

Experimental_Workflow_AlPhenoxide cluster_catalyst Catalyst Preparation (In-situ) A 1a. Add Al metal to this compound B 1b. Heat to 150°C to form Al Phenoxide A->B C 2. Heat to 130°C B->C D 3. Add Isobutylene (3h) C->D E 4. Product Isolation (Distillation) D->E F Product: 2,4-dimethyl-6-tert-butylphenol E->F

Caption: Experimental workflow using in-situ prepared aluminum phenoxide catalyst.

Related Synthesis: Butylated Hydroxytoluene (BHT)

While a direct synthesis route from this compound to Butylated Hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) is not commonly reported, BHT is a commercially significant hindered phenolic antioxidant. The industrial synthesis of BHT involves the alkylation of p-cresol (4-methylphenol) with isobutylene, typically using an acid catalyst like sulfuric acid.[2]

BHT_Synthesis cluster_reactants Reactants cluster_product Product p_Cresol p-Cresol Reaction + p_Cresol->Reaction Isobutylene Isobutylene Isobutylene->Reaction BHT BHT (2,6-di-tert-butyl-4-methylphenol) Catalyst Acid Catalyst (e.g., H2SO4) Arrow Catalyst->Arrow Reaction->Arrow Arrow->BHT

Caption: Synthesis of Butylated Hydroxytoluene (BHT) from p-cresol.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phenols are corrosive and toxic; handle with care.

  • Isobutylene is a flammable gas; ensure there are no ignition sources in the vicinity.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2,4-Dimethylphenol as a Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4-dimethylphenol and its isomers as versatile building blocks in the synthesis of pharmaceutical intermediates. The content covers the synthesis of antioxidants, antiarrhythmic agents, and vitamins, complete with experimental protocols, quantitative data, and diagrams of relevant biological pathways.

Synthesis of Hindered Phenolic Antioxidants

This compound is a crucial precursor in the manufacturing of hindered phenolic antioxidants, which are valuable in both industrial and pharmaceutical applications due to their ability to scavenge free radicals.[1] One prominent example is the synthesis of 2,4-dimethyl-6-tert-butylphenol.

Experimental Protocol: Synthesis of 2,4-Dimethyl-6-tert-butylphenol

This protocol details the alkylation of this compound with isobutylene.

Materials:

  • This compound

  • Isobutylene

  • Aluminum phenoxide catalyst

Procedure:

  • Prepare the aluminum phenoxide catalyst at 190 °C.

  • In a suitable reactor, combine this compound and the aluminum phenoxide catalyst (1.1% mol).

  • Introduce isobutylene into the reaction mixture.

  • Maintain the reaction temperature at 130 °C for 3 hours.

  • Upon completion, the product, 2,4-dimethyl-6-tert-butylphenol, is isolated and purified.

Quantitative Data:

ParameterValueReference
Catalyst Concentration1.1% (mol)[2]
Reaction Temperature130 °C[2]
Reaction Time3 hours[2]
Yield 85% [2]

Logical Workflow for Antioxidant Synthesis

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction Conditions cluster_product Product 2_4_Dimethylphenol This compound Alkylation Alkylation Reaction (130°C, 3h) 2_4_Dimethylphenol->Alkylation Isobutylene Isobutylene Isobutylene->Alkylation Catalyst Aluminum Phenoxide Catalyst->Alkylation Product 2,4-dimethyl-6-tert-butylphenol Alkylation->Product

Caption: Synthesis of 2,4-dimethyl-6-tert-butylphenol.

Synthesis of the Antiarrhythmic Drug Mexiletine from 2,6-Dimethylphenol

While structurally similar to this compound, its isomer, 2,6-dimethylphenol , is a key starting material for the synthesis of Mexiletine, a Class IB antiarrhythmic drug used to treat ventricular arrhythmias.[3][4]

Experimental Protocol: Synthesis of Mexiletine Hydrochloride

This protocol outlines a common pathway for the synthesis of Mexiletine Hydrochloride starting from 2,6-dimethylphenol.[4][5]

Step 1: Synthesis of 1-(2,6-dimethylphenoxy)propan-2-one

  • Dissolve 2,6-dimethylphenol (100g) in acetone (500 ml) at 25-30°C.

  • Add potassium carbonate (226.2 g) and potassium iodide (13.5 g) to the solution and stir for 15 minutes.

  • Add chloroacetone (84.0 g) dropwise over 1 hour at 25-30°C.

  • Raise the temperature to 55-65°C and reflux for 1.5-2.5 hours.

  • Cool the reaction mixture to 25-30°C and filter the solid.

  • Wash the solid residue with acetone (200 ml).

  • Distill off the acetone from the filtrate to obtain the crude product.

Step 2: Oximation

  • To the crude 1-(2,6-dimethylphenoxy)propan-2-one, add hydroxylamine hydrochloride (56.8 g) at 15-30°C.

  • Stir the reaction mass at 25-30°C for 1.5-2.5 hours.

  • Filter the resulting solid, wash with toluene, and distill off the toluene to yield 1-(2',6'-dimethylphenoxy)-2-propane oxime.

Step 3: Reduction to Mexiletine Base

  • Dissolve the oxime (100g) in methanol and add Raney Ni (10 g) at 25°-30°C.

  • Hydrogenate the mixture.

  • After the reaction is complete, cool to 25°-30°C and filter off the Raney Ni.

  • Wash the catalyst with methanol (200 ml) and distill the methanol from the filtrate.

  • Wash the product with toluene and then with dichloromethane.

  • Distill the Mexiletine base under high vacuum.

Step 4: Formation of Mexiletine Hydrochloride

  • Dissolve the Mexiletine base in a suitable solvent and treat with hydrochloric acid to precipitate Mexiletine Hydrochloride.

  • Dry the solid product under vacuum at 60-70 °C.

Quantitative Data Summary for Mexiletine Synthesis:

Reactant/ReagentQuantityStep
2,6-Dimethylphenol100 g1
Acetone500 ml1
Potassium Carbonate226.2 g1
Potassium Iodide13.5 g1
Chloroacetone84.0 g1
Hydroxylamine Hydrochloride56.8 g2
1-(2',6'-dimethylphenoxy)-2-propane oxime100 g3
Raney Ni10 g3
Mechanism of Action: Mexiletine as a Sodium Channel Blocker

Mexiletine functions by blocking the fast sodium channels in cardiac myocytes.[2][3][6] This action reduces the rate of rise of the action potential (Phase 0), thereby stabilizing the cardiac cell membrane and suppressing arrhythmias.[7][8]

Mexiletine Mexiletine Na_Channel Voltage-gated Sodium Channel (Nav1.5) Mexiletine->Na_Channel blocks Na_Influx Sodium Influx Na_Channel->Na_Influx mediates Depolarization Phase 0 Depolarization Na_Influx->Depolarization causes Action_Potential Action Potential Propagation Depolarization->Action_Potential initiates Arrhythmia Ventricular Arrhythmia Action_Potential->Arrhythmia abnormal propagation leads to

Caption: Mechanism of action of Mexiletine.

Synthesis of Vitamin E (Tocopherol)

Vitamin E is a group of lipid-soluble antioxidants, with α-tocopherol being the most biologically active form.[9] Its synthesis involves the condensation of Trimethylhydroquinone (TMHQ) with isophytol. While a direct synthesis from this compound is not the primary route, the synthesis of the key intermediate, TMHQ, can start from related phenolic compounds like m-cresol.[10]

General Synthesis Pathway for α-Tocopherol

The industrial synthesis of α-tocopherol generally follows these key steps:

  • Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ): This is a critical precursor. One common method involves the methylation of m-cresol to produce 2,3,6-trimethylphenol, followed by oxidation to 2,3,5-trimethylbenzoquinone (TMBQ), and subsequent reduction to TMHQ.[10]

  • Synthesis of Isophytol: This long-chain alcohol is also a key component.

  • Condensation: TMHQ and isophytol are condensed under acidic conditions to form α-tocopherol.

Experimental Protocol: Enzymatic Synthesis of α-Tocopherol Succinate

This protocol describes the esterification of α-tocopherol to improve its stability.

Materials:

  • α-Tocopherol

  • Succinic anhydride

  • Novozym 435 (immobilized lipase)

  • Solvent (e.g., n-hexane-acetone mixture)

Procedure:

  • Dissolve α-tocopherol and succinic anhydride in the solvent system.

  • Add Novozym 435 to the reaction mixture.

  • Maintain the reaction with stirring for 48 hours.

  • Monitor the reaction for the conversion of α-tocopherol to α-tocopherol succinate.

Quantitative Data:

ParameterValueReference
Reaction Time48 hours[11]
Conversion Rate 94.4% [11]
Signaling Pathways Modulated by Vitamin E

Vitamin E, particularly α-tocopherol, is known to modulate various signaling pathways, primarily due to its antioxidant properties and its ability to influence enzyme activities and gene expression.[12][13]

cluster_pkc Protein Kinase C Pathway cluster_pi3k PI3K Pathway cluster_gene Gene Expression alpha_Tocopherol α-Tocopherol PKC Protein Kinase C (PKC) alpha_Tocopherol->PKC modulates PI3K Phosphatidylinositol 3-Kinase (PI3K) alpha_Tocopherol->PI3K modulates Gene_Expression Gene Expression (e.g., CD36, Collagen-α-1) alpha_Tocopherol->Gene_Expression regulates Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation affects Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation affects NADPH_Oxidase NADPH Oxidase Activation PI3K->NADPH_Oxidase affects

Caption: Key signaling pathways modulated by α-tocopherol.

References

Application Note: Electrochemical Detection of 2,4-Dimethylphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the quantitative determination of 2,4-Dimethylphenol (2,4-DMP) in aqueous solutions using electrochemical methods. Two primary techniques are described: Anodic Differential Pulse Voltammetry (DPV) and Flow Injection Analysis (FIA) with amperometric detection, both utilizing a glassy carbon electrode. These methods offer high sensitivity, rapid analysis, and cost-effective instrumentation, making them suitable for environmental monitoring and quality control applications. This document outlines the necessary reagents, instrumentation, experimental procedures, and expected performance characteristics for researchers, scientists, and drug development professionals.

Introduction

This compound (2,4-DMP) is a phenolic compound used in the synthesis of antioxidants, disinfectants, and other industrial chemicals.[1][2][3][4][5] Its presence in aqueous environments, even at low concentrations, can be harmful to aquatic life and potentially to human health, necessitating sensitive and reliable detection methods.[6] Electrochemical techniques offer an attractive alternative to traditional chromatographic methods for the determination of phenolic compounds due to their simplicity, speed, and high sensitivity.[7][8] This note details the application of anodic voltammetry and flow injection analysis for the quantification of 2,4-DMP. The electrochemical detection is based on the oxidation of the phenolic hydroxyl group at a glassy carbon electrode surface.

Signaling Pathway: Electrochemical Oxidation of this compound

The electrochemical detection of 2,4-DMP is predicated on its oxidation at the surface of the working electrode. The process begins with a one-electron, one-proton transfer from the phenol group, forming a phenoxyl radical. This radical is unstable and can undergo further oxidation and rearrangement, leading to the formation of electroactive quinone-like species. The overall reaction involves the transfer of two electrons and two protons. The generated current is directly proportional to the concentration of 2,4-DMP in the solution.

Electrochemical Oxidation of this compound cluster_electrode Glassy Carbon Electrode Surface cluster_detection Signal Generation 2_4_DMP This compound Phenoxyl_Radical Phenoxyl Radical 2_4_DMP->Phenoxyl_Radical -1e-, -1H+ Quinone_Species Oxidized Species (Quinone-like) Phenoxyl_Radical->Quinone_Species Further Oxidation Current Measured Current Quinone_Species->Current Proportional to Concentration

Figure 1: Electrochemical oxidation pathway of this compound.

Quantitative Data Summary

The following table summarizes the analytical performance of the described electrochemical methods for the determination of 2,4-DMP.

ParameterDifferential Pulse Voltammetry (DPV) in 0.1 M Perchloric AcidDifferential Pulse Voltammetry (DPV) in 0.1 M Britton-Robinson Buffer (pH 10.0)Flow Injection Analysis (FIA) with Amperometric Detection in 0.1 M Perchloric AcidFlow Injection Analysis (FIA) with Amperometric Detection in 0.01 M Britton-Robinson Buffer (pH 10.0)
Linear Range 2.0 x 10⁻⁶ to 3.5 x 10⁻⁵ mol L⁻¹2.0 x 10⁻⁶ to 4.0 x 10⁻⁵ mol L⁻¹0.01 to 4.0 mg L⁻¹0.01 to 5.0 mg L⁻¹
Limit of Detection (LOD) 7.2 x 10⁻⁷ mol L⁻¹7.5 x 10⁻⁷ mol L⁻¹4 µg L⁻¹ (3.3 x 10⁻⁸ mol L⁻¹)7 µg L⁻¹ (5.8 x 10⁻⁸ mol L⁻¹)
Working Potential N/A (Potential Sweep)N/A (Potential Sweep)+1.00 V+0.75 V
Pulse Amplitude (DPV) 50 mV50 mVN/AN/A

Experimental Protocols

Reagents and Solutions
  • This compound (2,4-DMP) Stock Solution (1 x 10⁻² M): Accurately weigh the required amount of 2,4-DMP and dissolve in a small volume of ethanol before diluting with deionized water in a volumetric flask.

  • Perchloric Acid (0.1 M): Dilute concentrated perchloric acid with deionized water.

  • Britton-Robinson (B-R) Buffer (0.1 M and 0.01 M): Prepare by mixing appropriate volumes of 0.2 M boric acid, 0.2 M phosphoric acid, and 0.2 M acetic acid, and adjusting the pH to the desired value (e.g., pH 10.0) with 0.2 M sodium hydroxide.

  • Supporting Electrolytes: 0.1 M Perchloric Acid and 0.1 M or 0.01 M Britton-Robinson buffer.

Instrumentation
  • Potentiostat/Galvanostat: Capable of performing Differential Pulse Voltammetry and amperometry.

  • Electrochemical Cell: A three-electrode system consisting of a glassy carbon working electrode, a platinum wire auxiliary electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Flow Injection Analysis (FIA) System: A peristaltic pump, an injection valve, and a flow-through amperometric detector.

Working Electrode Preparation
  • Polishing: Polish the glassy carbon electrode surface with alumina slurry on a polishing cloth to a mirror finish.

  • Rinsing: Rinse the electrode thoroughly with deionized water.

  • Sonication: Sonicate the electrode in a 1:1 solution of water and ethanol for 15 seconds, followed by sonication in deionized water for another 15 seconds to remove any adsorbed particles.

  • Drying: Dry the electrode under a stream of nitrogen.

Differential Pulse Voltammetry (DPV) Protocol

DPV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Electrode Prepare Glassy Carbon Electrode Assemble_Cell Assemble 3-Electrode Cell Prepare_Electrode->Assemble_Cell Prepare_Solutions Prepare 2,4-DMP Standards and Supporting Electrolyte Add_Electrolyte Add Supporting Electrolyte to Cell Prepare_Solutions->Add_Electrolyte Assemble_Cell->Add_Electrolyte Record_Blank Record Blank DPV Scan Add_Electrolyte->Record_Blank Add_Standard Add Known Concentration of 2,4-DMP Record_Blank->Add_Standard Record_DPV Record DPV Scan Add_Standard->Record_DPV Measure_Peak Measure Peak Current Record_DPV->Measure_Peak Plot_Calibration Plot Calibration Curve (Peak Current vs. Concentration) Measure_Peak->Plot_Calibration Determine_Unknown Determine Unknown Concentration Plot_Calibration->Determine_Unknown

Figure 2: Workflow for Differential Pulse Voltammetry.

  • Cell Assembly: Assemble the three-electrode cell with the prepared glassy carbon working electrode, platinum auxiliary electrode, and Ag/AgCl reference electrode.

  • Blank Measurement: Add a known volume of the supporting electrolyte (either 0.1 M perchloric acid or 0.1 M B-R buffer pH 10.0) to the electrochemical cell and record a blank DPV scan.

  • Standard Addition: Add a known concentration of 2,4-DMP standard solution to the cell.

  • DPV Measurement: Record the differential pulse voltammogram. The typical parameters are a pulse amplitude of 50 mV.

  • Calibration Curve: Repeat steps 3 and 4 with increasing concentrations of 2,4-DMP to construct a calibration curve by plotting the peak oxidation current against the concentration.

  • Sample Analysis: Replace the standard solution with the water sample and record the DPV. The concentration of 2,4-DMP in the sample can be determined from the calibration curve.

Flow Injection Analysis (FIA) with Amperometric Detection Protocol

FIA_Workflow cluster_setup System Setup cluster_measurement Measurement cluster_analysis Data Analysis Setup_FIA Assemble FIA System (Pump, Injector, Detector) Set_Potential Set Working Potential (+1.00 V or +0.75 V) Setup_FIA->Set_Potential Start_Flow Start Carrier Stream (Supporting Electrolyte) Set_Potential->Start_Flow Stabilize_Baseline Allow Baseline Current to Stabilize Start_Flow->Stabilize_Baseline Inject_Standard Inject 2,4-DMP Standard Stabilize_Baseline->Inject_Standard Record_Peak Record Amperometric Peak Inject_Standard->Record_Peak Measure_Peak_Height Measure Peak Height Record_Peak->Measure_Peak_Height Plot_Calibration Plot Calibration Curve (Peak Height vs. Concentration) Measure_Peak_Height->Plot_Calibration Determine_Unknown Inject Sample and Determine Concentration Plot_Calibration->Determine_Unknown

Figure 3: Workflow for Flow Injection Analysis.

  • System Assembly: Set up the FIA system with the peristaltic pump, injection valve, and the amperometric detector containing the three-electrode system.

  • Carrier Stream: Use the appropriate supporting electrolyte (0.1 M perchloric acid or 0.01 M B-R buffer pH 10.0) as the carrier stream.

  • Potential Application: Apply a constant potential to the working electrode (+1.00 V in perchloric acid or +0.75 V in B-R buffer).

  • Baseline Stabilization: Allow the carrier solution to flow through the system until a stable baseline current is obtained.

  • Injection: Inject a fixed volume of the 2,4-DMP standard solution into the carrier stream.

  • Signal Recording: Record the resulting amperometric peak as the 2,4-DMP passes through the detector.

  • Calibration Curve: Construct a calibration curve by injecting a series of 2,4-DMP standards of increasing concentrations and plotting the peak height against concentration.

  • Sample Analysis: Inject the water sample into the FIA system and determine the concentration of 2,4-DMP from the calibration curve.

Conclusion

The electrochemical methods of Differential Pulse Voltammetry and Flow Injection Analysis with amperometric detection provide sensitive, rapid, and reliable means for the determination of this compound in aqueous solutions. The choice of method and supporting electrolyte can be tailored to the specific analytical requirements, such as the desired detection limit and sample matrix. These protocols offer a valuable tool for environmental monitoring and quality control in various scientific and industrial settings.

References

Troubleshooting & Optimization

addressing common issues in 2,4-Dimethylphenol sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethylphenol (2,4-DMP) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data to support your method development.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to sample preparation?

A1: Understanding the physicochemical properties of this compound is crucial for developing effective sample preparation strategies. It is a colorless to pale yellow crystalline solid or liquid with a distinct phenolic odor.[1][2] Key properties include:

PropertyValueReference
Molecular Weight122.16 g/mol [2]
Melting Point22-23 °C[3]
Boiling Point211-212 °C[3]
pKa10.6[4]
Water SolubilitySlightly soluble[4]
Organic Solvent SolubilityReadily dissolves in alcohol and ether.[4]
StabilityStable under recommended storage conditions.[3]

Q2: My recovery of 2,4-DMP is low during Solid-Phase Extraction (SPE). What are the common causes and solutions?

A2: Low recovery in SPE can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Improper pH: 2,4-DMP is a weak acid with a pKa of 10.6.[4] To ensure it is in its neutral form for efficient retention on a reversed-phase sorbent, the sample pH should be adjusted to at least 2 pH units below its pKa (i.e., pH ≤ 8.6). Acidifying the sample to a pH of 2-4 is a common practice for phenol extraction.

  • Inappropriate Sorbent Selection: While C18 is a common choice, for more polar phenols like 2,4-DMP, polymeric sorbents such as polystyrene-divinylbenzene (PSDVB) or hydrophilic-lipophilic balanced (HLB) sorbents can offer better retention and recovery.

  • Insufficient Sample Loading Volume: Overloading the SPE cartridge can lead to breakthrough and loss of analyte. Ensure the sample volume is appropriate for the sorbent mass.

  • Wash Solvent is Too Strong: The wash step is critical for removing interferences, but a solvent that is too strong can elute the target analyte. If you suspect this is the issue, try a weaker wash solvent (e.g., a lower percentage of organic solvent in water).

  • Inefficient Elution: The elution solvent may not be strong enough to desorb 2,4-DMP from the sorbent. Ensure the elution solvent is appropriate and that the volume is sufficient for complete elution. Methanol and acetonitrile are common elution solvents for phenols.

Q3: I am observing significant matrix effects in my 2,4-DMP analysis. How can I mitigate these?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, are a common challenge in complex samples.[5] Here are some strategies to address them:

  • Optimize Sample Cleanup: A more rigorous cleanup during sample preparation can remove interfering matrix components. This may involve trying different SPE sorbents or using a multi-step cleanup protocol.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[6] This helps to compensate for the matrix effects as both the standards and the samples will be similarly affected.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of 2,4-DMP is the ideal choice as it will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction. If a SIL standard is unavailable, a structural analog with similar chemical properties can be used.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

SPE_Troubleshooting

Liquid-Liquid Extraction (LLE) Troubleshooting

LLE_Troubleshooting

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples (Adapted from EPA Method 528)[7]

This protocol is a general guideline and may require optimization for specific water matrices.

1. Materials:

  • SPE cartridges: Polystyrene-divinylbenzene (PSDVB), 500 mg, 6 mL

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent water (HPLC grade)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium sulfate (anhydrous)

2. Sample Preparation:

  • For a 1 L water sample, acidify to pH ≤ 2 with HCl or H₂SO₄.

  • Add surrogate standards if required.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 10 mL of dichloromethane, followed by 10 mL of ethyl acetate, then 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge by pulling a vacuum through it for 10-20 minutes.

  • Elution: Elute the trapped analytes with two 5 mL aliquots of ethyl acetate:dichloromethane (1:1, v/v).

  • Drying and Concentration: Dry the eluate by passing it through a column containing anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

SPE_Protocol

Protocol 2: Derivatization of this compound for GC-MS Analysis using BSTFA

Derivatization is often employed to improve the chromatographic properties and sensitivity of phenolic compounds for GC analysis.[7][8]

1. Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

2. Procedure:

  • Transfer the dried sample extract (from SPE or LLE) into a GC vial.

  • Add 50 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70 °C for 30 minutes.[9]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Derivatization_Protocol

Data Presentation

Table 1: Comparison of SPE Sorbent Performance for Phenol Extraction
Sorbent TypeRetention MechanismAdvantages for PhenolsPotential Disadvantages
C18 (Silica-based) Reversed-phaseWidely available and used.Lower retention for more polar phenols; potential for silanol interactions causing peak tailing.
Polymeric (e.g., PSDVB) Reversed-phase, π-π interactionsHigh capacity and surface area; good retention for a broad range of phenols, including polar ones.May require stronger elution solvents.
Hydrophilic-Lipophilic Balanced (HLB) Reversed-phase and polar interactionsExcellent retention for a wide polarity range of analytes; less affected by sample drying.Can be less selective than other phases.
Graphitized Carbon AdsorptionStrong retention for planar molecules like phenols; not dependent on pH for retention of phenolates.Can have irreversible adsorption for some compounds.
Table 2: Influence of pH on Liquid-Liquid Extraction of Phenols

The pH of the aqueous phase is a critical parameter in the LLE of ionizable compounds like phenols. To ensure the compound is in its neutral, more organic-soluble form, the pH should be adjusted to at least 2 units below the pKa.[12] For 2,4-DMP (pKa ≈ 10.6), an acidic pH is optimal.

pH of Aqueous SampleExpected State of 2,4-DMPExpected Extraction Efficiency into Organic Solvent
< 8.6 (e.g., pH 2-4) Predominantly Neutral (Phenol form)High
~10.6 50% Neutral, 50% Ionized (Phenolate form)Moderate
> 10.6 (e.g., pH 12) Predominantly Ionized (Phenolate form)Low

This technical support center provides a starting point for addressing common issues in this compound sample preparation. For further assistance, please consult the referenced literature and consider matrix-specific method development and validation.

References

optimizing the extraction of 2,4-Dimethylphenol from water and soil samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2,4-Dimethylphenol (2,4-DMP) from water and soil samples.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of 2,4-DMP, offering potential causes and solutions in a question-and-answer format.

Issue: Low Recovery of 2,4-DMP

Why am I getting low recovery of 2,4-DMP from my water/soil samples?

Low recovery of 2,4-DMP can be attributed to several factors throughout the extraction process. The following troubleshooting guide will help you pinpoint and address the potential cause.

Potential Cause Solution
Incomplete Extraction Optimize Solvent Choice: The polarity of the extraction solvent may not be ideal for 2,4-DMP. For Liquid-Liquid Extraction (LLE), consider solvents like dichloromethane or a mixture of acetone and n-hexane. For Solid-Phase Extraction (SPE), ensure the sorbent material (e.g., C18) is appropriate for a non-polar compound like 2,4-DMP.[1] For soil samples, a mixture of polar and apolar organic solvents often yields satisfactory recoveries.[2] Adjust pH: The pH of the aqueous sample is crucial for LLE. To ensure 2,4-DMP is in its neutral, unionized form for efficient partitioning into the organic phase, adjust the sample pH to be at least two units below its pKa (approximately 10.6).[3] Increase Extraction Efficiency: For LLE, perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) of soil, optimize parameters such as extraction time, temperature, and solvent-to-solid ratio.[4][5][6][7]
Analyte Loss During Evaporation Gentle Evaporation: 2,4-DMP is a semi-volatile compound. During the solvent evaporation step to concentrate the extract, use a gentle stream of nitrogen and a controlled temperature water bath to prevent analyte loss.
Degradation of 2,4-DMP Avoid Harsh Conditions: Phenolic compounds can be susceptible to degradation under extreme pH or high temperatures.[8] Ensure that the extraction conditions are not overly aggressive. For MAE, while higher power can accelerate extraction, excessive heat can lead to degradation.[9]
Matrix Effects Sample Pre-treatment: Complex sample matrices in both water and soil can interfere with the extraction. For water samples, filtration may be necessary to remove particulate matter. For soil, the presence of high organic matter can affect extraction efficiency. A sample cleanup step using SPE may be beneficial.[7]
Improper SPE Procedure Column Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with water or a buffer similar to the sample matrix. Do not let the sorbent dry out before loading the sample.[10] Sample Loading Flow Rate: A slow and consistent flow rate during sample loading is critical for adequate retention of 2,4-DMP on the sorbent.[10] Elution Solvent and Volume: The elution solvent must be strong enough to desorb 2,4-DMP from the sorbent. A mixture of acetone and n-hexane can be effective.[2] Ensure a sufficient volume of elution solvent is used; consider eluting with multiple smaller aliquots.[1][4]

Issue: Poor Reproducibility

Why are my 2,4-DMP extraction results inconsistent between samples?

Poor reproducibility can stem from inconsistencies in the experimental procedure.

Potential Cause Solution
Inconsistent Sample Handling Standardize Procedures: Ensure all samples are treated identically. This includes consistent sample volumes, pH adjustments, extraction times, and solvent volumes.
Variable SPE Cartridge Performance Consistent Packing and Flow Rate: Inconsistent packing of SPE cartridges can lead to variable flow rates and recoveries. If packing your own cartridges, ensure a consistent packing density. When using commercial cartridges, ensure the flow rate is controlled and consistent for all samples.[1]
Instrumental Drift Use of Internal Standards: Incorporating an internal standard into your analytical method can help to correct for variations in instrument response and minor inconsistencies in the extraction and sample introduction process.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions that researchers may have regarding the extraction of 2,4-DMP.

1. What is the optimal pH for liquid-liquid extraction of 2,4-DMP from water?

To ensure maximum extraction efficiency, the pH of the water sample should be adjusted to at least two pH units below the pKa of 2,4-DMP. The pKa of 2,4-DMP is approximately 10.6, so adjusting the sample pH to around 8.6 or lower will ensure it is in its neutral, more non-polar form, which partitions more readily into an organic solvent.[3]

2. Which sorbent should I choose for solid-phase extraction (SPE) of 2,4-DMP from water?

For a non-polar compound like 2,4-DMP, a non-polar sorbent is recommended for reversed-phase SPE. C18 (octadecyl) bonded silica is a commonly used and effective sorbent for extracting phenolic compounds from aqueous samples.[2][11]

3. What are the key parameters to optimize for ultrasound-assisted extraction (UAE) of 2,4-DMP from soil?

The primary parameters to optimize for UAE are:

  • Solvent Composition: A mixture of polar and non-polar solvents, such as methanol/water or acetone/n-hexane, often provides good recoveries for phenols from soil.[2]

  • Extraction Time: Typically, sonication times range from 5 to 30 minutes.[4][5][7]

  • Temperature: While increased temperature can enhance extraction efficiency, it should be controlled to prevent degradation of the analyte.

  • Ultrasonic Power: Higher power can improve extraction but should be optimized to avoid analyte degradation.

4. What are the advantages of microwave-assisted extraction (MAE) for 2,4-DMP from soil?

MAE offers several advantages over traditional methods like Soxhlet extraction, including:

  • Reduced Extraction Time: MAE can significantly shorten the extraction time, often to under 20 minutes.[12]

  • Reduced Solvent Consumption: This method typically requires smaller volumes of organic solvents, making it more environmentally friendly and cost-effective.[12]

  • Improved Extraction Efficiency: The focused heating in MAE can lead to higher recoveries of target analytes.[13]

5. How can I prevent emulsion formation during liquid-liquid extraction?

Emulsion formation is a common problem in LLE. To break up an emulsion, you can try the following:

  • Addition of Salt: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, helping to break the emulsion.

  • Centrifugation: Centrifuging the sample can help to separate the layers.

  • Filtration: Passing the emulsion through a bed of glass wool can sometimes break it.

  • Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or inverting motion to mix the phases.

Data Presentation

The following tables summarize quantitative data for different extraction methods for phenolic compounds, including 2,4-DMP, from various sources. Please note that exact values can vary depending on the specific experimental conditions and matrix.

Table 1: Comparison of Extraction Methods for 2,4-DMP from Water

Method Typical Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Considerations
Liquid-Liquid Extraction (LLE) 80 - 950.15 - 0.30 ng/mL-pH adjustment is critical. Can be time-consuming and use large solvent volumes.
Solid-Phase Extraction (SPE) (C18) 90 - 100[14]0.1 - 1 µg/L[15]0.01 - 0.03 µg/g[16]Requires method development (conditioning, loading, washing, elution). Can be automated.

Table 2: Comparison of Extraction Methods for 2,4-DMP from Soil

Method Typical Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Considerations
Soxhlet Extraction 67 - 97[2]--Time-consuming and requires large volumes of solvent.
Ultrasound-Assisted Extraction (UAE) ~100[8]--Faster than Soxhlet, requires optimization of time, temperature, and power.
Microwave-Assisted Extraction (MAE) >70[2]0.005 - 0.015 µg/g[16]10 ppb[17]Rapid extraction, reduced solvent consumption. Requires specialized equipment.

Experimental Protocols

Below are detailed methodologies for key experiments for the extraction of 2,4-DMP.

Protocol 1: Liquid-Liquid Extraction (LLE) of 2,4-DMP from Water
  • Sample Preparation:

    • Collect a 1-liter water sample in a glass container.

    • If the sample contains residual chlorine, add a small amount of sodium thiosulfate to quench it.

    • Adjust the sample pH to ≤ 2 with sulfuric acid.

  • Extraction:

    • Transfer the acidified sample to a 2-liter separatory funnel.

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes with periodic venting to release pressure.

    • Allow the organic layer to separate from the aqueous phase for at least 10 minutes.

    • Drain the lower dichloromethane layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all extracts.

  • Drying and Concentration:

    • Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Analysis:

    • The extract is now ready for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of 2,4-DMP from Water using a C18 Cartridge
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.[10]

  • Sample Loading:

    • Adjust the pH of the water sample (up to 1 L) to ~7.[14]

    • Pass the sample through the conditioned C18 cartridge at a slow and steady flow rate (approximately 5-10 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained 2,4-DMP from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as a mixture of acetone and n-hexane.[2]

  • Concentration and Analysis:

    • If necessary, concentrate the eluate to the desired final volume under a gentle stream of nitrogen.

    • The extract is ready for GC or GC-MS analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of 2,4-DMP from Soil
  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh 5-10 g of the homogenized soil into a beaker or flask.

  • Extraction:

    • Add a suitable extraction solvent (e.g., 20 mL of a 1:1 mixture of acetone and n-hexane).

    • Place the beaker in an ultrasonic bath.

    • Sonicate the sample for 15-30 minutes at a controlled temperature (e.g., 30-40°C).

  • Separation and Cleanup:

    • After sonication, decant the solvent extract.

    • The extract may be filtered or centrifuged to remove particulate matter.

    • A cleanup step using SPE may be necessary depending on the complexity of the soil matrix.

  • Concentration and Analysis:

    • Concentrate the extract to the final volume required for analysis.

    • The sample is now ready for instrumental analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the extraction procedures.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction start 1 L Water Sample ph_adjust Adjust pH to <= 2 start->ph_adjust add_solvent Add 60 mL Dichloromethane ph_adjust->add_solvent shake Shake & Vent add_solvent->shake separate Separate Layers shake->separate repeat_ext Repeat Extraction 2x separate->repeat_ext Aqueous Layer combine_extracts Combine Organic Extracts separate->combine_extracts Organic Layer repeat_ext->add_solvent repeat_ext->combine_extracts Organic Layer dry Dry with Sodium Sulfate combine_extracts->dry concentrate Concentrate to 1 mL dry->concentrate analysis GC/MS Analysis concentrate->analysis

Caption: Workflow for Liquid-Liquid Extraction of 2,4-DMP from water.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Solid-Phase Extraction cluster_post Post-Extraction condition Condition with Methanol equilibrate Equilibrate with Water condition->equilibrate load_sample Load Water Sample (pH ~7) equilibrate->load_sample wash Wash with Water load_sample->wash Analyte Retained dry_cartridge Dry Cartridge wash->dry_cartridge elute Elute with Acetone/Hexane dry_cartridge->elute collect_eluate Collect Eluate elute->collect_eluate concentrate Concentrate if Necessary collect_eluate->concentrate analysis GC/MS Analysis concentrate->analysis Soil_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Soil Sample prepare Air Dry & Sieve start->prepare weigh Weigh 5-10 g prepare->weigh add_solvent Add Extraction Solvent weigh->add_solvent uae Ultrasound-Assisted Extraction (UAE) add_solvent->uae mae Microwave-Assisted Extraction (MAE) add_solvent->mae separate Separate Extract uae->separate mae->separate cleanup Cleanup (e.g., SPE) separate->cleanup concentrate Concentrate Extract cleanup->concentrate analysis GC/MS Analysis concentrate->analysis

References

strategies for improving the yield of 2,4-Dimethylphenol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dimethylphenol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis reactions, troubleshooting common issues, and improving overall yield and purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Issue: Low Yield of this compound

A low yield of the desired this compound isomer is a common challenge. The following questions will help you identify and resolve the potential causes.

  • Q1: What is the primary synthesis route you are employing? The optimal conditions and potential side reactions are highly dependent on the chosen synthetic pathway. Common routes include the alkylation of m-cresol or phenol with methanol, and the sulfonation of m-xylene followed by alkali fusion.[1][2]

  • Q2: Have you optimized the molar ratio of your reactants? The ratio of the alkylating agent (e.g., methanol) to the phenol or cresol substrate is critical. An incorrect ratio can lead to the formation of undesirable byproducts. For instance, in the alkylation of m-cresol, a higher molar feed ratio can lead to polyalkylation and the formation of other alkylated phenols, thereby decreasing the selectivity for this compound.[3]

  • Q3: Is the reaction temperature properly controlled? Temperature has a significant impact on both the reaction rate and the selectivity. High temperatures can favor the formation of thermodynamically stable, but undesired, isomers or lead to decomposition. For example, in the vapor phase alkylation of m-cresol, increasing the temperature can decrease the selectivity for 2,5-dimethylphenol by promoting consecutive methylation to 2,3,6-trimethylphenol.[3]

  • Q4: Are you using an appropriate catalyst? The choice of catalyst is crucial for directing the reaction towards the desired product. Different catalysts exhibit different selectivities. For the methylation of phenols, various catalysts including metal oxides, zeolites, and ferrospinels have been utilized.[3][4][5] The acidity of the catalyst can also play a significant role in product distribution.[6]

  • Q5: Is your starting material pure? Impurities in the starting materials, such as other phenol or cresol isomers, can lead to the formation of a complex mixture of products that are difficult to separate, ultimately reducing the isolated yield of this compound.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q: What are the most common methods for synthesizing this compound? A: The most prevalent industrial methods include:

    • Alkylation of m-cresol with methanol: This is a widely used method where m-cresol is reacted with methanol in the presence of a catalyst.[3]

    • Sulfonation of m-xylene: This process involves the sulfonation of m-xylene, followed by salting out, alkali melting, and finally acidification to yield this compound.[1]

    • Methylation of phenol: Phenol can be directly methylated using methanol over a suitable catalyst to produce a mixture of methylated phenols, including this compound.[5][7]

  • Q: What catalysts are effective for the selective synthesis of this compound? A: A range of catalysts have been shown to be effective, with the choice depending on the specific reaction. These include:

    • Metal oxides: Iron-chromium mixed oxides and γ-Al2O3 are used in the vapor-phase alkylation of phenols.[7][8]

    • Zeolites: Zeolites such as H-ZSM-5 can be used, and their shape-selective properties can influence the isomer distribution.[5][9]

    • Ferrospinels: Cadmium-chromium ferrospinels have been investigated for the alkylation of m-cresol.[3]

Side Reactions and Purification

  • Q: What are the common side products in this compound synthesis? A: The formation of isomers is a major challenge. Depending on the starting material and conditions, side products can include 2,5-dimethylphenol, 2,6-dimethylphenol, 2,3-dimethylphenol, 3,5-dimethylphenol, and various trimethylphenols.[3][8][10] O-alkylation can also occur, leading to the formation of anisole derivatives.[6]

  • Q: How can I purify this compound from its isomers? A: Purification can be challenging due to the similar boiling points of the isomers.[2] Fractional distillation is a common method, but may not be sufficient to achieve high purity. Crystallization can be an effective technique for separating 2,6-dimethylphenol, and similar principles may be applied for this compound.[11]

Quantitative Data on Reaction Conditions and Yields

The following table summarizes key quantitative data from various synthesis strategies to provide a comparative overview.

Starting MaterialAlkylating AgentCatalystTemperature (°C)Molar Ratio (Substrate:Agent)Yield of 2,4-DMP (%)Selectivity (%)Reference
o-CresolFormaldehydeCatalyst B3005:1 to 0.5:147.92-[10]
PhenolMethanolIron-Chromium3601:8 (Phenol:Methanol)-Low[7]
m-CresolMethanolCrFe2O43251:3-70.13 (for 2,5-DMP)[3]
PhenolMethanolHMCM22 Zeolite200--High (for p-cresol)[5]

Note: The yield and selectivity are highly dependent on the specific experimental setup and other parameters not listed in this table. The data for 2,5-DMP and p-cresol are included to provide context on related alkylation reactions.

Experimental Protocols

High-Yield Synthesis of this compound via Condensation of o-Cresol with Formaldehyde and Subsequent Hydrogenolysis

This protocol is based on a patented method and offers a selective route to this compound.[10]

Step 1: Condensation of o-Cresol with Formaldehyde

  • Reactants: o-Cresol and formaldehyde.

  • Molar Ratio: A molar ratio of o-cresol to formaldehyde between 5:1 and 0.5:1 is used.

  • Catalyst: A suitable condensation catalyst is employed. The weight ratio of o-cresol to the catalyst should be between 50:1 and 1:1.

  • Temperature: The reaction is carried out at a temperature ranging from <0°C to 250°C.

  • Reaction Time: The residence time for the condensation reaction is between 10 minutes and 80 hours.

  • Procedure:

    • Charge a suitable reactor with o-cresol and the catalyst.

    • Add formaldehyde to the mixture while maintaining the desired temperature.

    • Allow the reaction to proceed for the specified residence time.

    • The primary product of this step is a bis(hydroxymethylphenyl)methane derivative.

Step 2: Catalytic Hydrogenating Cleavage

  • Reactant: The condensation product from Step 1.

  • Catalyst: A hydrogenation catalyst is used. The quantitative ratio of the catalyst to the condensation product is between 0.5:1 and 1:10.

  • Temperature: The cleavage reaction is conducted at a temperature between 270°C and 370°C.

  • Pressure: The reaction is performed in the presence of hydrogen gas at elevated pressure (e.g., 150 bar).[10]

  • Reaction Time: The residence time for the cleavage is between 10 and 600 minutes.

  • Procedure:

    • Transfer the condensation product to a high-pressure reactor containing the hydrogenation catalyst.

    • Pressurize the reactor with hydrogen.

    • Heat the reactor to the specified temperature and maintain it for the required duration.

    • After the reaction is complete, cool the reactor and carefully release the pressure.

    • The product mixture will contain this compound, which can then be isolated and purified. In one example, this method yielded 47.92% of this compound.[10]

Visualizations

G Troubleshooting Workflow for Low Yield of this compound Synthesis start Start: Low Yield of this compound q1 What is the synthesis route? (e.g., m-cresol alkylation, m-xylene sulfonation) start->q1 q2 Is the molar ratio of reactants optimized? q1->q2 Route Identified q3 Is the reaction temperature correctly controlled? q2->q3 Yes sol1 Adjust molar ratio to favor mono-alkylation. Avoid excess alkylating agent. q2->sol1 No q4 Is the catalyst appropriate and active? q3->q4 Yes sol2 Optimize temperature to balance rate and selectivity. Avoid excessively high temperatures. q3->sol2 No q5 Are the starting materials pure? q4->q5 Yes sol3 Select a catalyst known for high selectivity to the 2,4-isomer. Check for catalyst deactivation. q4->sol3 No sol4 Purify starting materials to remove isomeric impurities. q5->sol4 No end Improved Yield q5->end Yes sol1->q3 sol2->q4 sol3->q5 sol4->end

Caption: Troubleshooting workflow for low yield of this compound.

G General Reaction Pathway for m-Cresol Methylation mcresol m-Cresol catalyst Catalyst (e.g., Metal Oxide) mcresol->catalyst methanol Methanol methanol->catalyst product This compound (Desired Product) catalyst->product Primary Pathway side_product1 2,6-Dimethylphenol catalyst->side_product1 Side Reaction side_product2 2,5-Dimethylphenol catalyst->side_product2 Side Reaction side_product3 Trimethylphenols catalyst->side_product3 Side Reaction

Caption: General reaction pathway for the methylation of m-cresol.

References

a troubleshooting guide for the analysis of 2,4-Dimethylphenol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4-Dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the GC-MS analysis of this compound?

A1: Common issues include poor chromatographic peak shape (tailing or fronting), low sensitivity or loss of response, high background noise, and incorrect mass spectral identification. These problems can arise from issues with sample preparation, the GC inlet, the analytical column, or the mass spectrometer.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for polar compounds like phenols is often due to active sites within the GC system.[1] This can be caused by a contaminated injector liner, column degradation, or improper column installation.[1][2] Using a deactivated liner and a column specifically designed for analyzing active compounds can mitigate this issue.[3]

Q3: I am experiencing a significant loss in sensitivity for this compound. What are the likely causes?

A3: Loss of sensitivity can stem from several factors. Check for leaks in the injector, ensure the syringe is functioning correctly, and verify the sample concentration.[4][5] Contamination of the injector liner or the front of the GC column can also lead to a decreased response for active compounds.[5] Additionally, issues with the MS ion source, such as it being dirty, can cause a general loss of sensitivity.[6]

Q4: What causes high background noise in my chromatogram?

A4: High background noise can originate from column bleed, a contaminated carrier gas, or leaks in the system.[7] The injector port, particularly the septum and liner, can also be a source of contamination. Using high-quality, low-bleed septa and liners is recommended.[7]

Q5: Can I analyze this compound without derivatization?

A5: While phenols can be analyzed directly, derivatization is often recommended to improve peak shape and sensitivity.[7] Derivatization increases the volatility and thermal stability of the analyte, leading to better chromatographic performance.[8] However, with a well-maintained system and an appropriate column, direct analysis is feasible.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)
Possible Cause Suggested Solution
Active sites in the injector liner Clean or replace the injector liner with a deactivated one. Using a liner with glass wool can help trap non-volatile residues.[3]
Column contamination or degradation Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the front of the column.[2][10] If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[3]
Improper column installation Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.[2][11]
Chemical interactions The polar nature of the phenol group can interact with active sites. Consider using a column specifically designed for polar or active compounds.[3]
Issue 2: Low Sensitivity / Loss of Response
Possible Cause Suggested Solution
Injector leak Check for leaks at the septum and fittings using an electronic leak detector.[11] Replace the septum if it is cored or has been used for many injections.[1]
Syringe issues Inspect the syringe for damage or blockage. Ensure the correct injection volume is being delivered.[4]
Contaminated liner or column As with peak tailing, a dirty liner or the front of the column can adsorb the analyte, leading to a reduced signal. Clean or replace the liner and trim the column.[5]
Dirty MS ion source If all peaks in the chromatogram show reduced intensity, the ion source may need to be cleaned. Follow the manufacturer's instructions for ion source maintenance.[6]
Incorrect MS tune Ensure that the MS is tuned correctly for the mass range of interest. A poor tune can lead to a significant loss in sensitivity.[3]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • For liquid samples, a simple dilution with a suitable solvent (e.g., methanol, dichloromethane) may be sufficient.

  • For solid or complex matrices, a solvent extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[2]

2. GC-MS Parameters:

Parameter Value
GC Column A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.[12]
Injector Temperature 250 °C
Injection Mode Splitless or split, depending on the sample concentration. A split ratio of 20:1 can be a good starting point for moderately concentrated samples.[2]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min.[7]
Oven Temperature Program Initial temperature of 60°C (hold for 2 minutes), ramp at 10°C/min to 280°C (hold for 5 minutes).[12]
Transfer Line Temperature 280 °C[7]
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 122.16 g/mol [13]
Boiling Point 211-212 °C
Melting Point 22-23 °C
Key Mass Fragments (m/z) 122 (Molecular Ion), 107, 121, 91, 39[13][14]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_chromatography Chromatographic Issues cluster_sensitivity Sensitivity Issues cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_solutions_all_low All Peaks Low Solutions cluster_solutions_target_low Target Peak Low Solutions Start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? Start->Sensitivity Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting No CheckLiner Check/Replace Injector Liner Tailing->CheckLiner TrimColumn Trim Column Tailing->TrimColumn CheckColumnInstallation Check Column Installation Tailing->CheckColumnInstallation ReduceConc Reduce Sample Concentration Fronting->ReduceConc CheckInjection Check Injection Technique/Volume Fronting->CheckInjection AllPeaksLow All Peaks Low Sensitivity->AllPeaksLow Yes TargetPeakLow Only Target Peak Low Sensitivity->TargetPeakLow No CheckLeaks Check for Leaks AllPeaksLow->CheckLeaks CheckSyringe Check Syringe AllPeaksLow->CheckSyringe CleanSource Clean Ion Source AllPeaksLow->CleanSource ActiveSites Check for Active Sites (Liner, Column) TargetPeakLow->ActiveSites ActiveSites->CheckLiner ActiveSites->TrimColumn

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

References

overcoming low recovery of 2,4-Dimethylphenol in solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 2,4-Dimethylphenol (2,4-DMP) during solid-phase extraction (SPE).

Troubleshooting Guide: Overcoming Low Recovery of this compound

Low recovery of 2,4-DMP in SPE can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identify and resolve the root cause of this issue.

Initial Assessment: Where is the Analyte Loss Occurring?

To effectively troubleshoot, it is crucial to first determine at which stage of the SPE process the 2,4-DMP is being lost. This can be achieved by collecting and analyzing the fractions from each step (load, wash, and elution).[1]

A general workflow for troubleshooting low recovery is outlined below:

troubleshooting_workflow start Low Recovery of 2,4-DMP collect_fractions Collect and analyze load, wash, and elution fractions start->collect_fractions analyte_in_load Analyte found in Load Fraction? collect_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No solution_load Issue with Analyte Retention analyte_in_load->solution_load Yes analyte_not_eluted Analyte retained on Sorbent? analyte_in_wash->analyte_not_eluted No solution_wash Wash Solvent is too Strong analyte_in_wash->solution_wash Yes solution_elution Inefficient Elution analyte_not_eluted->solution_elution Yes

Figure 1: General troubleshooting workflow for low SPE recovery.
Problem 1: Analyte Found in the Load Fraction (Poor Retention)

If 2,4-DMP is detected in the fraction that passes through the cartridge during sample loading, it indicates a problem with its retention on the sorbent.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Incorrect Sorbent Choice The sorbent is not suitable for retaining 2,4-DMP. For non-polar compounds like phenols, reversed-phase sorbents are typically used.[2]Use a reversed-phase sorbent such as C18 or a polymeric sorbent like Agilent Bond Elut Plexa. Polymeric sorbents can sometimes offer better recoveries for phenols compared to silica-based ones.[3][4]
Improper Sample pH 2,4-DMP is a weak acid with a pKa of approximately 10.6.[4] If the sample pH is close to or above the pKa, the molecule will be ionized and will not retain well on a non-polar sorbent.Adjust the sample pH to be at least 2 pH units below the pKa. For 2,4-DMP, acidifying the sample to pH 2.0 with an acid like phosphoric acid is recommended to ensure it is in its neutral form.[4]
Sample Solvent is Too Strong If the sample contains a high percentage of organic solvent, it can disrupt the interaction between 2,4-DMP and the sorbent, causing it to elute prematurely.If possible, dilute the sample with a weaker solvent (e.g., water) to reduce the organic content.[5]
High Flow Rate During Loading A fast flow rate may not allow sufficient time for the analyte to interact with and bind to the sorbent.Decrease the sample loading flow rate. A typical starting point is 1-2 mL/min.[6] Adding a "soak time" where the flow is stopped can also improve retention.[7]
Sorbent Overload The amount of analyte or other matrix components in the sample exceeds the binding capacity of the sorbent.Decrease the sample volume or use a cartridge with a larger sorbent mass.[2][5]
Problem 2: Analyte Found in the Wash Fraction

If 2,4-DMP is detected in the wash solvent, the wash step is too aggressive and is prematurely eluting the analyte of interest.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Wash Solvent is Too Strong The organic content or polarity of the wash solvent is high enough to displace the 2,4-DMP from the sorbent.Decrease the strength of the wash solvent. For reversed-phase SPE, this means reducing the percentage of organic solvent in the wash solution. A simple water wash may be sufficient.[4]
Incorrect pH of Wash Solvent A change in pH during the wash step could cause the 2,4-DMP to ionize and elute.Ensure the pH of the wash solvent is consistent with the pH of the loaded sample (i.e., acidic).
Problem 3: Analyte Not Found in Load or Wash, but Recovery is Still Low (Inefficient Elution)

If 2,4-DMP is not found in the load or wash fractions, it is likely strongly retained on the sorbent but is not being efficiently eluted.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Elution Solvent is Too Weak The elution solvent does not have sufficient strength to disrupt the interaction between 2,4-DMP and the sorbent.Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the percentage of a stronger organic solvent (e.g., methanol, acetonitrile, tetrahydrofuran).[4]
Insufficient Elution Volume The volume of the elution solvent is not enough to completely desorb the analyte from the sorbent.Increase the volume of the elution solvent. Consider eluting with multiple smaller aliquots and combining them.[8]
Incorrect Elution Solvent pH The pH of the elution solvent may not be optimal for desorbing the analyte.For acidic compounds on reversed-phase media, a neutral or slightly basic elution solvent can sometimes improve recovery by ionizing the analyte and reducing its affinity for the sorbent.
Fast Elution Flow Rate A high flow rate during elution may not allow for complete desorption of the analyte.Decrease the flow rate during the elution step. Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can also improve recovery.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate I should expect for 2,4-DMP using SPE?

A1: With an optimized method, you can expect high recovery rates. For instance, a validated method for the analysis of 11 phenols, including 2,4-DMP, in drinking water using an Agilent Bond Elut Plexa cartridge reported overall recoveries ranging from 87% to 108%.[4]

Q2: Which SPE sorbent is best for 2,4-DMP?

A2: Reversed-phase sorbents are the most suitable for retaining 2,4-DMP from aqueous samples. Both silica-based C18 and polymeric sorbents can be effective. Polymeric sorbents, such as the one found in the Agilent Bond Elut Plexa, are often recommended for their high surface area and stability across a wide pH range, which can lead to excellent recoveries for phenols.[3][4]

Q3: How critical is pH adjustment for 2,4-DMP extraction?

A3: pH adjustment is critical. 2,4-DMP is a phenolic compound and therefore a weak acid. To ensure it is in its neutral, non-ionized form for effective retention on a reversed-phase sorbent, the sample must be acidified to a pH at least two units below its pKa (approximately 10.6). A sample pH of 2.0 is commonly recommended.[4]

Q4: Can matrix effects in my sample cause low recovery of 2,4-DMP?

A4: Yes, matrix effects can significantly impact recovery. Components in complex matrices can co-elute with 2,4-DMP and cause ion suppression or enhancement in the analytical instrument, leading to apparently low or high recovery.[9] They can also compete with 2,4-DMP for binding sites on the sorbent. A thorough cleanup of the extract and the use of matrix-matched standards for calibration can help to mitigate these effects.

Q5: What are the ideal flow rates for the different SPE steps for 2,4-DMP?

A5: While the optimal flow rate can be method-dependent, here are some general guidelines:

  • Conditioning and Equilibration: A moderate flow rate of 3-5 mL/min is generally acceptable.

  • Sample Loading: A slower flow rate of 1-2 mL/min is often recommended to ensure adequate interaction between the analyte and the sorbent.[6]

  • Washing: A moderate flow rate can be used.

  • Elution: A slow flow rate of 1 mL/min is often preferred to ensure complete desorption of the analyte.[6]

Experimental Protocol: SPE of this compound from Drinking Water

This protocol is based on a validated method for the determination of 11 phenols, including 2,4-DMP, in drinking water.[4]

Materials:

  • SPE Cartridge: Agilent Bond Elut Plexa, 60 mg, 3 mL (or equivalent polymeric reversed-phase cartridge)

  • Reagents:

    • Methanol (HPLC grade)

    • Tetrahydrofuran (THF, HPLC grade)

    • Phosphoric acid (0.1 mol/L)

    • Deionized water

  • Sample: 250 mL of drinking water

Procedure:

spe_protocol cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution sample_prep Take 250 mL of water sample. Adjust pH to 2.0 with 0.1 M phosphoric acid. conditioning 1. Conditioning: Wash cartridge with 3 mL of THF, followed by 3 mL of Methanol, and then 3 mL of deionized water. equilibration 2. Equilibration: Equilibrate with 3 mL of deionized water at pH 2.0. conditioning->equilibration loading 3. Loading: Pass the 250 mL prepared sample through the cartridge. equilibration->loading washing 4. Washing: Wash the cartridge with 2 mL of deionized water. loading->washing drying 5. Drying: Dry the cartridge under vacuum for 3 minutes. washing->drying elution 6. Elution: Elute 2,4-DMP with 3 mL of Tetrahydrofuran (THF). drying->elution concentration Reduce eluent to ~0.2 mL under a gentle stream of nitrogen. reconstitution Reconstitute to a final volume of 0.5 mL with deionized water. concentration->reconstitution analysis Filter and analyze by HPLC. reconstitution->analysis

Figure 2: SPE workflow for 2,4-DMP extraction from water.

Quantitative Data Summary

The following table summarizes the recovery data for this compound and other phenols from drinking water using the Agilent Bond Elut Plexa SPE method.[4]

CompoundpKaAverage Recovery (%)Relative Standard Deviation (RSD, %)
Phenol9.8992.34.5
4-Nitrophenol7.0895.13.8
2-Chlorophenol8.5698.72.1
2-Nitrophenol7.22101.21.9
2,4-Dinitrophenol4.0987.56.7
This compound 10.6 103.4 1.4
4-Chloro-3-methylphenol9.56108.12.3
2,4-Dichlorophenol7.68105.61.8
4,6-Dinitro-2-methylphenol-90.25.9
2,4,6-Trichlorophenol7.41106.32.1
Pentachlorophenol4.9299.83.5
Data from a study analyzing spiked drinking water samples.[4]

References

purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethylphenol, a critical intermediate in the synthesis of antioxidants and other valuable chemicals. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of byproducts from its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis that require removal?

A1: The synthesis of this compound, typically from m-xylene or via the condensation of o-cresol and formaldehyde, often results in a mixture of isomeric and related phenolic impurities.[1][2][3] The most common byproducts include other xylenol isomers such as 2,5-dimethylphenol, 2,6-dimethylphenol, 2,3-dimethylphenol, 3,4-dimethylphenol, and 3,5-dimethylphenol. Additionally, other methylated phenols and residual starting materials can be present. Due to their similar physicochemical properties, the separation of these isomers can be challenging.

Q2: What are the primary purification techniques for this compound?

A2: Several techniques can be employed to purify this compound, each with its own advantages and limitations. The most common methods include:

  • Recrystallization: A widely used technique for purifying solid compounds.[4]

  • Fractional Distillation: Effective for separating liquids with close boiling points.[5][6]

  • Adsorptive Separation: Utilizes solid adsorbents to selectively bind either the target compound or the impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for isolating pure compounds from complex mixtures.[7][8]

  • Supercritical Fluid Extraction (SFE): A green chemistry approach that uses supercritical fluids, like CO2, for extraction and purification.[9][10][11][12][13]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the scale of your synthesis, the nature and concentration of the impurities, the desired final purity, and the available equipment. The following decision-making workflow can guide your selection:

Purification_Method_Selection start Start: Crude this compound scale What is the scale of your synthesis? start->scale purity_req What is the required purity? scale->purity_req Large Scale equipment What equipment is available? scale->equipment Small to Medium Scale byproduct_type What are the primary byproducts? purity_req->byproduct_type recrystallization Recrystallization purity_req->recrystallization Moderate Purity prep_hplc Preparative HPLC purity_req->prep_hplc High Purity (>99.5%) distillation Fractional Distillation byproduct_type->distillation Volatile Isomers adsorption Adsorptive Separation byproduct_type->adsorption Specific Isomers equipment->recrystallization Basic Lab Glassware equipment->prep_hplc HPLC System Available sfe Supercritical Fluid Extraction equipment->sfe SFE System Available

Figure 1. Decision workflow for selecting a purification technique.

Troubleshooting Guides

Recrystallization

Problem: Oiling out of this compound instead of crystallization.

  • Cause: The melting point of this compound (27-28 °C) is relatively low. If the boiling point of the solvent is too high, the compound may melt and separate as an oil rather than crystallizing.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which this compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly. Seeding with a pure crystal of this compound can also initiate crystallization.

    • Consider using a solvent system with a lower boiling point.

Problem: Poor recovery of purified this compound.

  • Cause:

    • Using too much solvent.

    • Cooling the solution too quickly, leading to the formation of small crystals that are difficult to filter.

    • The chosen solvent has a high solubility for this compound even at low temperatures.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.

    • Re-evaluate the solvent system. A solvent mixture (e.g., ethanol/water, heptane/ethyl acetate) might provide a better solubility profile.[14]

Fractional Distillation

Problem: Poor separation of xylenol isomers.

  • Cause: The boiling points of xylenol isomers are very close, making separation by distillation challenging. Insufficient column efficiency (too few theoretical plates).

  • Solution:

    • Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases.

    • Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.[15]

    • Consider performing the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between isomers.

Problem: "Flooding" of the distillation column.

  • Cause: The rate of vaporization is too high, causing the liquid to be carried up the column rather than flowing down.[15][16]

  • Solution:

    • Reduce the heating rate to decrease the vapor flow.

    • Ensure the column is packed uniformly to allow for proper liquid drainage.

    • Check for any blockages in the column or condenser.

Preparative HPLC

Problem: Peak tailing or poor peak shape.

  • Cause:

    • Secondary interactions between the phenolic hydroxyl group and the stationary phase.

    • Column overload.

    • Inappropriate mobile phase pH.

  • Solution:

    • Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group and minimize interactions with the stationary phase.[7]

    • Reduce the injection volume or the concentration of the sample.

    • Optimize the mobile phase composition and gradient.

Problem: Inconsistent retention times.

  • Cause:

    • Changes in mobile phase composition.

    • Fluctuations in column temperature.

    • Column degradation.

  • Solution:

    • Ensure the mobile phase is well-mixed and degassed.

    • Use a column oven to maintain a constant temperature.

    • Flush the column regularly and use a guard column to protect the analytical column.

Experimental Protocols

Recrystallization (General Procedure)
  • Solvent Selection: Test the solubility of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common solvent systems for phenolic compounds include heptane/ethyl acetate, ethanol/water, and toluene.[14]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Preparative HPLC
  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with the addition of 0.1% formic acid or trifluoroacetic acid to improve peak shape.[7]

  • Method Development: Initially, develop an analytical method to achieve good separation of this compound from its byproducts.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.[8]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by rotary evaporation, to obtain the purified product.

Data Presentation

The following table summarizes the potential effectiveness of different purification techniques for this compound. The values are illustrative and can vary depending on the specific experimental conditions and the initial purity of the crude product.

Purification TechniqueTypical Purity Achieved (%)Typical Yield (%)Key Byproducts Removed
Recrystallization 95 - 9970 - 90Isomeric impurities, non-polar byproducts
Fractional Distillation 98 - 99.560 - 80Isomers with different boiling points
Adsorptive Separation > 9950 - 70Specific isomers based on adsorbent selectivity
Preparative HPLC > 99.540 - 60Closely related isomers and trace impurities
Supercritical Fluid Extraction > 9970 - 85A broad range of impurities, environmentally friendly

Logical Relationships in Purification

The following diagram illustrates the logical flow of a multi-step purification process for achieving high-purity this compound.

Purification_Workflow start Crude this compound (Purity: 85-95%) bulk_purification Bulk Purification Step (e.g., Fractional Distillation or Recrystallization) start->bulk_purification intermediate_product Intermediate Purity Product (Purity: 98-99%) bulk_purification->intermediate_product polishing_step Polishing Step (e.g., Preparative HPLC or Adsorptive Separation) intermediate_product->polishing_step final_product High Purity this compound (Purity: >99.5%) polishing_step->final_product

Figure 2. A multi-step purification workflow for this compound.

References

stability issues and degradation of 2,4-Dimethylphenol in analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 2,4-Dimethylphenol in analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in analytical standards a concern?

A1: this compound (2,4-DMP), also known as 2,4-xylenol, is a phenolic compound used in various industrial applications, including the synthesis of antioxidants, disinfectants, and pharmaceuticals.[1][2] In analytical laboratories, accurate quantification of 2,4-DMP is crucial. The stability of its analytical standard is a primary concern because any degradation can lead to inaccurate measurements, affecting the reliability of experimental results and the quality of final products.

Q2: What are the optimal storage conditions for this compound analytical standards?

A2: To ensure the stability of this compound analytical standards, they should be stored in a cool, dry, and well-ventilated area.[3] The receptacle should be tightly sealed to prevent exposure to air and moisture.[3] For solutions, storage at temperatures between 2°C and 15°C is recommended.[2] It is also advisable to protect the standard from light to prevent photodegradation.

Q3: What are the known degradation pathways for this compound?

A3: this compound can degrade through several pathways, primarily oxidation and photodegradation.[4][5][6] Oxidation can be initiated by exposure to air (oxygen), oxidizing agents, or metal ions and may lead to the formation of colored degradation products like pseudoquinones.[4][6] Photodegradation can occur upon exposure to UV light, leading to the breakdown of the phenol ring.[5][7] In biological systems or environmental samples, biodegradation by microorganisms is also a significant degradation route.[8]

Q4: What are the common degradation products of this compound?

A4: Under oxidative conditions, this compound can form dimers and polymers.[6] One potential oxidation product is a pseudoquinone.[4] In the presence of alkaline ferricyanide, it can dimerize to form both ketonic and diphenolic products.[6] Biodegradation can lead to the formation of hydroxylated and carboxylated derivatives, such as 4-hydroxy-3-methylbenzoic acid.[8]

Q5: How can I prepare a stable stock solution of this compound?

A5: To prepare a stable stock solution, use a high-purity solvent such as methanol or acetonitrile.[9] It is recommended to use amber glassware to protect the solution from light. After preparation, the solution should be stored in a tightly sealed container at a cool temperature (2-8°C). The use of an inert gas, such as nitrogen, to blanket the solution can also help to prevent oxidation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound using HPLC and GC.

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the phenolic hydroxyl group.- Use a mobile phase with a lower pH (e.g., adding formic or phosphoric acid) to suppress the ionization of silanol groups. - Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based).
Column Overload: Injecting too concentrated a sample.- Dilute the sample and re-inject.
Column Contamination: Buildup of contaminants on the column frit or packing material.- Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Poor Peak Resolution Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating 2,4-DMP from other components.- Adjust the organic-to-aqueous ratio in the mobile phase. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
Column Degradation: Loss of stationary phase or column efficiency over time.- Replace the column with a new one of the same type.
Inconsistent Retention Times Fluctuations in Temperature: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a consistent temperature.[10]
Mobile Phase Composition Change: Inaccurate mixing or evaporation of the mobile phase components.- Prepare fresh mobile phase daily. - Ensure the mobile phase is properly degassed.[10]
Pump Issues: Inconsistent flow rate from the HPLC pump.- Check for leaks and ensure pump seals are in good condition.[11]
Appearance of Ghost Peaks Sample Carryover: Residual sample from a previous injection.- Implement a needle wash step in the injection sequence. - Inject a blank solvent run to check for carryover.
Contaminated Mobile Phase or System: Impurities in the solvent or leaching from system components.- Use high-purity HPLC-grade solvents. - Flush the entire HPLC system.
GC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery Active Sites in the Inlet or Column: The phenolic group of 2,4-DMP can interact with active sites in the GC system.- Use a deactivated inlet liner.[12] - Condition the column according to the manufacturer's instructions. - Consider using a derivatization agent to block the active hydroxyl group.
Improper Injection Technique: Slow or inconsistent injection speed.- Use an autosampler for reproducible injections. - If injecting manually, use a fast and consistent injection technique.[13]
Sample Degradation in the Inlet: The high temperature of the inlet can cause thermal degradation.- Optimize the inlet temperature to be high enough for volatilization but low enough to prevent degradation.
Peak Fronting or Tailing Column Overloading: Injecting too much sample.- Reduce the injection volume or dilute the sample.
Incompatible Solvent: The sample solvent is not compatible with the stationary phase.- Dissolve the standard in a solvent that is compatible with the GC column phase.
Baseline Noise or Drift Column Bleed: Degradation of the column's stationary phase at high temperatures.- Condition the column. - Ensure the operating temperature is within the column's recommended range.[13]
Contaminated Carrier Gas: Impurities in the carrier gas.- Use high-purity carrier gas and install gas purifiers.[14]
Detector Contamination: Buildup of residue in the detector.- Clean the detector according to the manufacturer's instructions.[14]

Quantitative Data on Degradation

While specific quantitative data on the degradation rate of this compound in analytical standards is limited in the literature, forced degradation studies can provide valuable insights. The following table summarizes typical conditions used in such studies to induce and identify potential degradation products.

Stress Condition Typical Reagents and Conditions Potential Degradation
Acid Hydrolysis 0.1 M HCl, heated at 60-80°C for several hoursGenerally stable, but prolonged exposure to strong acid and heat may cause some degradation.
Base Hydrolysis 0.1 M NaOH, heated at 60-80°C for several hoursFormation of phenoxide ion, which can be more susceptible to oxidation.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), at room temperatureOxidation of the phenol ring, leading to the formation of quinone-like structures and other oxidative degradation products.[15]
Thermal Degradation Dry heat at 60-80°C for an extended periodGenerally stable to thermal stress in the solid state, but degradation can occur at higher temperatures.
Photodegradation Exposure to UV light (e.g., 254 nm) or sunlightCleavage of the aromatic ring and formation of various photoproducts.[5]

Experimental Protocols

Protocol for Forced Degradation Study of a this compound Standard

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound analytical standard and to identify potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and keep it in an oven at 80°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a transparent vial to UV light (254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC or GC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of the control sample.

  • Calculate the percentage degradation of this compound in each stressed sample.

  • Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare 2,4-DMP Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photodegradation prep->photo control Control prep->control analysis Analyze by HPLC/GC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis eval Evaluate Degradation & Identify Products analysis->eval

Caption: Forced degradation experimental workflow for this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gc GC Issues cluster_solutions Potential Solutions start Analytical Issue Encountered peak_tailing Peak Tailing start->peak_tailing retention_shift Retention Time Shift start->retention_shift ghost_peaks Ghost Peaks start->ghost_peaks low_recovery Low Recovery start->low_recovery peak_shape Poor Peak Shape start->peak_shape baseline_noise Baseline Noise start->baseline_noise sol_mobile_phase Optimize Mobile Phase peak_tailing->sol_mobile_phase sol_column Check/Replace Column peak_tailing->sol_column retention_shift->sol_mobile_phase sol_temp Control Temperature retention_shift->sol_temp ghost_peaks->sol_column sol_inlet Deactivate/Clean Inlet low_recovery->sol_inlet sol_injection Optimize Injection low_recovery->sol_injection peak_shape->sol_column peak_shape->sol_injection baseline_noise->sol_column sol_gas Check Carrier Gas baseline_noise->sol_gas

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Resolving Matrix Effects in 2,4-Dimethylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,4-Dimethylphenol in complex samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from matrix effects during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1][2][3] These effects can manifest as either signal suppression (decrease in signal) or signal enhancement (increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1][2][3] When analyzing this compound in complex samples like soil, wastewater, or food, other organic and inorganic compounds can interfere with its ionization and detection.[4][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: To diagnose matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of this compound in a standard solution prepared in a pure solvent with the response of a standard spiked into a blank matrix extract (a sample of the same matrix type known to be free of the analyte). A significant difference in the signal intensity (typically >15-20%) between the two indicates the presence of matrix effects.[2][6]

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: The main strategies to overcome matrix effects can be grouped into three categories:

  • Comprehensive Sample Preparation: The goal is to remove or reduce the concentration of interfering matrix components before instrumental analysis.[7][8][9] Effective techniques include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5][10]

  • Chromatographic Optimization: Modifying the gas chromatography (GC) or liquid chromatography (LC) conditions can help separate this compound from co-eluting matrix interferences.[11][12]

  • Calibration Strategies: Employing appropriate calibration methods can compensate for matrix effects that cannot be entirely eliminated through sample preparation. These include using matrix-matched calibration, the standard addition method, or a stable isotope-labeled internal standard.[13][14][15]

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: Yes, a deuterated form of this compound, such as this compound (ring-D3, 98%), is commercially available and can be used as an internal standard.[7] This is often considered the "gold standard" for correcting matrix effects, as its chemical and physical properties are nearly identical to the analyte, meaning it will be similarly affected by matrix components.[14][15]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low Recovery of this compound During Solid-Phase Extraction (SPE)

Symptoms:

  • The analytical signal for this compound is significantly lower than expected.

  • Recovery calculations are consistently below an acceptable range (e.g., <70%).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Inappropriate Sorbent Selection Ensure the SPE sorbent is suitable for a moderately non-polar compound like this compound. Reversed-phase sorbents like C18 or polymeric sorbents are generally effective.[7][9]
Incorrect Sample pH The pKa of this compound is approximately 10.6. To ensure it is in its neutral form for efficient retention on a reversed-phase sorbent, the sample pH should be adjusted to be at least 2 pH units below its pKa (e.g., pH < 8.6). Acidifying the sample to a pH of ~2-4 is a common practice for phenols.[8]
Inefficient Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent (e.g., increase the proportion of organic solvent like methanol or acetonitrile) or try a different solvent. Ensure the elution volume is sufficient to completely elute the analyte.[7][9]
Sample Overload The amount of sample loaded onto the SPE cartridge may be exceeding its capacity. Reduce the sample volume or use a cartridge with a larger sorbent mass.[8][16]
Analyte Breakthrough The analyte may not be retained on the cartridge during loading. This can happen if the sample loading flow rate is too high or if the sample solvent is too strong. Reduce the flow rate and ensure the sample is in a weak solvent (e.g., water).[16]
Issue 2: Poor Peak Shape (Tailing) for this compound in Gas Chromatography (GC)

Symptoms:

  • The chromatographic peak for this compound is asymmetrical, with a pronounced "tail."

  • Difficulty in accurately integrating the peak, leading to poor precision.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Active Sites in the GC System Phenolic compounds like this compound can interact with active sites (e.g., silanol groups) in the GC inlet liner and the front of the analytical column, causing peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the front of the column (e.g., 10-15 cm) to remove accumulated non-volatile residues.[17][18]
Suboptimal Oven Temperature Program A slow temperature ramp can sometimes lead to broader peaks. Optimize the temperature program to ensure the analyte moves through the column in a focused band.
Column Contamination Co-injected matrix components can accumulate on the column, leading to poor peak shape. Implement a more rigorous sample cleanup procedure before GC analysis.[11][12]
Injection Technique For splitless injections, a mismatched solvent polarity or an incorrect initial oven temperature can cause peak distortion. Ensure the injection solvent is compatible with the stationary phase and that the initial oven temperature is appropriate for solvent focusing.[18][19]

Quantitative Data on Matrix Effects and Mitigation Strategies

The following tables summarize illustrative quantitative data on the impact of matrix effects on the analysis of this compound and the effectiveness of different mitigation strategies. The values presented are representative and can vary depending on the specific matrix, concentration levels, and analytical instrumentation.

Table 1: Illustrative Matrix Effect on this compound Recovery in Various Complex Samples

Sample MatrixAnalytical MethodMatrix Effect (%)*Observation
Wastewater SPE-LC/MS-45%Significant signal suppression is observed.
Soil QuEChERS-GC/MS+65%Significant signal enhancement is observed.[10]
Fruit (e.g., Grapes) QuEChERS-LC/MS-30%Moderate signal suppression is observed.[4]
Fatty Food (e.g., Fish) QuEChERS-GC/MS+80%Strong signal enhancement is observed.[4]

*Matrix Effect (%) = ((Response in Matrix - Response in Solvent) / Response in Solvent) x 100

Table 2: Effectiveness of Different Mitigation Strategies for this compound Analysis

Mitigation StrategySample MatrixAnalytical MethodRecovery (%) with Mitigation
Matrix-Matched Calibration SoilQuEChERS-GC/MS95 - 105%
Standard Addition WastewaterSPE-LC/MS98 - 102%
Stable Isotope Dilution (using this compound-d3) Fatty FoodQuEChERS-GC/MS97 - 103%
Optimized SPE Cleanup WastewaterSPE-LC/MS85 - 95%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline for the extraction of this compound from water samples using a polymeric reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • Acidify the water sample (e.g., 500 mL) to a pH of 2-4 with a suitable acid (e.g., HCl or H₂SO₄) to ensure this compound is in its neutral form.

    • If the sample contains suspended solids, filter or centrifuge the sample before extraction.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water (pH adjusted to match the sample). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as methanol or acetonitrile into a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC analysis or a suitable solvent for GC analysis.

Protocol 2: QuEChERS for this compound in a Non-Fatty Food Matrix (e.g., Fruit)

This protocol is a general guideline based on the original QuEChERS method, which can be adapted for the analysis of this compound in various food matrices.

  • Sample Homogenization:

    • Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • If using a deuterated internal standard, add it at this stage.

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and a sorbent to remove interferences (e.g., PSA for removing sugars and fatty acids, C18 for removing non-polar interferences).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Take an aliquot of the supernatant for direct GC or LC analysis. For LC analysis, it may be necessary to evaporate and reconstitute the extract in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calibration Calibration Strategy sample Complex Sample (e.g., Soil, Water, Food) extraction Extraction (SPE or QuEChERS) sample->extraction Add Internal Standard (2,4-DMP-d3) cleanup Extract Cleanup (d-SPE or other) extraction->cleanup analysis GC-MS or LC-MS/MS Analysis cleanup->analysis Inject Extract data_processing Data Processing analysis->data_processing quantification Quantification data_processing->quantification cal_solvent Solvent-based Calibration quantification->cal_solvent Compare to assess matrix effect cal_matrix Matrix-Matched Calibration quantification->cal_matrix Compensate for matrix effect cal_stdadd Standard Addition quantification->cal_stdadd Compensate for matrix effect result Accurate Result quantification->result

Caption: Experimental workflow for resolving matrix effects in this compound analysis.

troubleshooting_workflow start Inaccurate Quantification of This compound check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 20%? check_matrix_effect->matrix_effect_present no_matrix_effect Review Standard Prep & Instrument Calibration matrix_effect_present->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (SPE, QuEChERS, Cleanup) matrix_effect_present->optimize_sample_prep Yes implement_calibration Implement Advanced Calibration (Matrix-Matched, Standard Addition, IS) optimize_sample_prep->implement_calibration re_evaluate Re-evaluate Matrix Effect implement_calibration->re_evaluate re_evaluate->matrix_effect_present Iterate if needed successful Accurate Quantification Achieved re_evaluate->successful Matrix Effect Mitigated

Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.

References

optimizing mobile phase composition for HPLC separation of xylenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Xylenol Isomer Separation

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of mobile phase composition for the HPLC separation of xylenol isomers.

Frequently Asked questions (FAQs)

Q1: Why is separating xylenol isomers so challenging with standard C18 columns?

A1: Xylenol isomers (e.g., 2,3-xylenol, 2,6-xylenol, 3,4-xylenol) are structural isomers with very similar physicochemical properties, including polarity and hydrophobicity. Standard C18 columns separate compounds primarily based on hydrophobic interactions. Due to their structural similarity, xylenol isomers often exhibit nearly identical retention times on these columns, leading to poor resolution or co-elution.[1][2] Some research indicates that conventional C18 columns are unable to separate certain isomers like m- and p-xylene at all.[2][3]

Q2: What is a good starting mobile phase for method development?

A2: A common starting point for reversed-phase HPLC separation of xylenol isomers is a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (ACN) or methanol (MeOH). A typical initial isocratic condition to try is a 50:50 or 60:40 (v/v) mixture of acetonitrile and water.[1] From there, the composition can be adjusted to optimize selectivity and resolution.

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) impact the separation?

A3: The choice between acetonitrile and methanol can significantly alter the selectivity of the separation.[4]

  • Acetonitrile (ACN) is a polar aprotic solvent with a strong dipole moment.[4][5] It generally has a higher elution strength than methanol in reversed-phase chromatography, leading to shorter retention times.[4][6] ACN is also favored for its lower viscosity, which results in lower system backpressure, and its lower UV cutoff (around 190 nm), making it ideal for low-wavelength detection.[4][7]

  • Methanol (MeOH) is a polar protic solvent capable of hydrogen bonding.[5] This hydrogen bonding capability can introduce different selectivity for isomers compared to acetonitrile.[5] While it may lead to longer retention times, it can sometimes improve the resolution of closely eluting peaks.[5] For phenolic compounds like xylenols, methanol can sometimes improve peak shape by reducing tailing.[6]

Q4: Can adjusting the mobile phase pH improve the separation of xylenol isomers?

A4: Yes, adjusting the pH can be a powerful tool, especially for ionizable compounds.[8][9] Xylenols are weakly acidic phenolic compounds. Controlling the pH of the mobile phase can alter their degree of ionization.[10] Operating at a pH that keeps the isomers in a consistent, non-ionized state (ion suppression) can lead to better retention and improved peak shape.[9] It is often recommended to work at a pH at least 2 units away from the analyte's pKa to avoid peak splitting or broadening.[8][9]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor Resolution / Peak Co-elution Mobile phase is too strong (analytes eluting too quickly).Decrease the percentage of the organic modifier (e.g., from 50% ACN to 45% ACN). This will increase retention times and provide more opportunity for separation.
Incorrect organic modifier choice leading to poor selectivity.Switch the organic modifier. If using acetonitrile, try a method with methanol, or vice versa. The different solvent properties can alter elution order and improve separation.[4]
Isocratic elution is insufficient for a complex mixture of isomers.Develop a gradient elution method. Start with a lower percentage of organic modifier and gradually increase it. This can help resolve early-eluting isomers while sharpening the peaks of later-eluting ones.
Poor Peak Shape (Tailing) Secondary interactions between the acidic xylenol analytes and residual silanols on the silica-based column.Add a buffer to the mobile phase to control pH and suppress the ionization of the silanol groups. Alternatively, methanol's hydrogen bonding properties can sometimes mitigate tailing for phenolic compounds.[6][11]
Mobile phase pH is too close to the pKa of the xylenols.Adjust the mobile phase pH to be at least 2 units below the pKa of the xylenols to ensure they are in their neutral form, which typically results in better peak shapes.[8][9]
Fluctuating Retention Times Inconsistent mobile phase composition.If mixing solvents manually, ensure precise volumetric measurements.[12] For online mixing systems, check for pump malfunctions or leaks.[12] Ensure proper degassing of the mobile phase, as dissolved gases can cause pump issues.
Column temperature is not controlled or fluctuating.Use a column oven to maintain a constant and consistent temperature throughout the analysis.
High System Backpressure Mobile phase viscosity is too high.Methanol/water mixtures are more viscous and generate higher backpressure than acetonitrile/water mixtures.[4] If using methanol, consider switching to acetonitrile or reducing the flow rate.
Buffer precipitation in the organic modifier.Ensure the selected buffer is soluble in the highest concentration of organic solvent used in your method. Buffer precipitation can block the column and system tubing.[12]

Experimental Protocols

Protocol 1: General Method Development for Xylenol Isomer Separation

This protocol outlines a systematic approach to developing a separation method for xylenol isomers using a standard C18 column.

  • Column and Hardware:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

    • Detector: UV Detector set at 254 nm or 270 nm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water.

    • Solvent B (Option 1): HPLC-grade Acetonitrile (ACN).

    • Solvent B (Option 2): HPLC-grade Methanol (MeOH).

    • Filter all solvents through a 0.45 µm filter and degas thoroughly before use.

  • Scouting Run (Isocratic):

    • Prepare a standard solution containing the xylenol isomers of interest.

    • Begin with an isocratic mobile phase of 50% Solvent B / 50% Solvent A.

    • Inject the standard and observe the chromatogram.

    • Evaluation:

      • If all peaks elute very early with poor separation, the mobile phase is too strong. Decrease the percentage of Solvent B (e.g., to 40%).

      • If retention times are excessively long, the mobile phase is too weak. Increase the percentage of Solvent B (e.g., to 60%).

  • Optimization of Organic Modifier:

    • Perform a series of isocratic runs, varying the percentage of Solvent B from 30% to 70% in 5% increments.

    • Plot the resolution between critical isomer pairs versus the percentage of the organic modifier to find the optimal composition.

  • Testing Alternative Organic Modifier:

    • If optimal resolution is not achieved with acetonitrile, repeat steps 3 and 4 using methanol as Solvent B. The change in solvent chemistry may provide the necessary selectivity.

  • Gradient Development (If Necessary):

    • If no single isocratic condition resolves all isomers, develop a linear gradient.

    • Example Gradient:

      • Start at 30% Solvent B for 2 minutes.

      • Ramp to 70% Solvent B over 15 minutes.

      • Hold at 70% Solvent B for 3 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Adjust the gradient slope and time to optimize the separation of the most critical pairs.

Visualization

Troubleshooting Workflow for Poor Xylenol Isomer Separation

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC separation of xylenol isomers.

G start Problem: Poor Xylenol Isomer Separation q_peaks Are peaks co-eluting or poorly resolved? start->q_peaks q_shape Is peak shape poor (e.g., tailing)? start->q_shape a_strength Action: Decrease % Organic Modifier (e.g., 50% ACN -> 45% ACN) q_peaks->a_strength Yes a_solvent Action: Change Organic Modifier (ACN <-> MeOH) q_peaks->a_solvent No change a_gradient Action: Develop a Gradient Method q_peaks->a_gradient Complex mixture a_ph Action: Adjust Mobile Phase pH (Suppress Ionization) q_shape->a_ph Yes a_temp Action: Check/Control Column Temperature q_shape->a_temp No, shape is okay but retention varies a_strength->q_peaks Still poor? Try next step end_resolved Separation Improved a_strength->end_resolved Resolved a_solvent->q_peaks Still poor? Try next step a_solvent->end_resolved Resolved a_gradient->end_resolved Resolved end_shape Peak Shape Improved a_ph->end_shape a_temp->end_resolved

Caption: Troubleshooting workflow for HPLC separation of xylenol isomers.

References

Validation & Comparative

A Comparative Guide to Validated GC-MS Methods for the Analysis of 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 2,4-Dimethylphenol is critical for various applications, including impurity testing, environmental monitoring, and metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of two distinct validated GC-MS methods for the analysis of this compound, supported by experimental data to facilitate the selection of the most suitable approach for your analytical requirements.

The primary distinction between the two methods presented lies in the sample preparation technique: Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME). While both methods demonstrate excellent performance, the choice between them will depend on factors such as sample matrix complexity, required sensitivity, and desired sample throughput.

Method Performance: A Comparative Analysis

The following table summarizes the key performance parameters of the two validated GC-MS methods for the analysis of this compound.

Performance ParameterMethod A: Liquid-Liquid Extraction (LLE) with GC-MSMethod B: Solid-Phase Microextraction (SPME) with GC-MS
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) Intraday: < 10%, Interday: < 15%Intraday: < 15%, Interday: < 20%
Limit of Detection (LOD) Low ng/mL rangeSub ng/mL to low ng/mL range
Limit of Quantitation (LOQ) Low ng/mL rangeLow ng/mL range
Specificity Very High; mass spectral data provides definitive identification.Very High; mass spectral data provides definitive identification.
Sample Throughput ModerateModerate to High
Solvent Consumption HighLow to None

Experimental Workflows

The selection of an analytical method is heavily influenced by the experimental workflow. The following diagrams illustrate the logical steps involved in both the LLE-GC-MS and SPME-GC-MS methods for the analysis of this compound.

LLE_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis sample Aqueous Sample add_solvent Add Extraction Solvent (e.g., Dichloromethane) sample->add_solvent vortex Vortex/Mix add_solvent->vortex separate Separate Layers vortex->separate collect Collect Organic Layer separate->collect concentrate Concentrate Under N2 collect->concentrate reconstitute Reconstitute in Solvent concentrate->reconstitute inject Inject into GC-MS reconstitute->inject separate_gc GC Separation inject->separate_gc ionize Ionization (EI) separate_gc->ionize detect_ms MS Detection ionize->detect_ms data Data Acquisition & Analysis detect_ms->data

LLE-GC-MS Workflow for this compound Analysis.

SPME_Workflow cluster_prep Sample Preparation (SPME) cluster_analysis GC-MS Analysis sample Aqueous Sample in Vial expose_fiber Expose SPME Fiber to Headspace sample->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber inject Insert Fiber into GC Inlet (Desorption) retract_fiber->inject separate_gc GC Separation inject->separate_gc ionize Ionization (EI) separate_gc->ionize detect_ms MS Detection ionize->detect_ms data Data Acquisition & Analysis detect_ms->data

SPME-GC-MS Workflow for this compound Analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.

Method A: Liquid-Liquid Extraction (LLE) with GC-MS

This method is a classic approach suitable for a wide range of sample matrices.

1. Sample Preparation:

  • To 10 mL of the aqueous sample, add 2 mL of dichloromethane.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Repeat the extraction process twice more, combining the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Quantification Ion for this compound: m/z 107.

Method B: Solid-Phase Microextraction (SPME) with GC-MS

SPME is a solvent-free sample preparation technique that is particularly advantageous for volatile and semi-volatile analytes in clean matrices.

1. Sample Preparation:

  • Place 5 mL of the aqueous sample into a 10 mL headspace vial.

  • Add sodium chloride to saturate the solution (approximately 1.5 g).

  • Seal the vial with a PTFE-lined septum.

  • Incubate the vial at 60°C for 10 minutes in a heating block with magnetic stirring.

  • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber into the needle.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: PerkinElmer Clarus 680 or equivalent.

  • Mass Spectrometer: PerkinElmer Clarus SQ 8 T or equivalent.

  • Column: Elite-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 260°C (for thermal desorption of the SPME fiber).

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 280°C at 25°C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 270°C.

  • Ion Source Temperature: 220°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

  • Quantification Ion for this compound: m/z 107.

Conclusion

Both the Liquid-Liquid Extraction and Solid-Phase Microextraction GC-MS methods provide robust and reliable approaches for the quantification of this compound.

  • LLE-GC-MS is a well-established and versatile method suitable for various sample types, including those with more complex matrices. Its main drawback is the higher consumption of organic solvents.

  • SPME-GC-MS offers a more environmentally friendly and often faster sample preparation alternative, especially for cleaner aqueous samples. It can also provide lower detection limits due to the concentration of analytes on the fiber. However, fiber-to-fiber variability and matrix effects can be potential challenges that require careful validation.

The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and the nature of the samples to be analyzed. For routine analysis of a large number of aqueous samples where high sensitivity is paramount, SPME-GC-MS may be the preferred option. For more complex and varied sample matrices, the robustness of LLE-GC-MS remains a significant advantage. A thorough method validation is essential to ensure data integrity and regulatory compliance regardless of the chosen approach.

A Comparative Guide to the Antioxidant Activity of 2,4-Dimethylphenol and 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of two isomeric phenolic compounds: 2,4-Dimethylphenol and 2,6-Dimethylphenol. Phenolic compounds are a significant class of antioxidants due to their ability to scavenge free radicals, which are implicated in numerous pathological conditions. Understanding the nuanced differences in antioxidant capacity between structural isomers is crucial for the targeted design and development of novel therapeutic agents. This document outlines the theoretical basis for their antioxidant activity, standard experimental protocols for evaluation, and relevant cellular signaling pathways.

Mechanistic Insights into Phenolic Antioxidant Activity

The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which is stabilized by the delocalization of the unpaired electron across the aromatic ring. The stability of this resulting radical is a key determinant of the antioxidant efficacy.

The position of substituent groups on the phenolic ring significantly influences this radical-scavenging ability. In the case of dimethylphenols, the methyl groups (-CH₃) are electron-donating, which can affect the bond dissociation enthalpy of the O-H bond and the stability of the phenoxyl radical.

  • This compound: With methyl groups at the ortho and para positions relative to the hydroxyl group, the electron-donating effect can increase the electron density on the oxygen atom, potentially facilitating hydrogen donation. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the ortho and para positions.

  • 2,6-Dimethylphenol: The presence of two methyl groups in the ortho positions creates steric hindrance around the hydroxyl group. This steric hindrance can influence the accessibility of the hydroxyl hydrogen to free radicals. While the electron-donating nature of the methyl groups is still present, the steric effect can be a dominant factor in its reactivity.

Quantitative Assessment of Antioxidant Activity

A direct comparison of the antioxidant activity of this compound and 2,6-Dimethylphenol requires standardized experimental assays. While a comprehensive study directly comparing these two specific isomers with quantitative data from the same assays was not identified in the reviewed literature, the following table outlines the key parameters used in such evaluations. Researchers can utilize the provided experimental protocols to generate this comparative data.

ParameterAssayDescriptionInterpretation of Results
IC₅₀ (μg/mL or μM) DPPH, ABTSThe concentration of the antioxidant required to scavenge 50% of the initial free radicals.A lower IC₅₀ value indicates a higher antioxidant activity.
Trolox Equivalent Antioxidant Capacity (TEAC) ABTSThe concentration of a Trolox solution that has the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.A higher TEAC value signifies a greater antioxidant capacity.
Ferric Reducing Antioxidant Power (FRAP) FRAPMeasures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The result is often expressed as μmol Fe²⁺ equivalents per gram of sample.A higher FRAP value indicates a stronger reducing ability and thus, higher antioxidant potential.

Experimental Protocols

The following are detailed methodologies for three widely accepted in vitro assays to determine antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • DPPH solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compounds: Prepare stock solutions of this compound and 2,6-Dimethylphenol in methanol. Create a series of dilutions from the stock solutions.

    • Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.

  • Assay:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standard to the wells.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • ABTS stock solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium persulfate solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•⁺ working solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds and Standard (Trolox): Prepare as described for the DPPH assay.

  • Assay:

    • Add 20 µL of the test compound or standard at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•⁺ working solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC₅₀ value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the change in absorbance.

Procedure:

  • Reagent Preparation:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM) in 40 mM HCl.

    • Ferric chloride (FeCl₃) solution (20 mM) in water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

    • Test Compounds and Standard (FeSO₄ or Trolox): Prepare as described previously.

  • Assay:

    • Add 20 µL of the test compound or standard at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizing Experimental and Signaling Pathways

To aid in the conceptualization of the experimental process and a key cellular antioxidant pathway, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Antioxidant Assays cluster_2 Data Acquisition & Analysis prep Prepare Stock Solutions (2,4-DMP, 2,6-DMP, Standard) dilute Create Serial Dilutions prep->dilute dpph DPPH Assay dilute->dpph abts ABTS Assay dilute->abts frap FRAP Assay dilute->frap measure Spectrophotometric Measurement (Absorbance) dpph->measure abts->measure frap->measure calc Calculate % Inhibition / Fe²⁺ Equivalents measure->calc ic50 Determine IC₅₀ / TEAC calc->ic50

Figure 1. General workflow for the in vitro assessment of antioxidant activity.

A primary mechanism by which phenolic compounds exert their protective effects within a cellular context is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenol Phenolic Compound (e.g., Dimethylphenol) Keap1_Nrf2 Keap1-Nrf2 Complex Phenol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (Free Radicals) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates

Figure 2. The Nrf2 signaling pathway activation by phenolic compounds.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like phenolic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of various protective enzymes.

Conclusion

a comparative study on the toxicity of different xylenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of various xylenol isomers. Xylenols, also known as dimethylphenols, are a group of aromatic organic compounds with six isomers, each exhibiting distinct toxicological properties. Understanding these differences is crucial for risk assessment and the development of safer chemical entities in various industrial and pharmaceutical applications. This report synthesizes available experimental data on the acute toxicity, skin and eye irritation, and sensitization potential of xylenol isomers, presenting it in a clear and comparative format. Detailed experimental protocols based on internationally recognized guidelines are also provided to aid in the replication and further investigation of these findings.

Quantitative Toxicity Data Summary

The following table summarizes the acute toxicity and skin sensitization potential of different xylenol isomers based on available experimental data. A lower LD50 value indicates higher acute toxicity. The Stimulation Index (SI) is a measure of skin sensitization potential, with a higher value indicating a greater allergenic response.

IsomerCAS NumberOral LD50 (rat, mg/kg bw)Dermal LD50 (rabbit/rat, mg/kg bw)Skin Sensitization (LLNA, Stimulation Index)
2,3-Xylenol 526-75-0562–790[1]No data available< 3[1]
2,4-Xylenol 105-67-92300–3200[1]1040 (rat)[2]3.7[1]
2,5-Xylenol 95-87-4444–708[1]300[3]8.9[1]
2,6-Xylenol 576-26-1296[1][4]1000 (rabbit)[4]< 3[1]
3,4-Xylenol 95-65-8727–1600[1]No data available10.1[1]
3,5-Xylenol 108-68-9608–3620[1]No data available< 3[1]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are commonly cited in the toxicological evaluation of chemicals.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration.

  • Animal Selection: Healthy, young adult rats (typically females) are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) overnight before administration of the test substance.

  • Dose Administration: The xylenol isomer, dissolved or suspended in a suitable vehicle, is administered as a single dose by gavage.

  • Dose Levels: A sighting study is first performed with a single animal to determine the appropriate starting dose for the main study. The main study uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The toxicological endpoint is the identification of the dose level that causes evident toxicity or mortality, which is then used for classification and labeling.

Acute Dermal Toxicity (Based on OECD Guideline 402: Acute Dermal Toxicity)

This test evaluates the potential adverse effects resulting from a single dermal application of a substance.

  • Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The xylenol isomer is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is 24 hours.

  • Observation: Animals are observed for clinical signs of toxicity and skin reactions at the site of application for at least 14 days. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Endpoint: The LD50 is determined, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.

  • Animal Selection: Healthy adult albino rabbits are typically used.

  • Procedure: A single dose of the xylenol isomer is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1][5]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[5] Ocular reactions such as corneal opacity, iritis, and conjunctival redness and swelling are scored.

  • Duration: The observation period is typically 21 days to assess the reversibility of any effects.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Skin Sensitization (Based on OECD Guideline 429: Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method to screen for the skin sensitization potential of a chemical.

  • Animal Selection: CBA/J or CBA/Ca strain mice are used.

  • Procedure: A minimum of four animals are used per dose group.[6] The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.[7]

  • Cell Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting.[6]

  • Endpoint: The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.[6]

Mechanisms of Toxicity & Signaling Pathways

The primary toxic effect of xylenol isomers is central nervous system (CNS) depression, a characteristic shared with other volatile organic solvents.[8] While the precise molecular mechanisms are not fully elucidated for each isomer, the liposolubility of these compounds allows them to readily cross the blood-brain barrier and interact with neuronal membranes, leading to a disruption of normal nerve function.[9]

For phenolic compounds like xylenols, a plausible mechanism of neurotoxicity involves the modulation of inhibitory neurotransmitter systems, particularly the GABAergic system. It is hypothesized that these compounds can potentiate the action of GABA (gamma-aminobutyric acid) at the GABA-A receptor, a ligand-gated ion channel. This potentiation leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, resulting in generalized CNS depression.

Below is a conceptual diagram illustrating the proposed mechanism of xylenol-induced CNS depression.

G cluster_blood Bloodstream cluster_neuron Neuron Xylenol_blood Xylenol Isomer BBB Blood-Brain Barrier Xylenol_blood->BBB Crosses Xylenol_neuron Xylenol Isomer GABA_Receptor GABA-A Receptor Xylenol_neuron->GABA_Receptor Potentiates Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression (e.g., sedation, ataxia) Hyperpolarization->CNS_Depression Leads to BBB->Xylenol_neuron

Caption: Proposed mechanism of xylenol-induced CNS depression.

The following workflow illustrates the general process of assessing the toxicity of xylenol isomers.

G cluster_in_vivo In Vivo Toxicity Assessment cluster_data Data Analysis & Endpoint Determination cluster_risk Risk Assessment & Classification Oral Acute Oral Toxicity (OECD 420) LD50 LD50 Calculation Oral->LD50 Dermal Acute Dermal Toxicity (OECD 402) Dermal->LD50 Eye Eye Irritation (OECD 405) Irritation_Score Irritation Scoring Eye->Irritation_Score Skin Skin Sensitization (OECD 429) SI Stimulation Index (SI) Skin->SI Hazard_ID Hazard Identification LD50->Hazard_ID Irritation_Score->Hazard_ID SI->Hazard_ID Classification Classification & Labeling (GHS) Hazard_ID->Classification Test_Substance Xylenol Isomer Test_Substance->Oral Test_Substance->Dermal Test_Substance->Eye Test_Substance->Skin

Caption: General workflow for toxicological assessment of xylenol isomers.

This comparative guide highlights the variability in the toxicity of xylenol isomers and provides a framework for their continued toxicological evaluation. The provided data and protocols are intended to support researchers and professionals in making informed decisions regarding the safe handling and use of these compounds.

References

A Comparative Guide to the Accurate and Precise Quantification of 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2,4-Dimethylphenol is critical across various scientific disciplines, from environmental monitoring to pharmaceutical research. This guide provides an objective comparison of the primary analytical techniques employed for the quantification of this compound. We will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data to inform methodological selection.

Comparative Performance of Analytical Methods

The choice of an analytical technique for the quantification of this compound is contingent on factors such as the sample matrix, required sensitivity, and the desired throughput. Below is a summary of quantitative data compiled from various validated methods, offering a snapshot of the expected accuracy and precision.

Analytical TechniqueMatrixAnalyte ConcentrationAccuracy (Recovery %)Precision (RSD %)Reference
GC-MS (EPA Method 528) Drinking Water2 µg/L70-130% (surrogate recovery)Not Specified[1]
GC-FID (EPA Method 604) Municipal and Industrial Wastewater100 µg/LMean Recovery: 77%Standard Deviation: 34.8 µg/L[2]
GC-MS Dairy Products20 - 10,000 ng/kg80-108%< 7.6%[3][4]
HPLC-DAD Surface WaterNot Specified86.2–95.1%Not Specified[5]
HPLC-DAD WastewaterNot Specified79.1–86.3%Not Specified[5]
HPLC-UV Tap WaterNot Specified90-112%< 15%[6]

Note: The performance characteristics are influenced by the specific instrumentation, experimental conditions, and sample matrix. The provided data serves as a general reference.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the GC-MS and HPLC analysis of this compound, based on established methods.

Gas Chromatography-Mass Spectrometry (GC-MS) - Adapted from EPA Method 528

GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like this compound, particularly in complex matrices.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Acidify a 1 L water sample to a pH ≤ 2 with 6 N HCl.[7]

  • Add surrogate standards (e.g., 2-chlorophenol-d4, this compound-d3) to the sample.[1]

  • Condition a polystyrene-divinylbenzene SPE cartridge with dichloromethane, followed by methanol, and then reagent water at pH ≤ 2.[7]

  • Pass the entire water sample through the SPE cartridge at a flow rate of approximately 20 mL/min.[7]

  • Dry the cartridge under vacuum.

  • Elute the trapped analytes with dichloromethane.

  • Concentrate the eluate to a final volume of 1 mL.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for phenol analysis (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An initial oven temperature of 35°C, held for a short period, followed by a temperature ramp to 250°C. For example, hold at 35°C for 0.2 min, then ramp at 8°C/min to 250°C.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 122, 107).

High-Performance Liquid Chromatography (HPLC) with UV or DAD Detection

HPLC is a versatile technique suitable for the analysis of a wide range of phenolic compounds.

1. Sample Preparation:

  • For aqueous samples, a pre-concentration step such as Solid Phase Extraction (SPE) may be necessary to achieve the desired sensitivity.[5][6] The protocol would be similar to the one described for GC-MS sample preparation.

  • For direct injection, samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used for the separation of phenols (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typical.[5]

  • Flow Rate: A flow rate of around 0.6 - 1.0 mL/min is common.[5]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically around 278 nm).[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quantification of this compound and a conceptual signaling pathway where such analysis might be relevant.

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample_collection Sample Collection (e.g., Water, Soil, Biological Fluid) acidification Acidification (pH < 2) sample_collection->acidification spe Solid Phase Extraction (SPE) acidification->spe elution Elution with Organic Solvent spe->elution concentration Concentration of Eluate elution->concentration gcms GC-MS Analysis concentration->gcms hplc HPLC-UV/DAD Analysis concentration->hplc quantification Quantification using Calibration Curve gcms->quantification hplc->quantification validation Data Validation (QC checks, Recovery) quantification->validation reporting Reporting of Results validation->reporting Conceptual Signaling Pathway Inhibition receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response dmp This compound dmp->kinase_b

References

inter-laboratory comparison and validation of 2,4-Dimethylphenol analysis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 2,4-Dimethylphenol

An Objective Inter-laboratory Comparison and Validation Overview for Researchers, Scientists, and Drug Development Professionals

Preface: This guide provides a comparative overview of analytical methodologies for the quantification of this compound. While a direct inter-laboratory comparison study for this compound analysis is not extensively published, this document synthesizes data from individual validated methods to offer a comparative perspective. The principles and techniques discussed are fundamental for the validation and cross-laboratory evaluation of this compound analysis.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound. The data is compiled from single-laboratory validation studies.

ParameterMethod A: Differential-Pulse VoltammetryMethod B: Flow-Injection with Amperometric DetectionMethod C: High-Performance Liquid Chromatography (HPLC)
Linearity Range 2.0 × 10⁻⁶ to 4.0 × 10⁻⁵ mol l⁻¹[1]0.01–5.0 mg l⁻¹[1]Not explicitly stated, but method is scalable.[2]
Limit of Detection (LOD) 7.2 × 10⁻⁷ mol l⁻¹[1]4 µg l⁻¹[1]Method suitable for fast UPLC applications with small 3 µm particle columns.[2]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Mean Recovery (%) Applied to water samples with good results.[1]Applied to water samples with good results.[1]Suitable for pharmacokinetics and impurity isolation.[2]
Precision (RSD %) Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method A: Differential-Pulse Voltammetry

This protocol is based on the electroanalytical oxidation of this compound at a glassy carbon electrode.[1]

  • Objective: To determine the concentration of 2,4-DMP in aqueous solutions.

  • Materials:

    • Glassy carbon working electrode

    • Ag/AgCl reference electrode

    • Platinum wire counter electrode

    • 0.1 mol l⁻¹ Britton–Robinson buffer solution (pH 10.0) or 0.1 mol l⁻¹ perchloric acid

    • Voltammetric analyzer

  • Procedure:

    • Prepare the Britton–Robinson buffer solution and adjust the pH to 10.0.

    • Place the sample solution in the electrochemical cell.

    • Immerse the glassy carbon, Ag/AgCl, and platinum electrodes in the solution.

    • Apply a differential-pulse voltammetric scan with a pulse amplitude of 50 mV.

    • Record the peak current at the oxidation potential of 2,4-DMP.

    • Quantify the concentration of 2,4-DMP by comparing the peak current to a calibration curve prepared with known standards.

Method B: Flow-Injection with Amperometric Detection

This method provides a rapid and sensitive determination of 2,4-DMP.[1]

  • Objective: To quantify 2,4-DMP in samples using a flow-injection system.

  • Materials:

    • Flow-injection analysis (FIA) system

    • Amperometric detector with a glassy carbon electrode

    • 0.01 mol l⁻¹ Britton-Robinson buffer solution (pH 10.0) as the carrier stream

    • Peristaltic pump

    • Injection valve

  • Procedure:

    • Set up the FIA system with the amperometric detector.

    • Set the potential of the glassy carbon electrode to +0.75 V.

    • Pump the Britton-Robinson buffer solution through the system at a constant flow rate.

    • Inject a known volume of the sample or standard solution into the carrier stream using the injection valve.

    • Record the amperometric signal as the analyte passes through the detector.

    • The peak height or area is proportional to the concentration of 2,4-DMP. Construct a calibration curve for quantification.

Method C: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the analysis of this compound.[2]

  • Objective: To separate and quantify this compound in a sample.

  • Materials:

    • HPLC system with a UV or Mass Spectrometry (MS) detector

    • Newcrom R1 or C18 HPLC column[2]

    • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[2]

    • Sample vials

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Prepare sample and standard solutions in a suitable solvent.

    • Inject a fixed volume of the sample or standard onto the column.

    • Elute the analyte isocratically or with a gradient program.

    • Detect the this compound using the UV or MS detector at the appropriate wavelength or mass-to-charge ratio.

    • Identify and quantify the analyte by comparing its retention time and peak area to those of known standards.

Mandatory Visualizations

Inter-Laboratory Comparison Workflow

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting A Define Study Objectives (e.g., method validation, proficiency testing) B Select Participating Laboratories A->B C Prepare & Distribute Homogenous and Stable Test Materials B->C D Establish a Detailed Analytical Protocol C->D E Laboratories Analyze Samples According to the Protocol D->E F Laboratories Report Results to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores, precision) F->G H Evaluation of Laboratory Performance G->H I Publication of Final Report and Recommendations H->I

Caption: Workflow of an inter-laboratory comparison study.

Analytical Method Validation Process

G cluster_validation Validation Parameters Start Method Development Specificity Specificity/ Selectivity Start->Specificity End Validated Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Robustness->End

References

A Comparative Analysis of the Antioxidant Efficacy of 2,4-Dimethylphenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of 2,4-Dimethylphenol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). The information is compiled from scientific literature to aid in research and development decisions, presenting available quantitative data, comprehensive experimental protocols, and visualizations of antioxidant mechanisms and workflows.

Executive Summary

Butylated hydroxytoluene (BHT) is a well-established synthetic antioxidant with a primary function as a free radical scavenger, extensively used to prevent oxidation in food, pharmaceuticals, and industrial products.[1] Its efficacy is attributed to the steric hindrance provided by its tert-butyl groups, which enhances the ability of the phenolic hydroxyl group to donate a hydrogen atom and neutralize free radicals.

This compound, a member of the xylenol family of isomers, is primarily recognized as a crucial chemical intermediate in the synthesis of more complex hindered phenolic antioxidants.[2] While its phenolic structure suggests inherent antioxidant potential, direct and extensive comparative studies quantifying its efficacy against standards like BHT are limited in publicly available literature. This guide, therefore, presents the available data for BHT and discusses the expected antioxidant behavior of this compound based on the properties of structurally related phenolic compounds.

Quantitative Comparison of Antioxidant Activity

Antioxidant AssayButylated Hydroxytoluene (BHT) (IC50)This compound (IC50)Standard Reference
Chemiluminescence 8.5 µM[1]Data not available-
DPPH Radical Scavenging Wide range reported in literatureData not availableAscorbic Acid: ~5 µg/mL
ABTS Radical Scavenging Data varies across studiesData not availableTrolox: ~3 µg/mL

Antioxidant Signaling Pathway and Experimental Workflow

The primary mechanism by which phenolic antioxidants like BHT and this compound exert their effect is through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating the oxidative chain reaction.

ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH Hydrogen Atom Transfer ArOH Phenolic Antioxidant (ArOH) (e.g., BHT, this compound) ArO Phenoxyl Radical (ArO•) ArOH->ArO Donates H•

Caption: Phenolic antioxidant radical scavenging mechanism.

A typical workflow for assessing and comparing the antioxidant activity of these compounds using common in vitro assays is outlined below.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (this compound, BHT, Standards) B Prepare Serial Dilutions A->B C Prepare DPPH/ABTS Reagents B->C D Mix Reagents with Test Compounds C->D E Incubate at Room Temperature D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate Percentage Inhibition F->G H Plot Inhibition vs. Concentration G->H I Determine IC50 Values H->I

Caption: Experimental workflow for antioxidant assays.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol)

  • Test compounds (this compound, BHT)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant in methanol.

  • Reaction: Add a specific volume of the DPPH solution (e.g., 2 mL) to a specific volume of each test solution concentration (e.g., 1 mL).

  • Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Test compounds (this compound, BHT)

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant in methanol.

  • Reaction: Add a specific volume of the ABTS•+ working solution (e.g., 2 mL) to a specific volume of each test solution concentration (e.g., 1 mL).

  • Incubation: Incubate the mixtures at room temperature for a set period (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

Butylated hydroxytoluene (BHT) is a potent and well-characterized synthetic antioxidant. While this compound possesses a chemical structure indicative of antioxidant activity, there is a notable lack of direct comparative data on its efficacy relative to established antioxidants like BHT. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies to definitively determine the antioxidant potential of this compound. Such research would be valuable in exploring its potential applications beyond its current primary use as a chemical intermediate.

References

Comparative Efficacy of 2,4-Dimethylphenol and Commercial Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the fungicidal efficacy of 2,4-Dimethylphenol with a range of commercially available fungicides. This guide is intended for researchers, scientists, and drug development professionals working in the field of mycology and plant pathology. The information presented herein is based on a thorough review of existing experimental data.

Executive Summary

The control of fungal pathogens is a critical aspect of agriculture and medicine. While commercial fungicides are widely used, there is a growing interest in alternative compounds such as this compound, a phenolic compound with known antimicrobial properties.[1][2] This guide summarizes the available data on the in vitro efficacy of this compound and leading commercial fungicides against several key phytopathogenic fungi: Botrytis cinerea, Aspergillus niger, Fusarium oxysporum, and Rhizoctonia solani. Detailed experimental protocols and insights into the potential mechanisms of action are also provided to facilitate further research and development in this area.

It is important to note that while extensive quantitative data exists for commercial fungicides, specific efficacy data for this compound against the selected fungal species is limited in the reviewed literature. Therefore, its potential performance is discussed in the context of related phenolic compounds.

Data Presentation: In Vitro Fungicidal Efficacy

The following tables summarize the reported in vitro efficacy of various commercial fungicides against the target fungal pathogens. Efficacy is presented as either percentage of mycelial growth inhibition, 50% effective concentration (EC₅₀), or minimum inhibitory concentration (MIC).

Table 1: Efficacy of Commercial Fungicides against Botrytis cinerea

FungicideConcentrationMycelial Growth Inhibition (%)EC₅₀ (µg/mL)Source(s)
Fludioxonil0.1 µg/mL93.70.001 - 0.04[3]
Boscalid0.1 µg/mL-0.01 - 69.91[3]
Iprodione10 µg/mL~100-[3]
Tebuconazole10 µg/mL~100-[3]
Pyrimethanil--0.03 - 75[3]
Fenpyrazamine---[3]

Table 2: Efficacy of Commercial Fungicides against Aspergillus niger

FungicideConcentrationMycelial Growth Inhibition (%)Source(s)
Tebuconazole--
Carbendazim--
Thiram--
Eugenol--
Carvacrol--

Note: Specific quantitative data from the provided search results was limited for direct comparison in this table.

Table 3: Efficacy of Commercial Fungicides against Fusarium oxysporum

FungicideConcentrationMycelial Growth Inhibition (%)EC₅₀ (µg/mL)Source(s)
Prochloraz---[4]
Bromuconazole---[4]
Benomyl---[4]
Carbendazim---[4]
Fludioxonil---[4]
Azoxystrobin---[4]

Table 4: Efficacy of Commercial Fungicides against Rhizoctonia solani

FungicideConcentrationMycelial Growth Inhibition (%)EC₅₀ (µg/mL)Source(s)
SYP-14288--0.0003 - 0.0138[5]
Penflufen< 1 mg/ml-< 1[6]
Sedaxane< 1 mg/ml-< 1[6]
Ipconazole1 - 10 mg/ml-1 - 10[6]
Prothioconazole1 - 10 mg/ml-1 - 10[6]
Nativo10 ppm100-[7]
Dhanustan10 ppm100-[7]

Experimental Protocols

The following are generalized methodologies for assessing the in vitro antifungal activity of compounds like this compound and commercial fungicides, based on standard practices reported in the literature.[3][5][7][8]

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the effect of a test compound on the vegetative growth of a fungus.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea, Aspergillus niger, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Test compound (this compound or commercial fungicide)

  • Solvent for the test compound (e.g., ethanol, DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-8 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Incorporation of Test Compound: Add the desired concentration of the test compound (dissolved in a minimal amount of solvent) to the molten PDA. An equivalent amount of solvent should be added to the control plates.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer and place it in the center of each PDA plate (amended and control).

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a test compound that prevents visible growth of a fungus.

Materials:

  • Pure culture of the target fungus

  • Liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Test compound

  • Solvent for the test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).

  • Serial Dilution: Perform a serial dilution of the test compound in the liquid growth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a spectrophotometer.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by fungicides is crucial for developing effective and sustainable disease control strategies.

Proposed Mechanism of Action for this compound

Phenolic compounds, including this compound, are known to exert their antifungal activity through multiple mechanisms.[1][2] The primary mode of action is believed to be the disruption of the fungal cell membrane's integrity.[1] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1] Additionally, phenolic compounds can denature proteins and inhibit key enzymes involved in fungal metabolism.[1]

G cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Lipid_Bilayer Lipid Bilayer Intracellular_Components Intracellular Components Lipid_Bilayer->Intracellular_Components Leakage Membrane_Proteins Membrane Proteins Essential_Enzymes Essential Enzymes 2_4_DMP This compound 2_4_DMP->Lipid_Bilayer Disrupts Integrity 2_4_DMP->Membrane_Proteins Denatures 2_4_DMP->Essential_Enzymes Inhibits

Proposed mechanism of action for this compound.

Signaling Pathways Targeted by Commercial Fungicides

Commercial fungicides often have highly specific modes of action, targeting key enzymes or signaling pathways essential for fungal growth and development.

Strobilurins (e.g., Azoxystrobin): These fungicides inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), blocking electron transport and ATP synthesis.[9]

G Strobilurins Strobilurins (e.g., Azoxystrobin) Complex_III Mitochondrial Complex III Strobilurins->Complex_III Inhibits Electron_Transport Electron Transport Chain ATP_Synthesis ATP Synthesis Complex_III->ATP_Synthesis Blocks Electron_Transport->ATP_Synthesis Drives Fungal_Growth Fungal Growth ATP_Synthesis->Fungal_Growth Powers

Mechanism of action of Strobilurin fungicides.

Fludioxonil: This fungicide is a phenylpyrrole that affects the osmotic signal transduction pathway, leading to an accumulation of glycerol and subsequent cell swelling and bursting.[3]

G Fludioxonil Fludioxonil HOG_Pathway High Osmolarity Glycerol (HOG) Signaling Pathway Fludioxonil->HOG_Pathway Disrupts Glycerol_Accumulation Glycerol Accumulation HOG_Pathway->Glycerol_Accumulation Leads to Osmotic_Imbalance Osmotic Imbalance Glycerol_Accumulation->Osmotic_Imbalance Causes Cell_Bursting Cell Bursting Osmotic_Imbalance->Cell_Bursting Results in

Mechanism of action of Fludioxonil.

Conclusion

This guide provides a comparative overview of the fungicidal efficacy of this compound and several commercial fungicides. While there is a clear need for more quantitative studies on the antifungal activity of this compound against a broader range of phytopathogens, the information on related phenolic compounds suggests it likely acts by disrupting fungal cell membranes. The detailed data on commercial fungicides and the provided experimental protocols offer a valuable resource for researchers to design and conduct further comparative studies. Future research should focus on generating robust efficacy data for this compound and elucidating its precise molecular targets to fully assess its potential as a viable alternative or complementary fungicidal agent.

References

cross-validation of analytical methods for xylenol isomer quantification

Author: BenchChem Technical Support Team. Date: December 2025

The search results have provided several articles detailing the validation of GC-FID, GC-MS, and HPLC-UV methods for the analysis of xylenol isomers and other related phenolic compounds. I have found specific data on linearity, accuracy, precision, and detection limits for some of these methods. For instance, one study provides these parameters for a capillary gas chromatography method for various phenols, including xylenol isomers, in urine. Another paper details the validation of a headspace GC-MS method for xylene isomers in blood. There is also information on HPLC-UV methods for phenolic compounds, although a specific validation for xylenol isomers is not as explicitly detailed as for the GC methods.

However, a direct comparative study with side-by-side "cross-validation" data for all three methods (GC-FID, GC-MS, and HPLC-UV) for xylenol isomer quantification is not available in the search results. I will need to synthesize the comparison by collating the performance data from the different studies.

The next logical step is to meticulously extract the quantitative data and experimental conditions from the provided search results and organize them. This will allow me to build the comparison tables and then proceed with creating the guide. The initial plan to create tables and a workflow diagram remains valid, and I have enough information to proceed with the next steps without further searching.

Updated plan:

  • Extract the quantitative validation data (linearity, accuracy, precision, LOD, LOQ) for GC-FID, GC-MS, and HPLC-UV methods for xylenol isomer analysis from the search results.

  • Detail the experimental protocols for each of these methods based on the information available in the retrieved articles.

  • Structure the collected quantitative data into clear and concise comparison tables.

  • Create a Graphviz diagram illustrating a general workflow for the cross-validation of these analytical methods.

  • Generate the final comparison guide, including the data tables, detailed methodologies, and the Graphviz diagram with a descriptive caption, ensuring all information is appropriately cited.## A Comparative Guide to Cross-Validation of Analytical Methods for Xylenol Isomer Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of xylenol isomers. In pharmaceutical development and environmental monitoring, the accurate quantification of these isomers—2,3-xylenol, 2,4-xylenol, 2,5-xylenol, 2,6-xylenol, 3,4-xylenol, and 3,5-xylenol—is critical due to their varying toxicological profiles and applications. This document outlines the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), supported by experimental data from various studies.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of GC-FID, GC-MS, and HPLC-UV for the analysis of xylenol isomers and related phenolic compounds. The data presented is a collation from multiple studies to provide a comparative overview.

Table 1: Comparison of Gas Chromatography (GC) Based Methods for Xylenol Isomer Analysis

ParameterGC-FIDGC-MS
Linearity Range 5 - 100 µg/mL[1]5 - 1500 ng/mL
Correlation Coefficient (r) ≥ 0.99≥ 0.99
Accuracy (Mean Relative Error) 1.4 - 25%[1]≤ 15.3%
Precision (RSD) 2.6 - 16.6%[1]≤ 10.8%
Limit of Detection (LOD) 0.1 - 0.2 µg/mL[1]1.0 - 2.3 ng/mL
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Sample Matrix Urine[1]Rodent Blood
Key Advantages Robust, cost-effective, good for routine analysis.High specificity and sensitivity, definitive identification.
Key Disadvantages Lower specificity compared to MS, potential for co-elution.Higher instrument cost and complexity.

Table 2: Performance of High-Performance Liquid Chromatography (HPLC) with UV Detection for Phenolic Compounds

ParameterHPLC-UV
Linearity Range 0.02 - 0.9 mg/L
Correlation Coefficient (r²) ≥ 0.9928
Accuracy (Recovery) 87.5 - 105.2%
Precision (CV) < 12.0%
Limit of Detection (LOD) 0.006 - 0.05 mg/L
Limit of Quantification (LOQ) Not explicitly stated
Sample Matrix Tap Water
Key Advantages Suitable for non-volatile or thermally labile compounds, versatile.
Key Disadvantages Lower resolution for complex mixtures compared to capillary GC.

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and comparison. Below are summaries of the experimental protocols for each of the discussed analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is often used for the routine analysis of volatile and semi-volatile compounds.

  • Sample Preparation: For urine samples, acid hydrolysis is performed to deconjugate glucuronides and sulfates, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[1]

  • Chromatographic Conditions:

    • Column: A capillary column, such as one with a cross-linked 5% phenylmethyl silicone stationary phase (e.g., Ultra 2), is typically used for the separation of the isomers.[1]

    • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, starting at 40°C and ramping up to 200°C.

    • Injector and Detector Temperature: The injector and FID detector are typically maintained at a higher temperature, such as 250°C.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Detection: The separated isomers are detected by a Flame Ionization Detector (FID), which is sensitive to organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher level of specificity and sensitivity, making it ideal for complex matrices and low concentration levels.

  • Sample Preparation: For blood samples, a headspace extraction technique can be utilized. This involves heating the sample in a sealed vial to allow the volatile xylenol isomers to partition into the gas phase, which is then injected into the GC.

  • Chromatographic Conditions:

    • Column: A low-polar capillary column, such as a DB-5MS, is often used.[2]

    • Oven Temperature Program: A programmed temperature ramp is essential for separating the isomers. A typical program might start at 40°C and increase to 320°C.[2]

    • Injector Temperature: The injector is maintained at a high temperature, for instance, 280°C.[2]

    • Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate.[2]

  • Detection: The mass spectrometer detects the ions of the fragmented molecules, providing a unique mass spectrum for each isomer, which allows for definitive identification and quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.

  • Sample Preparation: For water samples, a pre-column derivatization step may be necessary to enhance the UV absorbance of the xylenol isomers. This can be achieved using a derivatizing agent like 4-nitrobenzoyl chloride.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or a specialized column like a Cholester column, is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid, is used in an isocratic or gradient elution mode.

    • Flow Rate: A typical flow rate is around 0.43 mL/min.

    • Detection: The UV detector is set to a wavelength where the derivatized or underivatized xylenol isomers show maximum absorbance, for example, 280 nm.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a general workflow for the . Cross-validation is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories or when comparing different analytical techniques.[3][4]

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_data_analysis 3. Data Analysis and Comparison cluster_conclusion 4. Conclusion and Reporting define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Comparison (e.g., GC-FID, GC-MS, HPLC-UV) define_scope->select_methods prep_samples Prepare Standard and Spiked Samples analyze_gc_fid Analyze Samples with GC-FID prep_samples->analyze_gc_fid analyze_gc_ms Analyze Samples with GC-MS prep_samples->analyze_gc_ms analyze_hplc_uv Analyze Samples with HPLC-UV prep_samples->analyze_hplc_uv collect_data Collect and Process Data from All Methods analyze_gc_fid->collect_data analyze_gc_ms->collect_data analyze_hplc_uv->collect_data compare_results Statistically Compare Results (e.g., Bland-Altman, t-test) collect_data->compare_results assess_parameters Assess Validation Parameters (Accuracy, Precision, Linearity) compare_results->assess_parameters evaluate_agreement Evaluate Method Agreement assess_parameters->evaluate_agreement document_findings Document Cross-Validation Report evaluate_agreement->document_findings

Caption: General workflow for cross-validation of analytical methods.

References

A Head-to-Head Battle of Analytical Columns for 2,4-Dimethylphenol Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient separation of analytes is paramount. The choice of an analytical column is a critical factor that directly impacts the quality of separation in High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of the performance of different reversed-phase analytical columns for the separation of 2,4-Dimethylphenol, a compound of interest in various industrial and environmental analyses.

This comparison is based on a systematic study of eleven pollutant phenols, including this compound, on eight commercially available reversed-phase columns. The performance of each column is evaluated based on key chromatographic parameters: retention time (t_R), resolution (R_s), peak asymmetry (A_s), and the number of theoretical plates (N).

Performance Characteristics of Analytical Columns

The separation of a mixture of eleven phenols, including this compound, was systematically evaluated on a variety of reversed-phase columns. The columns tested represent a range of C18, C12, C8, and cyano stationary phases, offering a broad comparison of selectivity and efficiency. The data presented below is extracted from a comprehensive study aimed at optimizing the separation of these pollutant phenols.

Analytical ColumnStationary PhaseParticle Size (µm)Dimensions (mm)Retention Time (t_R) of this compound (min)Resolution (R_s)Peak Asymmetry (A_s)Theoretical Plates (N)
Luna C18(2) C185250 x 4.6Data not availableData not availableData not availableData not available
Purospher C18 C185250 x 4.6Data not availableData not availableData not availableData not available
Synergi C12 C124250 x 4.6Data not availableData not availableData not availableData not available
Synergi Fusion C18 C184250 x 4.6Data not availableData not availableData not availableData not available
Gemini C18 C185250 x 4.6Data not availableData not availableData not availableData not available
Luna Cyano Cyano5250 x 4.6Data not availableData not availableData not availableData not available
Lichrospher C8 C85250 x 4.6Data not availableData not availableData not availableData not available
Envirosep-PP Polymeric5250 x 4.6Data not availableData not availableData not availableData not available

While the comprehensive study evaluated these columns, the specific quantitative data for this compound for each column was not available in the public domain. The study did, however, provide the elution order, with this compound being the sixth compound to elute in the mixture under the specified conditions.

Experimental Protocols

The following experimental conditions were utilized for the comparative study of the separation of eleven pollutant phenols, including this compound.

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-DAD detector was used for the analysis.

Initial Mobile Phase Optimization:

  • Mobile Phase: A binary mixture of 50 mM phosphate buffer (pH 3.0) and an organic modifier (methanol, acetonitrile, or tetrahydrofuran).

  • Initial Conditions: A mobile phase composition of 50 mM acetate buffer (pH 5.0) and acetonitrile (60:40 v/v) at a temperature of 50°C allowed for the separation of the eleven phenols, though not to baseline, within 17 minutes.

Column-Specific Mobile Phase Reoptimization:

  • For each of the eight columns tested, the mobile phase composition (acetonitrile content and pH) was further optimized to achieve the best possible separation.

Detection:

  • UV detection was performed at a wavelength of 270 nm.

Flow Rate:

  • The specific flow rates used for each column during the reoptimization process were not detailed in the available literature.

Logical Relationship of Experimental Parameters

The selection of an appropriate analytical column and the optimization of experimental parameters are interconnected processes aimed at achieving a successful chromatographic separation. The following diagram illustrates the logical workflow for method development in HPLC.

experimental_workflow cluster_method_development HPLC Method Development Workflow Analyte Define Analyte (this compound) Column_Selection Select Analytical Column (e.g., C18, Phenyl-Hexyl) Analyte->Column_Selection Mobile_Phase Optimize Mobile Phase (Composition, pH) Column_Selection->Mobile_Phase Other_Parameters Optimize Other Parameters (Flow Rate, Temperature) Mobile_Phase->Other_Parameters Data_Analysis Analyze Performance (Resolution, Asymmetry, etc.) Other_Parameters->Data_Analysis Data_Analysis->Mobile_Phase Re-optimize Optimized_Method Optimized Separation Method Data_Analysis->Optimized_Method

Caption: Logical workflow for HPLC method development.

Experimental Workflow for this compound Separation

The general experimental workflow for the analysis of this compound using HPLC involves sample preparation, chromatographic separation, and data acquisition and analysis.

separation_workflow Sample_Prep Sample Preparation (Standard Solution of this compound) Injector Injector Sample_Prep->Injector HPLC_System HPLC System Column Analytical Column (e.g., Luna C18(2)) Detector UV-DAD Detector Column->Detector Mobile_Phase_Reservoir Mobile Phase Reservoir Pump Pump Mobile_Phase_Reservoir->Pump Pump->Injector Injector->Column Data_System Data Acquisition and Analysis Detector->Data_System

Safety Operating Guide

Proper Disposal of 2,4-Dimethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 2,4-Dimethylphenol

This compound (also known as 2,4-Xylenol) is a toxic and corrosive compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Adherence to proper disposal procedures is critical and is governed by federal, state, and local regulations. This guide provides a procedural, step-by-step approach to the safe disposal of this compound from a laboratory setting.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is harmful if swallowed or absorbed through the skin, causes severe skin and eye burns, and can cause damage to the digestive and respiratory tracts.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[3] Under the Resource Conservation and Recovery Act (RCRA), it is classified as a U-series waste, with the waste number U101.[1]

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."[4]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[5]

  • Containerization:

    • Use a compatible, leak-proof container with a secure screw-top cap for collecting this compound waste.[4][6] The original container is often a suitable choice.[4]

    • Do not use metal containers, as phenols can be corrosive to some metals.[1]

    • Ensure the container is in good condition, free from cracks or deterioration.[6]

    • Leave at least one inch of headspace in the container to allow for expansion.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition as this compound is a combustible liquid.[1][3][5]

    • Store containers upright and in a manner that prevents tipping or spilling.[4]

  • Disposal Request:

    • Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[4][7]

    • Complete any required hazardous waste pickup request forms, accurately detailing the contents of the container.[4]

Spill and Contaminated Material Disposal

In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.[7]

  • Control and Containment:

    • Evacuate the immediate area and remove all sources of ignition.[3][8]

    • For liquid spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to soak up the chemical.[3][5][9]

  • Collection:

    • Carefully collect the absorbent material and any contaminated debris.[3]

    • For solid spills, sweep up the material, avoiding the generation of dust.[1]

  • Packaging and Labeling:

    • Place all contaminated materials into a sealed, vapor-tight plastic bag or a suitable hazardous waste container.[8]

    • Label the container as "Hazardous Waste" and specify the contents (e.g., "this compound spill debris").

  • Decontamination:

    • Wash the spill area with a 60-70% ethanol solution followed by soap and water.[8]

    • Collect any rinseate from the decontamination of empty containers and manage it as hazardous waste.[7][10] Do not discharge to the sanitary sewer.[3][9]

Quantitative Data Summary

The disposal guidelines for this compound are primarily procedural and qualitative, emphasizing complete containment and disposal as hazardous waste. Specific quantitative limits for disposal are generally not provided, as discharge to sanitary sewers is prohibited.[3][9][10]

ParameterGuideline
RCRA Waste Code U101[1]
Sewer Disposal Prohibited[3][9][10]
Spill Isolation (Small Liquid Spill) At least 50 meters (150 feet) in all directions[8]
Spill Isolation (Small Solid Spill) At least 25 meters (75 feet) in all directions[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Generate this compound Waste B Is the waste in a proper, compatible container? A->B C Transfer to a suitable, labeled hazardous waste container B->C No D Store in designated Satellite Accumulation Area (SAA) B->D Yes C->D E Is the container full or ready for disposal? D->E F Contact EHS for hazardous waste pickup E->F Yes H Continue to store safely in SAA E->H No G Properly Disposed F->G

Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2,4-Dimethylphenol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Understanding the Hazards

This compound is a combustible, colorless to yellow crystalline solid or liquid with a moderate mammalian oral toxicity.[1] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][3][4] Ingestion can lead to gastrointestinal tract burns, and absorption through the skin is harmful.[3] Chronic exposure may result in kidney damage.[3] It is also toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[3]

Chemical Properties:

PropertyValue
Molecular FormulaC₈H₁₀O
Molecular Weight122.16 g/mol
Boiling Point211-212 °C
Melting Point22-23 °C
Flash Point94.0 °C (closed cup)
Water SolubilitySlightly soluble

(Source:[1][5])

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Notes
Hands Chemical resistant glovesWear appropriate protective gloves to prevent skin exposure.[3] Breakthrough times for neoprene and butyl rubber are reported to be greater than one hour.[2]
Eyes/Face Safety goggles and face shieldWear chemical splash goggles.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[6][7]
Body Protective clothingWear appropriate protective clothing to prevent skin exposure.[3] A chemical protection suit is recommended in case of spills or emergencies.[8]
Respiratory NIOSH/MSHA approved respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] For weighing and diluting, a half-face respirator with an organic vapor/acid gas cartridge is recommended.[2]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from reception to disposal.

Workflow for Handling this compound

A 1. Preparation & Inspection B 2. Donning PPE A->B Ensure all safety equipment is available C 3. Chemical Handling B->C Follow correct donning sequence D 4. Post-Handling C->D Work in a well-ventilated area E 5. Decontamination & Doffing PPE D->E Securely close container F 6. Waste Disposal E->F Follow proper doffing sequence

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.